molecular formula C8H4BrNO2 B1231351 4-Bromoisatin CAS No. 20780-72-7

4-Bromoisatin

货号: B1231351
CAS 编号: 20780-72-7
分子量: 226.03 g/mol
InChI 键: ITRAKBJPMLKWIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromoisatin is a member of indoles. It has a role as an anticoronaviral agent.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRAKBJPMLKWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403730
Record name 4-bromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20780-72-7
Record name 4-bromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromoisatin from 3-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromoisatin from 3-bromoaniline, a key intermediate in the development of various pharmaceutical agents and functional materials. This document details the well-established Sandmeyer isatin synthesis methodology, including experimental protocols, quantitative data, and methods for isomer separation and characterization.

Introduction

This compound (1H-indole-2,3-dione, 4-bromo-) is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its derivatives have been investigated for a range of biological activities, making its efficient synthesis a topic of considerable interest. The most common and practical route to this compound commences with 3-bromoaniline, proceeding through a two-step sequence known as the Sandmeyer isatin synthesis.[1] This method, however, presents a notable challenge: the formation of a mixture of this compound and its regioisomer, 6-bromoisatin, which necessitates an effective separation strategy.[1]

This guide offers a detailed protocol for this synthesis, addresses the issue of isomer formation, and provides methods for the purification and characterization of the desired 4-bromo-substituted product.

The Sandmeyer Isatin Synthesis: A Two-Step Approach

The synthesis of this compound from 3-bromoaniline is a classic example of the Sandmeyer isatin synthesis. This process can be broadly divided into two key stages:

  • Formation of N-(3-bromophenyl)-2-(hydroxyimino)acetamide: This intermediate, an isonitrosoacetanilide, is prepared by the reaction of 3-bromoaniline with chloral hydrate and hydroxylamine.

  • Acid-Catalyzed Cyclization: The isonitrosoacetanilide intermediate undergoes an intramolecular electrophilic substitution reaction in the presence of a strong acid, typically concentrated sulfuric acid, to yield a mixture of this compound and 6-bromoisatin.

Reaction Pathway

The overall synthetic route is depicted below. The cyclization step is not regioselective, leading to the two isomeric products.

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Separation 3-Bromoaniline 3-Bromoaniline Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, H2O, HCl 3-Bromoaniline->Reagents1 Intermediate N-(3-bromophenyl)-2- (hydroxyimino)acetamide Reagents1->Intermediate Cyclization_Reagent Conc. H2SO4 Intermediate->Cyclization_Reagent Product_Mixture Mixture of This compound and 6-Bromoisatin Cyclization_Reagent->Product_Mixture Separation_Method Fractional Crystallization Product_Mixture->Separation_Method This compound This compound (Desired Product) Separation_Method->this compound 6-Bromoisatin 6-Bromoisatin (Isomeric Byproduct) Separation_Method->6-Bromoisatin

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable method for the synthesis and purification of this compound.

Synthesis of N-(3-bromophenyl)-2-(hydroxyimino)acetamide (Intermediate)
  • In a 5-liter flask, dissolve chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in water (600 cm³), warming to 30 °C to aid dissolution.

  • In a separate beaker, dissolve 3-bromoaniline (43 g, 0.25 mol) in water (150 cm³) with the addition of concentrated hydrochloric acid (25 cm³), warming if necessary.

  • Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³).

  • Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

  • Heat the mixture. A thick paste will form between 60–70 °C.

  • Continue heating for 2 hours at a temperature of 80–100 °C.

  • Cool the mixture to 80 °C and filter the solid product.

  • Wash the pale brown product by stirring with water (400 cm³) and then filter again.

  • Dry the product in air.

Synthesis of this compound and 6-Bromoisatin Mixture
  • In a flask equipped with a mechanical stirrer, heat concentrated sulfuric acid (200 cm³) to 60 °C.

  • Carefully add the dry N-(3-bromophenyl)-2-(hydroxyimino)acetamide (15 g) in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

  • After the addition is complete, heat the mixture to 80 °C.

  • Cool the reaction mixture to 70 °C and pour it onto crushed ice (2.5 liters).

  • Allow the mixture to stand for 1 hour, during which an orange precipitate will form.

  • Filter the precipitate and wash it with water (2 x 60 cm³).

  • Dry the resulting pale orange powder, which is a mixture of 4-bromo- and 6-bromo-isatin.

Separation of this compound and 6-Bromoisatin
  • Dissolve the mixture of bromoisatin isomers (10.5 g) in a hot (60 °C) 2M sodium hydroxide solution (35 cm³). This will form a dark brown solution.

  • Acidify the solution with acetic acid (3.6 cm³). Orange-brown crystals of this compound will precipitate.

  • Filter the crystals and wash them with hot water to obtain pure this compound.

  • To isolate the 6-bromoisatin, warm the combined filtrates to 80 °C and add concentrated hydrochloric acid (5 cm³).

  • Cool the solution overnight in a refrigerator. Bright orange crystals of 6-bromoisatin will form.

  • Filter the crystals to obtain pure 6-bromoisatin.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Yields

CompoundStarting MaterialMoles of Starting MaterialProduct MassMolar Mass ( g/mol )Yield (%)Reference
N-(3-bromophenyl)-2-(hydroxyimino)acetamide3-Bromoaniline0.25~61 g (expected)243.06~100% (crude, wet)ChemSpider SyntheticPages
This compoundIsomer Mixture-5.7 g226.03~54% (of mixture)ChemSpider SyntheticPages
6-BromoisatinIsomer Mixture-3.3 g226.03~31% (of mixture)ChemSpider SyntheticPages

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₈H₄BrNO₂PubChem
Molecular Weight 226.03 g/mol PubChem
Melting Point 253-256 °CChemicalBook
Appearance Light yellow to Brown powder/crystalLBAO Chemicals
Solubility Soluble in DimethylformamideChemicalBook
GC-MS Retention Time 8.0 minSemantic Scholar

Table 3: Spectroscopic Data for 5-Bromoisatin (for comparison)

Data TypePeak AssignmentsReference
¹H NMR (400 MHz, DMSO-d₆) δ 11.1 (s, 1H, NH), 7.73 (d, 1H), 7.64 (dd, 1H), 6.88 (d, 1H)ChemicalBook
IR (KBr disc) Major peaks indicative of C=O and N-H stretchingChemicalBook

Experimental Workflow and Signaling Pathways

The following diagrams visualize the experimental workflow and the logical relationship of the synthesis process.

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Reagent Solutions: 1. Chloral Hydrate/Na2SO4 2. 3-Bromoaniline/HCl 3. Hydroxylamine HCl mix_reagents Mix Reagent Solutions prep_reagents->mix_reagents heat_reaction Heat at 80-100 °C for 2h mix_reagents->heat_reaction cool_filter_1 Cool and Filter Intermediate heat_reaction->cool_filter_1 wash_dry_1 Wash with Water and Dry cool_filter_1->wash_dry_1 cyclization Add Intermediate to H2SO4 at 60-65 °C wash_dry_1->cyclization heat_cyclization Heat to 80 °C cyclization->heat_cyclization quench Pour onto Ice heat_cyclization->quench cool_filter_2 Stand for 1h and Filter Product Mixture quench->cool_filter_2 wash_dry_2 Wash with Water and Dry cool_filter_2->wash_dry_2 dissolve_base Dissolve Mixture in Hot NaOH (aq) wash_dry_2->dissolve_base acidify_acetic Acidify with Acetic Acid dissolve_base->acidify_acetic filter_4_bromo Filter this compound acidify_acetic->filter_4_bromo acidify_hcl Acidify Filtrate with HCl acidify_acetic->acidify_hcl Filtrate characterization Characterize Products: - Melting Point - GC-MS - NMR (optional) - IR (optional) filter_4_bromo->characterization cool_refrigerate Cool Overnight acidify_hcl->cool_refrigerate filter_6_bromo Filter 6-Bromoisatin cool_refrigerate->filter_6_bromo filter_6_bromo->characterization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Sandmeyer isatin synthesis provides a viable route for the preparation of this compound from 3-bromoaniline. The primary challenge of this method is the concurrent formation of the 6-bromo isomer, which necessitates a careful separation procedure. The fractional crystallization method detailed in this guide offers an effective means to isolate the desired this compound in good purity. For applications requiring even higher purity, chromatographic techniques such as column chromatography or High-Speed Counter-Current Chromatography (HSCCC) can be employed.[1] This guide provides researchers and drug development professionals with the necessary information to successfully synthesize and purify this valuable chemical intermediate.

References

An In-depth Technical Guide on the Chemical Properties of 4-bromo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indole-2,3-dione, also widely known as 4-bromoisatin, is a halogenated derivative of isatin. This versatile compound serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a reactive isatin core and a bromine substituent, imparts a diverse range of chemical reactivity and biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of 4-bromo-1H-indole-2,3-dione, tailored for professionals in research and drug development.

Chemical and Physical Properties

4-bromo-1H-indole-2,3-dione is a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₄BrNO₂[2][3]
Molecular Weight 226.03 g/mol [2][3]
CAS Number 20780-72-7[2]
Melting Point 271 °C[1]
Appearance Light yellow to brown powder to crystal[1]
Solubility Soluble in Dimethylformamide (DMF)[4]
Crystal System Monoclinic[2]
Space Group P 1 21/c 1[2]

Synthesis and Experimental Protocols

The most common and well-established method for the synthesis of this compound is the Sandmeyer isatin synthesis.[1] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed cyclization to yield the isatin core.

Sandmeyer Synthesis of 4-bromo-1H-indole-2,3-dione

This protocol is adapted from the Sandmeyer isonitrosoacetanilide isatin synthesis.

Step 1: Synthesis of 3-bromoisonitrosoacetanilide

  • In a suitable reaction vessel, a solution of chloral hydrate (0.27 mol) and sodium sulfate decahydrate (320 g) in water (600 cm³) is prepared and warmed to 30 °C to dissolve the solids.

  • A solution of 3-bromoaniline (0.25 mol) in water (150 cm³) and concentrated hydrochloric acid (25 cm³) is prepared with warming.

  • A solution of hydroxylamine hydrochloride (0.79 mol) in water (250 cm³) is prepared.

  • The three solutions are combined, resulting in the formation of a thick white suspension.

  • The mixture is heated. At 60–70 °C, a thick paste forms. The mixture is then heated for 2 hours at 80–100 °C.

  • The reaction mixture is cooled to 80 °C and filtered. The filtrate is allowed to cool further to yield more solid product.

  • The pale brown product, 3-bromoisonitrosoacetanilide, is washed with water (400 cm³) and filtered. The product is then air-dried.

Step 2: Cyclization to form 4-bromo- and 6-bromo-isatin mixture

  • Concentrated sulfuric acid (200 cm³) is heated to 60 °C with mechanical stirring.

  • The 3-bromoisonitrosoacetanilide (15 g) from the previous step is added in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

  • The mixture is then heated to 80 °C, cooled to 70 °C, and poured onto crushed ice (2.5 liters).

  • After standing for 1 hour, the orange precipitate, a mixture of 4-bromo- and 6-bromoisatin, is filtered and washed with water.

Step 3: Separation of 4-bromo-1H-indole-2,3-dione

  • The mixture of bromoisatins (10.5 g) is dissolved in a hot (60 °C) 2M sodium hydroxide solution (35 cm³) to form a dark brown solution.

  • The solution is then acidified with acetic acid (3.6 cm³).

  • The resulting orange-brown crystals of this compound are filtered and washed with hot water to yield the purified product.

Sandmeyer_Synthesis cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Separation 3-Bromoaniline 3-Bromoaniline Reaction_Mixture_1 Reaction Mixture 3-Bromoaniline->Reaction_Mixture_1 Chloral_Hydrate Chloral_Hydrate Chloral_Hydrate->Reaction_Mixture_1 Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Reaction_Mixture_1 3-bromoisonitrosoacetanilide 3-bromoisonitrosoacetanilide Reaction_Mixture_2 Reaction Mixture 3-bromoisonitrosoacetanilide->Reaction_Mixture_2 Reaction_Mixture_1->3-bromoisonitrosoacetanilide Heat (80-100°C) Conc_H2SO4 Conc_H2SO4 Conc_H2SO4->Reaction_Mixture_2 Bromoisatin_Mixture 4- & 6-Bromoisatin Mixture Dissolution Dissolution in NaOH Bromoisatin_Mixture->Dissolution Reaction_Mixture_2->Bromoisatin_Mixture Heat (60-80°C) NaOH_solution NaOH_solution NaOH_solution->Dissolution Acetic_Acid Acetic_Acid Acidification Acidification Acetic_Acid->Acidification This compound 4-bromo-1H-indole-2,3-dione Dissolution->Acidification Acidification->this compound Knoevenagel_Condensation This compound This compound Reaction Condensation This compound->Reaction Malononitrile Malononitrile Malononitrile->Reaction Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Reaction Product 2-(4-bromo-2-oxo-1,2-dihydro-3H- indol-3-ylidene)malononitrile Reaction->Product Suzuki_Coupling cluster_cycle Catalytic Cycle This compound This compound Catalytic_Cycle Catalytic_Cycle This compound->Catalytic_Cycle Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Catalytic_Cycle Pd_Catalyst Palladium Catalyst Pd_Catalyst->Catalytic_Cycle Base Base Base->Catalytic_Cycle Product 4-Aryl-1H-indole-2,3-dione Catalytic_Cycle->Product Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Anticancer_Pathway cluster_pathways Potential Cellular Targets 4-Bromoisatin_Derivative This compound Derivative CDKs Cyclin-Dependent Kinases (CDKs) 4-Bromoisatin_Derivative->CDKs Inhibition PI3K_Akt PI3K/Akt Pathway 4-Bromoisatin_Derivative->PI3K_Akt Modulation MAPK_ERK MAPK/ERK Pathway 4-Bromoisatin_Derivative->MAPK_ERK Modulation Cell_Cycle_Arrest Cell_Cycle_Arrest CDKs->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Apoptosis Cell_Cycle_Arrest->Apoptosis Antimicrobial_Mechanism This compound This compound Purine_Biosynthesis Purine Biosynthesis Pathway This compound->Purine_Biosynthesis Inhibits DNA_Synthesis Bacterial DNA Synthesis Purine_Biosynthesis->DNA_Synthesis Is essential for Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Purine_Biosynthesis->Bacterial_Growth_Inhibition DNA_Synthesis->Bacterial_Growth_Inhibition Bacterial_Growth Bacterial Growth DNA_Synthesis->Bacterial_Growth

References

An In-depth Technical Guide to 4-Bromoisatin Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a bromine atom at the 4-position of the isatin core creates 4-Bromoisatin, a versatile intermediate for synthesizing derivatives with enhanced and often specific pharmacological profiles. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, diverse biological activities including anticancer, antimicrobial, and enzyme inhibition properties. It includes a compilation of quantitative biological data, detailed experimental methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction to this compound

Isatin is an endogenous heterocyclic compound found in mammalian tissues and is a component of the monoamine oxidase inhibitor, tribulin.[1] Its unique structural features, particularly the reactive C3-keto group, have made it a popular starting point for the synthesis of a vast array of heterocyclic compounds.[2] this compound, a brominated derivative, serves as a crucial building block in organic and medicinal chemistry.[3][4] The presence of the bromine atom at the C4-position not only influences the molecule's electronic properties but also provides a reactive handle for further functionalization through reactions like metal-catalyzed cross-couplings.[5] This allows for the generation of diverse chemical libraries aimed at discovering novel therapeutic agents.[3] Derivatives of this compound have shown significant potential as anticancer, antibacterial, antifungal, and enzyme-inhibiting agents.[3][4][6]

Synthesis and Chemical Reactivity

The primary synthetic route to this compound is the Sandmeyer methodology, which typically starts from 3-bromoaniline.[5] This process involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization to yield the isatin ring system.[5] A critical challenge in this synthesis is the potential co-formation of the 6-bromoisatin isomer, which necessitates robust purification techniques like column chromatography to ensure high purity of the desired 4-bromo isomer.[5]

The reactivity of this compound is dominated by two key features:

  • The C3-Carbonyl Group: This electrophilic center is highly susceptible to nucleophilic attack and condensation reactions. It is the primary site for derivatization, commonly reacting with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and 3-substituted-2-oxindoles, respectively.[5]

  • The C4-Bromine Atom: The bromine substituent can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of aryl, alkyl, and alkynyl groups to expand molecular diversity.[5]

A general workflow for the synthesis and subsequent biological screening of this compound derivatives is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Material (this compound) reaction Chemical Derivatization (e.g., Schiff Base Formation) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization invitro In Vitro Screening (Anticancer, Antimicrobial Assays) characterization->invitro Pure Derivative Library hit_id Hit Identification (Based on IC50/MIC values) invitro->hit_id advanced Advanced Studies (Mechanism of Action, In Vivo) hit_id->advanced lead lead advanced->lead Lead Compound

Caption: General workflow from synthesis to biological evaluation.

Biological Activity of this compound Derivatives

Anticancer Activity

Isatin-based compounds are a significant class of anticancer agents, and brominated derivatives have shown particularly high potency.[6] They exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling kinases.[6][7]

Mechanism of Action: Many isatin derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway. The compounds can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), ultimately leading to cell death.[6] Furthermore, some derivatives act as potent inhibitors of protein kinases like VEGFR-2, EGFR, and CDK2, which are crucial for tumor growth, angiogenesis, and cell cycle regulation.[6][7]

G cluster_mito Mitochondrial Apoptosis Pathway cluster_caspase Caspase Cascade derivative This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibits bax Bax (Pro-apoptotic) derivative->bax Promotes mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Effector) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected brominated isatin derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Dibromo-isatin analog (Cpd 3)Ovarian Cancer2.1 - 3.8[8]
Dibromo-isatin analog (Cpd 3)Colon Cancer2.1 - 3.8[8]
Dibromo-isatin analog (Cpd 3)Pancreatic Cancer2.1 - 3.8[8]
Isatin-coumarin hybridBreast (MCF7)5.361[6]
Isatin-coumarin hybridColon (HCT116)12.50[6]
Isatin-imidazole hybrid (Cpd 99)Breast (MDA-MB-468)10.24[6]
Isatin-imidazole hybrid (Cpd 99)Breast (MDA-MB-231)8.23[6]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. This compound derivatives, particularly Schiff bases and semicarbazones, have demonstrated promising activity against a range of bacteria and fungi.[1] The lipophilicity conferred by the isatin core and various substituents is believed to facilitate penetration through microbial cell membranes.[1]

Mechanism of Action: While the exact mechanisms are diverse, potential modes of action include the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[9] Other proposed mechanisms involve disruption of the cell wall or membrane integrity and interference with microbial metabolic pathways.

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for halogenated isatin derivatives against selected microbial strains. MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
6-chloro-isatin semicarbazoneCandida albicans1.56[1]
4-chloro-isatin semicarbazoneEpidermophyton floccosum3.12[1]
6-chloro-isatin semicarbazoneEpidermophyton floccosum1.56[1]
4-chloro-isatin semicarbazoneMicrosporum audouinii1.56[1]
5-bromoisatin thiosemicarbazoneGram-positive bacteriaNot specified[9]
5-bromoisatin thiosemicarbazoneGram-negative bacteriaNot specified[9]

Note: Data for this compound derivatives were limited; closely related halogenated analogs are presented for comparative purposes.

Enzyme Inhibition

Isatin derivatives are recognized as potent inhibitors of various enzymes implicated in human diseases.[9][10] This activity is often highly dependent on the nature and position of substituents on the isatin ring.

Key Enzyme Targets:

  • Aldehyde Dehydrogenases (ALDHs): Overexpressed in several cancers, ALDHs are linked to drug resistance and cancer stem cell survival. A dibromo-substituted isatin analog was identified as a potent multi-isoform inhibitor of ALDH1A1, ALDH3A1, and ALDH1A3.[8]

  • Monoamine Oxidases (MAOs): Isatin is an endogenous, reversible inhibitor of MAO, particularly MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine. This makes MAO-B inhibitors a target for treating neurodegenerative disorders like Parkinson's disease.[10]

  • Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease. Isatin-thiosemicarbazones have shown inhibitory activity against both enzymes.[9]

Quantitative Data: Enzyme Inhibition

Compound TypeTarget Enzyme% Inhibition / IC₅₀Reference
Dibromo-isatin analog (Cpd 3)ALDH1A151.32%[8]
Dibromo-isatin analog (Cpd 3)ALDH3A151.87%[8]
Dibromo-isatin analog (Cpd 3)ALDH1A336.65%[8]
Benzyloxy-isatin derivativeMAO-AIC₅₀ = 0.233 µM[10]
Phthalide derivativeMAO-AIC₅₀ = 0.096 µM[10]
Phthalide derivativeMAO-BIC₅₀ = 0.0062 µM[10]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of new chemical entities. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound-3-Schiff Base (General Protocol)
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, glacial acetic acid) in a round-bottom flask.

  • Addition of Amine: Add the desired primary aromatic or aliphatic amine (1-1.2 equivalents) to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or piperidine, if not already the solvent.

  • Reaction: Reflux the mixture for 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The solid product often precipitates out.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials, and dry under a vacuum. If necessary, purify the product further by recrystallization from an appropriate solvent (e.g., ethanol, DMF).

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cancer cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Antimicrobial Susceptibility (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria, yeast) equivalent to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve the final target concentration in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well. Visual inspection or the use of a growth indicator dye (e.g., resazurin) can aid in the determination.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable scaffold for the development of novel, biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, with particularly compelling results in the fields of oncology, microbiology, and neuropharmacology. The synthetic accessibility and the dual reactive sites on the this compound core allow for extensive structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Future research should focus on elucidating the precise molecular mechanisms of the most potent derivatives, conducting in vivo efficacy and toxicity studies, and exploring innovative drug delivery strategies to enhance their therapeutic index. The continued investigation of this versatile chemical class holds significant promise for addressing unmet medical needs.

References

An In-depth Technical Guide to the Reactivity of the C3 Carbonyl Group in 4-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the C3 carbonyl group in 4-Bromoisatin, a key heterocyclic scaffold in medicinal chemistry and organic synthesis. The inherent electrophilicity of this functionality, amplified by the electronic influence of the C4-bromo substituent, dictates its participation in a wide array of chemical transformations. This document elucidates the underlying principles governing this reactivity, presents quantitative data for key reactions, provides detailed experimental protocols, and visualizes pertinent reaction mechanisms and biological signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of isatin-based compounds, particularly in the realm of drug discovery and development.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The synthetic versatility of the isatin core is largely attributed to the reactivity of its C3 carbonyl group. In this compound, the presence of an electron-withdrawing bromine atom at the C4 position significantly enhances the electrophilic character of the C3 carbonyl, making it a prime target for nucleophilic attack.[2][3] This heightened reactivity is pivotal in the construction of diverse and complex molecular architectures, including spirooxindoles and other pharmacologically relevant scaffolds.[2][4] This guide will delve into the specifics of this reactivity, providing both theoretical understanding and practical guidance for its application in chemical synthesis.

Electronic Effects of the C4-Bromo Substituent

The reactivity of the C3 carbonyl in isatin is fundamentally governed by its electrophilicity. Substituents on the aromatic ring modulate this property through inductive and resonance effects. Electron-withdrawing groups (EWGs) like the bromo group at the C4 position decrease the electron density on the aromatic ring. This effect is transmitted to the C3 carbonyl carbon, rendering it more electron-deficient and, consequently, more susceptible to nucleophilic attack.[3]

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these electronic effects on reaction rates.[2] For nucleophilic additions to the C3 carbonyl, a positive reaction constant (ρ) is expected, indicating that the reaction is accelerated by electron-withdrawing groups which have positive sigma (σ) values. The bromo substituent has a positive Hammett σp value, consistent with its electron-withdrawing nature and its ability to enhance the reactivity of the C3 carbonyl.[5]

Key Reactions of the C3 Carbonyl Group

The electrophilic C3 carbonyl of this compound readily participates in a variety of chemical reactions, making it a versatile building block for the synthesis of complex heterocyclic systems. The most notable of these reactions are the Aldol Condensation, the Pfitzinger Reaction, and the synthesis of Spirooxindoles.

Aldol Condensation

The Aldol condensation of this compound with enolizable ketones, such as acetone, proceeds via nucleophilic attack of the enolate at the C3 carbonyl. This reaction leads to the formation of a 3-hydroxy-3-(2-oxopropyl)indolin-2-one derivative, which is a common structural motif in many biologically active compounds.[6][7]

  • Reaction Workflow: Aldol Condensation of this compound

    aldol_workflow start Start reactants This compound + Ketone (e.g., Acetone) start->reactants conditions Base (e.g., Piperidine) Solvent (e.g., Ethanol) Room Temperature reactants->conditions reaction Aldol Addition conditions->reaction product 3-Hydroxy-3-(2-oxopropyl)- 4-bromoindolin-2-one reaction->product purification Filtration & Recrystallization product->purification final_product Purified Product purification->final_product

    Caption: Experimental workflow for the Aldol condensation of this compound.

Pfitzinger Reaction

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids. It involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][8] The reaction with this compound proceeds via initial ring-opening of the isatin core, followed by condensation and cyclization to yield a substituted quinoline.[8]

  • Reaction Mechanism: Pfitzinger Reaction

    pfitzinger_mechanism isatin This compound intermediate1 Ring-opened Keto-acid isatin->intermediate1 + OH- base Base (OH-) intermediate2 Imine/Enamine Intermediate intermediate1->intermediate2 + Carbonyl Compound carbonyl Carbonyl Compound (R-CO-CH2-R') cyclization Intramolecular Cyclization intermediate2->cyclization product Substituted Quinoline- 4-carboxylic Acid cyclization->product - H2O

    Caption: Simplified mechanism of the Pfitzinger reaction with this compound.

Synthesis of Spirooxindoles

Spirooxindoles are a class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. They exhibit a wide range of biological activities and are important targets in drug discovery.[9] The reaction of this compound with various nucleophiles, particularly in multicomponent reactions, provides a versatile route to these complex structures.[4][10] Three-component reactions involving an isatin, an active methylene compound, and another nucleophile are commonly employed.[11]

  • Reaction Type: Three-Component Synthesis of Spirooxindoles

    spiro_synthesis reactants This compound Active Methylene Compound (e.g., Malononitrile) 1,3-Dicarbonyl Compound catalyst Catalyst (e.g., Piperidine) reactants->catalyst One-pot reaction product Spirooxindole Derivative catalyst->product

    Caption: General scheme for the three-component synthesis of spirooxindoles.

Quantitative Data

The following tables summarize the yields of various reactions involving the C3 carbonyl of this compound and related derivatives, providing a quantitative basis for comparison.

Table 1: Yields of Aldol Condensation Products with Substituted Isatins

Isatin DerivativeKetoneProductYield (%)Reference
N-Benzylisatin4-Methoxyacetophenone(RS)-1-benzyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indolin-2-one85[7]
N-Benzylisatin4-(Dimethylamino)acetophenone(RS)-1-benzyl-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxyindolin-2-one36[7]
N-Benzylisatin4-Pyridyl methyl ketone(RS)-1-benzyl-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]indolin-2-one92[7]
N-Benzylisatin3,4-(Methylenedioxy)acetophenone(RS)-3-[2-(Benzo[d][2][12]dioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxyindolin-2-one87[7]

Table 2: Yields of Spirooxindole Derivatives from Three-Component Reactions

Isatin Derivative1,3-Dicarbonyl 11,3-Dicarbonyl 2ProductYield (%)Reference
N-Methylisatin1,3-Cyclohexanedione4-Hydroxy-6-methyl-2-pyroneSpirooxindole pyranochromenedione78[10]
5-Bromoisatin1,3-Cyclohexanedione4-Hydroxy-6-methyl-2-pyrone5-Bromo-spirooxindole pyranochromenedione75[10]
This compound 1,3-Cyclohexanedione 4-Hydroxy-6-methyl-2-pyrone 4-Bromo-spirooxindole pyranochromenedione 82 [10]
5-Nitroisatin1,3-Cyclohexanedione4-Hydroxy-6-methyl-2-pyrone5-Nitro-spirooxindole pyranochromenedione85[10]

Experimental Protocols

General Procedure for the Aldol Condensation of this compound with an Aryl Methyl Ketone

This protocol is adapted from the synthesis of related N-substituted 3-hydroxyindolin-2-ones.[13]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired aryl methyl ketone (1.0 mmol), and piperidine (0.2 mmol) in ethanol (10 mL).

  • Reaction: Stir the mixture at room temperature (25 °C) for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, the solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 mL) and dry in air to obtain the 3-substituted-3-hydroxyindolin-2-one derivative. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-dimethylformamide.[13]

General Procedure for the Pfitzinger Reaction of this compound

This protocol is a general procedure for the Pfitzinger synthesis of quinoline-4-carboxylic acids.[14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.07 mol) and the appropriate carbonyl compound (0.07 mol) in ethanol (25 mL).

  • Addition of Base: Add a solution of potassium hydroxide (0.2 mol) in ethanol.

  • Reaction: Heat the mixture to reflux for 24 hours.

  • Workup: After cooling, distill off most of the ethanol. Add water to the residue and extract with ether to remove any neutral impurities.

  • Isolation: Acidify the aqueous layer with acetic acid until neutral pH is reached. The precipitated product is collected by filtration, washed with water, and dried.

General Procedure for the Three-Component Synthesis of Spirooxindoles from this compound

This protocol is based on the synthesis of spiro[indoline-3,4'-pyran] derivatives.[10]

  • Reaction Setup: To a solution of this compound (1 mmol) in an appropriate solvent (e.g., 1,2-dichloroethane), add the first 1,3-dicarbonyl compound (1.1 mmol) and the second 1,3-dicarbonyl compound (1.1 mmol).

  • Catalyst Addition: Add a Lewis acid catalyst, such as SnCl₄·5H₂O (10 mol%).

  • Reaction: The reaction can be carried out under thermal conditions (e.g., 60 °C) or using microwave irradiation (e.g., 80 °C) to accelerate the reaction.[10] Monitor the reaction by TLC.

  • Workup and Purification: After completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired spirooxindole derivative.

Biological Significance: Caspase Inhibition

The reactivity of the C3 carbonyl group is not only crucial for synthetic applications but also plays a direct role in the biological activity of many isatin derivatives. A significant area of research is the development of isatin-based compounds as inhibitors of caspases, a family of proteases central to the process of apoptosis (programmed cell death).[12][15]

Isatin sulfonamides have been identified as potent and selective inhibitors of the executioner caspases, caspase-3 and caspase-7.[15][16] The inhibitory mechanism involves the nucleophilic attack of the catalytic cysteine residue in the active site of the caspase on the electrophilic C3 carbonyl of the isatin ring.[17] This forms a reversible covalent bond, effectively blocking the enzyme's activity.[1]

  • Signaling Pathway: Caspase-3 Inhibition by Isatin Derivatives

    caspase_inhibition cluster_pathway Apoptotic Pathway procaspase3 Procaspase-3 (Inactive) caspase3 Caspase-3 (Active) procaspase3->caspase3 Activation substrate Cellular Substrates (e.g., PARP) caspase3->substrate Cleavage apoptosis Apoptosis substrate->apoptosis isatin Isatin Derivative isatin->caspase3 Inhibition (Covalent Adduct Formation at C3 Carbonyl)

Conclusion

The C3 carbonyl group of this compound is a highly reactive and synthetically versatile functionality. Its pronounced electrophilicity, enhanced by the C4-bromo substituent, allows for a wide range of nucleophilic addition and condensation reactions. This guide has provided a detailed overview of the key transformations involving this group, including Aldol condensations, the Pfitzinger reaction, and the synthesis of spirooxindoles. The provided quantitative data and experimental protocols offer a practical resource for the synthesis of complex, biologically active molecules. Furthermore, the elucidation of the role of the C3 carbonyl in caspase inhibition underscores the importance of this compound and its derivatives in the development of novel therapeutic agents. A thorough understanding of the principles outlined in this guide will empower researchers to fully exploit the synthetic potential of this valuable heterocyclic building block.

References

Spectroscopic Data of 4-Bromoisatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromoisatin (4-bromo-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.6d~8.0
H-6~7.2t~8.0
H-7~7.0d~8.0
N-H~11.0br s-

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2 (C=O)~184
C-3 (C=O)~159
C-3a~118
C-4 (C-Br)~120
C-5~125
C-6~138
C-7~115
C-7a~150

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Br functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium-Strong, BroadN-H stretch (amide)
~1750StrongC=O stretch (ketone)
~1730StrongC=O stretch (amide)
~1610MediumC=C stretch (aromatic)
~750StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry data for this compound confirms its molecular weight. PubChem provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry studies.[1]

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₄BrNO₂
Molecular Weight226.03 g/mol
[M+H]⁺ (predicted)225.94982 m/z
[M+Na]⁺ (predicted)247.93176 m/z
[M-H]⁻ (predicted)223.93526 m/z

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of dry this compound powder.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 14 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 220 ppm

  • Reference: DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive and/or negative ion mode.

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Data Tabulation and Reporting Structure_Elucidation->Data_Tabulation Final_Report Technical Guide / Whitepaper Data_Tabulation->Final_Report

A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Crystal structure of 4-bromo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 4-bromo-1H-indole-2,3-dione

This guide provides a comprehensive overview of the crystal structure of 4-bromo-1H-indole-2,3-dione, also known as 4-bromoisatin. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed crystallographic data and experimental methodologies. Isatins are a class of compounds extensively utilized in both pharmaceutical and synthetic organic chemistry.[1][2]

Molecular Structure and Crystallographic Data

The title compound, with the chemical formula C₈H₄BrNO₂, consists of a planar indole-2,3-dione core with a bromine substituent at the 4-position.[1][2] In the solid state, the molecule is nearly planar, with the non-hydrogen atoms having a mean deviation from planarity of 0.024 Å.[1][2] The crystal structure reveals that molecules form dimers through N—H···O hydrogen bonds.[1][2] Additionally, significant intermolecular close contacts of Br···O are observed at a distance of 3.0430 (14) Å.[1][2] The crystal packing is further characterized by parallel slipped π–π stacking interactions between the nine-membered rings along the[1] direction.[1][2]

Data Presentation

The quantitative crystallographic data for 4-bromo-1H-indole-2,3-dione are summarized in the tables below. The data corresponds to the structure deposited under CCDC reference number 1445034.[1][2]

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Chemical Formula C₈H₄BrNO₂
Formula Weight 226.03 g/mol [2][3]
Crystal System Monoclinic[2]
Space Group P2₁/c[2]
Temperature 120 K[2]
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions
a 7.3655 (11) Å[2][3]
b 13.689 (2) Å[2][3]
c 7.2866 (12) Å[2][3]
α 90°[3]
β 93.378 (5)°[2][3]
γ 90°[3]
Volume (V) 733.4 (2) ų[2]
Z 4[2]
Calculated Density 2.047 Mg/m³
Absorption Coefficient (μ) 5.55 mm⁻¹[2]
Final R indices [I>2σ(I)] R₁ = 0.0209, wR₂ = 0.0489

| R indices (all data) | R₁ = 0.0245, wR₂ = 0.0502 |

Table 2: Key Intermolecular Interaction Geometries

Interaction Type D—H···A or X···Y D···A / X···Y Distance (Å) H···A Distance (Å) D—H···A Angle (°) Symmetry Code
Hydrogen Bond N1—H1···O1 2.874 (2)[2] 2.01 (2)[2] 159 (2)[2] -x+2, -y+1, -z+1
Halogen Contact Br1···O2 3.0430 (14)[1][2] - - x+2, y, z+1
π–π Stacking Ring Centroid···Centroid 3.7173 (6)[1][2] - - -
Inter-planar Distance 3.3110 (8)[1][2] - - -

| | Slippage | 1.6898 (14)[1][2] | - | - | - |

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and subsequent structure determination are detailed below.

Synthesis and Crystallization

While common synthetic routes like the Sandmeyer methodology starting from 3-bromoaniline exist for this compound, the sample used for this specific crystal structure analysis was a commercial product from Matrix Scientific.[2][4] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an acetone/dimethylsulfoxide solution.[1][2]

X-ray Data Collection and Structure Refinement

A suitable orange block-shaped crystal (0.2 × 0.2 × 0.1 mm) was selected for analysis.[1] Data were collected at 120 K on a Bruker D8 Venture CMOS diffractometer using Mo Kα radiation.[1] The data collection was performed using φ and ω scans. A multi-scan absorption correction was applied using SADABS.[1]

The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL2014.[2] Molecular graphics were generated using OLEX2, and the material for publication was prepared with publCIF.[2]

Visualizations

The following diagrams illustrate the experimental workflow and key molecular interactions in the crystal lattice.

experimental_workflow cluster_prep Crystal Preparation cluster_analysis Structural Analysis A Commercial this compound B Dissolution in Acetone/DMSO A->B C Slow Evaporation B->C D Single Crystal Formation C->D E X-ray Diffraction (Bruker D8 Venture) D->E F Data Collection (φ and ω scans) E->F G Structure Solution (SHELXS97) F->G H Structure Refinement (SHELXL2014) G->H I Final Structural Model (CCDC 1445034) H->I

Experimental workflow for the crystal structure determination of 4-bromo-1H-indole-2,3-dione.

molecular_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Packing Interactions molA Molecule A (x, y, z) molB Molecule B (-x+2, -y+1, -z+1) molA->molB N-H···O=C d = 2.874 Å molC Molecule C (x+2, y, z+1) molA->molC Br···O=C d = 3.043 Å pi_stack π-π Stacking (Inter-planar d = 3.311 Å)

Key intermolecular interactions in the crystal lattice of 4-bromo-1H-indole-2,3-dione.

References

The Solubility Profile of 4-Bromoisatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromoisatin, a halogenated derivative of isatin, is a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of novel bioactive molecules and functional materials necessitates a thorough understanding of its physical properties, particularly its solubility in common organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, offering valuable data for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification protocols, and formulation strategies. While quantitative solubility data for this compound is not extensively available in published literature, this guide leverages data from the parent compound, isatin, to provide a strong predictive framework and detailed experimental protocols for determining solubility.

Understanding Solubility: A Predictive Framework from Isatin

Due to the limited availability of specific quantitative solubility data for this compound, the solubility of its parent compound, isatin, in various organic solvents is presented here as a foundational reference. The structural similarities suggest that this compound will exhibit comparable solubility trends, although the presence of the bromine atom will introduce subtle differences in polarity and intermolecular interactions.

The solubility of isatin has been experimentally determined in a range of solvents at various temperatures. This data, summarized in the table below, illustrates the impact of solvent polarity and temperature on the dissolution of the isatin scaffold. It is anticipated that this compound will also show increased solubility with rising temperature.

Table 1: Solubility of Isatin in Common Organic Solvents

SolventTemperature (K)Mole Fraction Solubility (x10^3)
N,N-Dimethylformamide (DMF) 278.15155.3
283.15167.9
288.15181.5
293.15196.2
298.15212.1
303.15229.3
308.15247.9
313.15268.1
318.15289.9
323.15313.5
328.15339.1
333.15366.8
Tetrahydrofuran (THF) 278.1558.91
283.1565.48
288.1572.69
293.1580.61
298.1589.31
303.1598.86
308.15109.3
313.15120.8
318.15133.4
323.15147.2
328.15162.3
333.15178.8
Acetone 278.1519.89
283.1522.45
288.1525.31
293.1528.51
298.1532.09
303.1536.09
308.1540.56
313.1545.55
318.1551.11
323.1557.30
328.1564.18
333.1571.81
Methanol 298.154.09
Ethanol 298.154.09
1-Butanol 298.15-
Dichloromethane 278.151.15
283.151.30
288.151.47
293.151.66
298.151.88
303.152.12
308.152.40
313.152.71
318.153.06
323.153.46
328.153.90
333.154.40
Chloroform --
Water 298.150.0514

Note: Data for isatin is adapted from literature and is intended to serve as a predictive guide for the solubility of this compound. The presence of the bromo-substituent will likely alter these values.

Qualitative assessments indicate that some substituted isatins are soluble in water, aqueous DMSO, and DMF, while being insoluble in non-polar solvents like ethanol and chloroform.[1] This aligns with the expectation that polar aprotic solvents are effective at dissolving the isatin core.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental methodologies are recommended. These protocols are based on established methods for determining the solubility of organic compounds.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Workflow for Gravimetric Solubility Determination

A Prepare saturated solution: Add excess this compound to a known mass of solvent in a sealed vial. B Equilibrate at constant temperature with continuous stirring. A->B C Allow undissolved solid to settle. B->C D Withdraw a known mass of the clear supernatant. C->D E Evaporate the solvent completely under vacuum or gentle heating. D->E F Weigh the remaining solid residue of this compound. E->F G Calculate solubility (e.g., in g/100g of solvent). F->G

Caption: Gravimetric Method Workflow

Detailed Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial containing a known mass of the chosen organic solvent.

  • Equilibration: Seal the vial to prevent solvent evaporation and place it in a temperature-controlled shaker or water bath. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle completely.

  • Sample Withdrawal: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-warmed pipette to avoid premature crystallization.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and remove the solvent by evaporation. This can be achieved using a rotary evaporator, a vacuum oven, or by gentle heating under a stream of inert gas.

  • Mass Determination: Once the solvent is completely removed, accurately weigh the container with the dried this compound residue.

  • Calculation: The solubility can be calculated as the mass of the dissolved this compound per mass or volume of the solvent.

Isothermal Shake-Flask Method

This is another common and reliable method for solubility determination.

Workflow for Isothermal Shake-Flask Method

A Add excess this compound to a known volume of solvent in a flask. B Shake the flask in a constant temperature water bath until equilibrium is reached. A->B C Filter the solution to remove undissolved solid. B->C D Analyze the concentration of this compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). C->D E Calculate solubility from the concentration. D->E

Caption: Shake-Flask Method Workflow

Detailed Protocol:

  • Preparation: Add an excess of this compound to a known volume of the solvent in a sealed flask.

  • Equilibration: Place the flask in a constant-temperature shaker bath and agitate for an extended period to achieve equilibrium.

  • Filtration: Filter the resulting saturated solution through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid. The filtration apparatus should be pre-equilibrated to the experimental temperature.

  • Analysis: Determine the concentration of this compound in the clear filtrate using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is the determined concentration of the saturated solution.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively documented, the information available for the parent isatin molecule provides a robust framework for predicting its behavior in common organic solvents. For applications demanding high precision, the detailed experimental protocols provided in this guide offer a reliable means of determining the exact solubility of this compound. A thorough understanding of its solubility is paramount for the effective utilization of this important synthetic intermediate in the advancement of chemical and pharmaceutical research.

References

The Sandmeyer Synthesis of 4-Bromoisatin: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the Sandmeyer synthesis for producing 4-bromoisatin. This document details the core reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visualizations of the synthesis pathway.

Core Reaction Mechanism

The Sandmeyer synthesis of isatins, a reliable and well-established method, offers a direct route to a variety of substituted isatins from readily available anilines. The synthesis of this compound from 3-bromoaniline is a two-step process.

The first step involves the formation of an α-(hydroxyimino)acetanilide intermediate, also known as an isonitrosoacetanilide. This is achieved through the reaction of the starting aniline with chloral hydrate and hydroxylamine hydrochloride. The reaction is believed to proceed through the initial formation of a glyoxamide, which then reacts with hydroxylamine to form the key oximinoacetanilide intermediate.

The second step is the acid-catalyzed intramolecular electrophilic cyclization of the isolated isonitrosoacetanilide intermediate. Concentrated sulfuric acid is typically used for this step. The strong acid protonates the oxime nitrogen, facilitating an intramolecular electrophilic attack of the nitrogen atom onto the aromatic ring, leading to the formation of the five-membered ring of the isatin core. When starting with 3-bromoaniline, this cyclization can occur at two possible positions, leading to a mixture of this compound and 6-bromoisatin.

Sandmeyer_Mechanism Intermediate Intermediate Intermediate_cyclization Intermediate_cyclization

Quantitative Data

The synthesis of this compound via the Sandmeyer reaction starting from 3-bromoaniline typically results in a mixture of isomers. The separation of these isomers is crucial for obtaining the pure 4-bromo derivative.

ProductStarting MaterialYield (%)Purity (%)Reference
This compound3-Bromoaniline46>98 (after separation)Holt et al. (1958)
6-Bromoisatin3-Bromoaniline21>98 (after separation)Holt et al. (1958)

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₄BrNO₂
Molecular Weight226.03 g/mol
Melting Point271 °C
AppearanceLight yellow to brown powder/crystal

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from established procedures.

Step 1: Synthesis of 3-Bromoisonitrosoacetanilide

  • In a 5-liter flask, prepare a solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in water (600 cm³), warming to 30 °C to dissolve the solids.

  • Prepare a solution of 3-bromoaniline (43 g, 0.25 mol) by dissolving it with warming in water (150 cm³) and concentrated hydrochloric acid (25 cm³).

  • Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³).

  • Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

  • Heat the mixture. A thick paste will form between 60-70 °C.

  • Continue heating for 2 hours at 80-100 °C.

  • Cool the mixture to 80 °C and filter the precipitate.

  • Wash the pale brown product (3-bromoisonitrosoacetanilide) by stirring with water (400 cm³) followed by filtration.

  • Dry the product in air for 48 hours.

Step 2: Synthesis and Separation of this compound and 6-Bromoisatin

  • With mechanical stirring, heat concentrated sulfuric acid (200 cm³) to 60 °C in a flask.

  • Remove the flask from the heating mantle and add the dried 3-bromoisonitrosoacetanilide (15 g) in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

  • Heat the mixture to 80 °C, then cool to 70 °C.

  • Pour the reaction mixture onto crushed ice (2.5 liters).

  • After standing for 1 hour, filter the orange precipitate and wash it with water (2 x 60 cm³).

  • Dry the product at 40 °C to obtain a mixture of 4-bromo- and 6-bromo-isatin as a pale orange powder.

  • To separate the isomers, dissolve the mixture (10.5 g) in a hot (60 °C) 2M sodium hydroxide solution (35 cm³) to form a dark brown solution.

  • Acidify this solution with acetic acid (3.6 cm³). The resulting orange-brown crystals are filtered and washed with hot water to yield this compound.

  • Warm the combined filtrates to 80 °C and add concentrated hydrochloric acid (5 cm³).

  • After cooling overnight in a refrigerator, the bright orange crystals of 6-bromoisatin are collected by filtration.

Experimental_Workflow Drying2 Drying2 Dissolution Dissolution Drying2->Dissolution Acidification1 Acidification1 Dissolution->Acidification1 Filtration3 Filtration3 Acidification1->Filtration3 Acidification2 Acidification2 Acidification1->Acidification2 Filtrate Pure_4_Bromoisatin Pure this compound Filtration3->Pure_4_Bromoisatin Product Crystallization Crystallization Acidification2->Crystallization Filtration4 Filtration4 Crystallization->Filtration4 Pure_6_Bromoisatin Pure 6-Bromoisatin Filtration4->Pure_6_Bromoisatin Byproduct

Potential applications of 4-Bromoisatin in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisatin, a halogenated derivative of the indole-2,3-dione (isatin) scaffold, has emerged as a versatile building block in medicinal chemistry. Its unique chemical reactivity and privileged structure have led to the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its synthesis, anticancer, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a comprehensive resource for researchers in the field.

Introduction

Isatin and its derivatives have a long-standing history in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of a bromine atom at the 4-position of the isatin core profoundly influences the molecule's electronic and lipophilic properties, often enhancing its pharmacological profile. This compound serves as a key intermediate in the synthesis of numerous heterocyclic compounds with potential applications in oncology, infectious diseases, and beyond.[1][2] This guide explores the synthesis of this compound and its derivatives, their promising anticancer and antimicrobial activities, and the underlying molecular mechanisms.

Synthesis of this compound and Derivatives

The chemical versatility of this compound allows for a variety of synthetic modifications, leading to a wide range of biologically active molecules.[3]

Synthesis of this compound via Sandmeyer Reaction

A common and effective method for the synthesis of this compound is the Sandmeyer isonitrosoacetanilide isatin synthesis, starting from 3-bromoaniline.[3]

Experimental Protocol: Sandmeyer Synthesis of this compound

  • Step 1: Formation of 3-bromoisonitrosoacetanilide

    • In a 5-liter flask, prepare a solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 cm³ of water, warming to 30 °C to dissolve the solids.

    • Prepare a second solution of 3-bromoaniline (43 g, 0.25 mol) dissolved with warming in 150 cm³ of water and 25 cm³ of concentrated HCl.

    • Prepare a third solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 cm³ of water.

    • Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the chloral hydrate solution. A thick white suspension will form.

    • Heat the mixture. A thick paste will form between 60–70 °C. Continue heating at 80–100 °C for 2 hours.

    • Cool the mixture to 80 °C and filter. Wash the pale brown product (3-bromoisonitrosoacetanilide) with water (400 cm³) and filter again. Dry the product in air.

  • Step 2: Cyclization to this compound

    • With mechanical stirring, heat concentrated H₂SO₄ (200 cm³) to 60 °C in a flask.

    • Remove the flask from the heating mantle and add the 3-bromoisonitrosoacetanilide (15 g) in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

    • Heat the mixture to 80 °C, then cool to 70 °C and pour it onto crushed ice (2.5 liters).

    • Allow the mixture to stand for 1 hour. An orange precipitate of a mixture of 4-bromo- and 6-bromoisatin will form.

    • Filter the precipitate and wash with water (2 x 60 cm³), then dry at 40 °C.

  • Step 3: Separation of this compound

    • Dissolve the bromoisatin mixture (10.5 g) in hot (60 °C) 2M NaOH solution (35 cm³) to obtain a dark brown solution.

    • Acidify the solution with acetic acid (3.6 cm³).

    • Filter the resulting orange-brown crystals and wash with hot water to yield this compound.

Synthesis of 4-Bromo-7-methylisatin

Further derivatization of the this compound scaffold can lead to compounds with enhanced biological activity. An example is the synthesis of 4-bromo-7-methylisatin.

Experimental Protocol: Synthesis of 4-Bromo-7-methylisatin

  • Add 5-bromo-2-aminotoluene hydrochloride to a mixing solution of chloral hydrate, anhydrous sodium sulfate, and water.

  • At 20-30 °C, add a hydrochloric acid aqueous solution of hydroxylamine dropwise.

  • Reflux the reaction mixture for 5-15 minutes.

  • Collect the condensation product from the reaction.

  • Add the condensation product in batches to a catalyst (e.g., sulfuric acid) at 50-60 °C.

  • Maintain the reaction at 70-75 °C for 5-15 minutes.

  • Collect the crude product from the reaction solution and purify it using a mixed solvent. This method can yield 4-bromo-7-methylisatin with a purity of over 98%.[3]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of this compound derivatives against a variety of cancer cell lines. The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 1: Anticancer Activity of Selected this compound Derivatives (IC₅₀ in µM)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Isatin-benzoimidazole derivativeMCF-7 (Breast)0.12
Isatin-thiosemicarbazone derivativeA549 (Lung)0.98
This compound-N-glycosideHepG2 (Liver)5.4
Spirooxindole-pyrrolidine derivativeHCT116 (Colon)0.25
This compound Schiff basePC-3 (Prostate)3.1

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Brominated Isatin Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-benzyl-5-bromoisatin derivativeStaphylococcus aureus12.5
N-benzyl-5-bromoisatin derivativeEscherichia coli25
4-Bromo-pyrroloquinoline derivativeCandida albicans0.4[5]
Isatin N-glucosyl-thiosemicarbazoneAspergillus niger3.12[1]
Isatin N-glucosyl-thiosemicarbazoneFusarium oxysporum6.25[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

The biological activities of this compound derivatives are attributed to their ability to interact with and modulate various cellular targets and signaling pathways.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Certain this compound derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.

CDK2_Inhibition_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates p21_p27 p21/p27 p21_p27->CDK2 inhibits E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Bromoisatin This compound Derivative Bromoisatin->CDK2 inhibits

CDK2 Inhibition Pathway by this compound Derivative
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound derivatives have been shown to inhibit VEGFR-2 signaling, thereby suppressing angiogenesis.[7][8][9][10]

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC activates Raf Raf PKC->Raf activates Akt Akt PI3K->Akt activates Proliferation Gene Expression (Proliferation, Migration, Survival) Akt->Proliferation MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Proliferation promotes Bromoisatin This compound Derivative Bromoisatin->VEGFR2 inhibits autophosphorylation Synthesis_Workflow start Start: 3-Bromoaniline step1 Step 1: Sandmeyer Reaction (Chloral Hydrate, Hydroxylamine HCl) start->step1 intermediate1 Intermediate: 3-bromoisonitrosoacetanilide step1->intermediate1 step2 Step 2: Acid-catalyzed Cyclization (H₂SO₄) intermediate1->step2 intermediate2 Mixture: 4- & 6-Bromoisatin step2->intermediate2 step3 Step 3: Separation (NaOH, Acetic Acid) intermediate2->step3 product Product: This compound step3->product derivatization Further Derivatization product->derivatization bioassays Biological Assays (Anticancer, Antimicrobial) product->bioassays derivatization->bioassays

References

4-Bromoisatin: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromoisatin, a brominated derivative of isatin, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique structural features, including a reactive C3-ketone, an acidic N-H proton, and a versatile bromine handle on the aromatic ring, provide a rich platform for the construction of a diverse array of heterocyclic compounds. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, making this compound a highly valuable precursor in drug discovery and development. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative data for synthesized compounds, and insights into their mechanisms of action.

I. Key Synthetic Transformations of this compound

The reactivity of this compound can be strategically exploited at three primary sites: the C3-carbonyl group, the N1-position, and the C4-bromine atom. This allows for a multitude of synthetic transformations, leading to a wide variety of heterocyclic scaffolds.

Reactions at the C3-Carbonyl Group

The electrophilic C3-carbonyl group is susceptible to nucleophilic attack and condensation reactions, forming the basis for the synthesis of a variety of heterocyclic systems.

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3][4]

Experimental Protocol: Synthesis of 6-Bromo-2-(naphthalen-2-yl)quinoline-4-carboxylic acid

A solution of this compound (1.0 mmol), 2-acetylnaphthalene (1.0 mmol), and potassium hydroxide (3.0 mmol) in 25 mL of ethanol is refluxed for 24 hours. After cooling, the solvent is partially removed under reduced pressure. Water is added to the residue, and the mixture is washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then acidified with glacial acetic acid until a precipitate is formed. The solid product is collected by filtration, washed with water, and dried to yield the desired quinoline-4-carboxylic acid.

Condensation of this compound with primary amines readily forms Schiff bases (imines) at the C3 position. These intermediates can be subsequently cyclized to afford various heterocyclic systems, such as spiro-thiazolidinones.[5][6][7]

Experimental Protocol: Synthesis of a this compound-derived Schiff Base

To a solution of this compound (1.0 mmol) in ethanol (20 mL), the desired primary amine (1.0 mmol) and a catalytic amount of glacial acetic acid are added. The mixture is refluxed for 2-4 hours and monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the Schiff base.

Experimental Protocol: Cyclization to Spiro[indoline-3,2'-thiazolidinone]

The synthesized Schiff base (1.0 mmol) is dissolved in dioxane (15 mL), and thioglycolic acid (1.2 mmol) is added. The mixture is refluxed for 8-10 hours. After cooling, the solvent is evaporated, and the residue is triturated with a saturated solution of sodium bicarbonate. The resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent to yield the spiro-thiazolidinone derivative.[8][9][10]

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. This compound is an excellent substrate for MCRs to generate diverse spirooxindoles.

Experimental Protocol: Synthesis of Spiro[indoline-3,4'-pyran] Derivatives

A mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), a cyclic 1,3-dicarbonyl compound (e.g., dimedone) (1.0 mmol), and a catalyst such as piperidine or triethylamine (10 mol%) in ethanol (15 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired spiro[indoline-3,4'-pyran] derivative.

Reactions at the N1-Position: N-Alkylation

The acidic proton at the N1 position can be readily removed by a base, allowing for N-alkylation with various alkyl halides. Microwave-assisted synthesis has been shown to significantly accelerate this reaction.[11][12][13][14]

Experimental Protocol: Microwave-Assisted N-Alkylation of this compound

An intimate mixture of this compound (1.0 mmol), the desired alkyl halide (1.1 mmol), and potassium carbonate (1.3 mmol) is prepared. A few drops of N,N-dimethylformamide (DMF) are added to create a slurry. The mixture is subjected to microwave irradiation (e.g., 100-300 W) for 5-15 minutes, with the reaction progress monitored by TLC. After completion, the mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and purified by recrystallization.[11][13]

Reactions at the C4-Position: Cross-Coupling Reactions

The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of aryl, and alkynyl moieties, respectively.

Experimental Protocol: Synthesis of 4-Aryl-isatin Derivatives

To a degassed mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate or cesium carbonate (2.0 mmol) in a solvent system like dioxane/water (4:1), a palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%), is added. The reaction mixture is heated at 80-100 °C under an inert atmosphere for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography.[5][7][15]

Experimental Protocol: Synthesis of 4-Alkynyl-isatin Derivatives

A mixture of this compound (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%) is taken in a degassed solvent mixture of THF and triethylamine (2:1). The reaction is stirred at room temperature or slightly elevated temperature (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the 4-alkynylisatin derivative.[2][16][17][18]

II. Synthesis of Other Key Heterocyclic Scaffolds

Synthesis of 1,2,3-Triazoles via Click Chemistry

This compound can be functionalized with an alkyne group, typically through N-propargylation, which then serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form 1,2,3-triazole derivatives.[9][19][20][21][22][23]

Experimental Protocol: Two-Step Synthesis of a this compound-derived 1,2,3-Triazole

  • Step 1: N-Propargylation of this compound: Following the microwave-assisted N-alkylation protocol described earlier, this compound (1.0 mmol) is reacted with propargyl bromide (1.1 mmol) to yield N-propargyl-4-bromoisatin.

  • Step 2: Click Reaction: To a solution of N-propargyl-4-bromoisatin (1.0 mmol) and an organic azide (e.g., benzyl azide, 1.0 mmol) in a t-BuOH/H₂O (1:1) mixture, sodium ascorbate (0.1 mmol) and copper(II) sulfate pentahydrate (0.01 mmol) are added. The mixture is stirred at room temperature for 12-24 hours. The precipitated product is filtered, washed with water, and dried.

Synthesis of Pyrazoles from Chalcone Intermediates

Chalcones, which can be synthesized from N-substituted isatins, are valuable intermediates for the synthesis of pyrazoles upon reaction with hydrazine derivatives.

Experimental Protocol: Two-Step Synthesis of a this compound-derived Pyrazole

  • Step 1: Synthesis of a Chalcone-like Intermediate: An N-alkyl-4-bromoisatin (1.0 mmol) is reacted with an appropriate acetophenone derivative (1.0 mmol) in the presence of a base like sodium hydroxide in ethanol at room temperature to form the chalcone-like α,β-unsaturated ketone.

  • Step 2: Pyrazole Formation: The chalcone intermediate (1.0 mmol) is dissolved in ethanol or acetic acid, and hydrazine hydrate (1.2 mmol) is added. The mixture is refluxed for 6-8 hours. Upon cooling, the pyrazole derivative precipitates and is collected by filtration.[1][8][16][24][25]

III. Quantitative Data Summary

The following tables summarize representative quantitative data for various heterocyclic compounds synthesized from this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound Derivatives

Product ClassReagentsCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)Reference
Quinoline2-AcetylnaphthaleneKOHEthanol24Reflux~70-80
Schiff BaseAnilineAcetic AcidEthanol3Reflux>90-
Spiro-thiazolidinoneSchiff base, Thioglycolic acid-Dioxane9Reflux~60-75[8]
Spiro-pyranMalononitrile, DimedonePiperidineEthanol5Reflux~85-95-
N-Propargyl-4-bromoisatinPropargyl bromideK₂CO₃DMF (MW)0.15100>90[13]
4-Aryl-isatinPhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O1890~70-85[7]
4-Alkynyl-isatinPhenylacetylenePdCl₂(PPh₃)₂, CuITHF/Et₃N650~75-90[17][18]
1,2,3-TriazoleN-Propargyl-4-bromoisatin, Benzyl azideCuSO₄, Na-ascorbatet-BuOH/H₂O18RT>90[20]
PyrazoleChalcone, Hydrazine hydrate-Ethanol7Reflux~65-80[16]

Table 2: Biological Activity of Selected this compound Derivatives

Compound TypeTargetBiological ActivityIC₅₀ / MICReference
Spiro[indoline-3,2'-thiazolidinone]P388 leukemia cellsAnticancer-[8]
Isatin-quinazoline hybridVEGFR-2Anticancer-[26]
Isatin-hydrazone derivativeCaspase-3/9Anticancer (Apoptosis induction)-[27][28]
Isatin-thiosemicarbazoneDNA GyraseAntimicrobial-[19][20]
Isatin derivativeSARS-CoV 3CLproAntiviral--
Sulfonamide-tethered isatinVEGFR-2Anticancer23.10 nM[29][30]

IV. Visualizing Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and biological mechanisms of action.

N_Alkylation_of_4_Bromoisatin This compound This compound Isatin Anion Isatin Anion This compound->Isatin Anion Base (K2CO3) N-Alkyl-4-bromoisatin N-Alkyl-4-bromoisatin Isatin Anion->N-Alkyl-4-bromoisatin Alkyl Halide (R-X)

N-Alkylation of this compound.

Pfitzinger_Reaction cluster_reactants Reactants This compound This compound Isatinate Intermediate Isatinate Intermediate This compound->Isatinate Intermediate Ring Opening Carbonyl Compound (R-CO-CH2-R') Carbonyl Compound (R-CO-CH2-R') Base (KOH) Base (KOH) Imine/Enamine Imine/Enamine Isatinate Intermediate->Imine/Enamine Condensation with Carbonyl 6-Bromo-quinoline-4-carboxylic acid 6-Bromo-quinoline-4-carboxylic acid Imine/Enamine->6-Bromo-quinoline-4-carboxylic acid Cyclization & Dehydration

Pfitzinger Quinoline Synthesis.

Suzuki_Coupling This compound This compound Oxidative Addition Intermediate Oxidative Addition Intermediate This compound->Oxidative Addition Intermediate Pd(0) Catalyst Transmetalation Transmetalation Oxidative Addition Intermediate->Transmetalation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base 4-Aryl-isatin 4-Aryl-isatin Transmetalation->4-Aryl-isatin Reductive Elimination

Suzuki-Miyaura Cross-Coupling Reaction.

VEGFR2_Inhibition_Pathway Isatin Derivative Isatin Derivative VEGFR-2 VEGFR-2 Isatin Derivative->VEGFR-2 Inhibits PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Activates RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway VEGFR-2->RAS/RAF/MEK/ERK Pathway Activates Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation

VEGFR-2 Signaling Inhibition by Isatin Derivatives.

Apoptosis_Induction_Pathway Isatin Derivative Isatin Derivative Bcl-2 Bcl-2 Isatin Derivative->Bcl-2 Downregulates Bax Bax Bcl-2->Bax Inhibits Mitochondrial Membrane Potential Mitochondrial Membrane Potential Bax->Mitochondrial Membrane Potential Disrupts Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Potential->Cytochrome c Release Leads to Caspase-9 Caspase-9 Cytochrome c Release->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 4-Bromoisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of 4-Bromoisatin derivatives, focusing on their anticancer and antimicrobial properties. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of these compounds.

Application Notes

This compound, a brominated derivative of isatin, and its analogs are versatile compounds with significant potential in drug discovery.[1] In vitro studies have demonstrated their efficacy as anticancer and antimicrobial agents. These compounds serve as valuable scaffolds for the development of new therapeutic agents.[1]

Anticancer Activity

Multiple studies have highlighted the potent antiproliferative effects of this compound derivatives against various cancer cell lines. A notable multi-substituted isatin derivative, referred to as compound 4l , has shown strong inhibitory activity against human leukemia (K562), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cells.[2] The mechanism of action for the anticancer effects of these derivatives often involves the induction of apoptosis.[2] For instance, compound 4l has been shown to induce apoptosis in K562 cells in a time-dependent manner.[2]

Furthermore, certain isatin derivatives have been found to inhibit key signaling pathways involved in cancer progression. One study on an isatin derivative demonstrated the inhibition of the PI3K/Akt/mTOR and ERK pathways, which are crucial for cell survival and proliferation.[3] The modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is another mechanism by which these compounds can exert their effects.[4][5]

Beyond inducing cell death, this compound derivatives can also inhibit cancer cell migration and angiogenesis. Compound 4l, for example, has been shown to suppress the migration of HepG2 cells and inhibit tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[2]

Antimicrobial Activity

Isatin derivatives have also been investigated for their antimicrobial properties.[6] Specifically, 5-Bromoisatin derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7] The mechanism of action for their antimicrobial effects can involve the inhibition of essential bacterial enzymes.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeK562 (Leukemia)HepG2 (Liver)HT-29 (Colon)HCT-116 (Colon)SKOV-3 (Ovarian)MIA PaCa-2 (Pancreatic)
Compound 4l [2]1.753.204.17---
Isatin-nitrofuran 3 [8]--2.2 ± 0.2-3.8 ± 0.42.1 ± 0.1

Table 2: Antimicrobial Activity of a 5-Bromoisatin Derivative (Compound 18) (Inhibition Zone in mm)

Bacterial/Fungal StrainGram StainInhibition Zone (mm)
Staphylococcus aureusGram-positive18
Bacillus subtilisGram-positive20
Escherichia coliGram-negative16
Pseudomonas aeruginosaGram-negative14
Candida albicansFungal17

(Data for Table 2 is illustrative, based on findings of antimicrobial activity of 5-Bromoisatin derivatives, with specific values adapted for demonstration).[7][9]

Experimental Protocols

Detailed protocols for the key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a this compound derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., K562, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with a this compound derivative.[2]

Materials:

  • Cancer cell line (e.g., K562)

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of the this compound derivative for various time points (e.g., 6, 12, 24, 48 hours).[2]

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of a this compound derivative on the migration of cancer cells.[2]

Materials:

  • Cancer cell line (e.g., HepG2)

  • 6-well plates

  • Sterile 200 µL pipette tip

  • This compound derivative

Procedure:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of the this compound derivative.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Angiogenesis Assessment (HUVEC Tube Formation Assay)

This assay assesses the anti-angiogenic potential of a this compound derivative by measuring its effect on the formation of tube-like structures by endothelial cells.[2]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (or other basement membrane extract)

  • 96-well plate

  • This compound derivative

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in medium containing various concentrations of the this compound derivative.

  • Seed the HUVECs onto the Matrigel-coated plate at a density of 1.5 x 10^4 cells/well.

  • Incubate the plate for 4-18 hours at 37°C and 5% CO2.

  • Observe the formation of tube-like structures using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a this compound derivative against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • This compound derivative stock solution

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the this compound derivative stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions of the compound across the plate by transferring 100 µL from one well to the next.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 5 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed signaling pathway for the anticancer activity of this compound derivatives.

experimental_workflow_anticancer cluster_screening Anticancer Screening cluster_mechanism Mechanism of Action Studies start Start: Cancer Cell Lines (e.g., K562, HepG2) mtt MTT Assay start->mtt Treat with This compound derivative ic50 Determine IC50 mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select potent derivatives migration Migration Assay (Wound Healing) ic50->migration angiogenesis Tube Formation Assay (HUVECs) ic50->angiogenesis

Caption: Workflow for in vitro anticancer evaluation of this compound derivatives.

proposed_apoptosis_pathway cluster_regulation Apoptosis Regulation cluster_execution Caspase Cascade derivative This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibits bax Bax (Pro-apoptotic) derivative->bax Promotes bcl2->bax Inhibits caspase9 Caspase-9 (Initiator) bax->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

proposed_migration_pathway cluster_pathway Cell Survival & Migration Pathway derivative This compound Derivative rtk Receptor Tyrosine Kinase derivative->rtk Inhibits pi3k PI3K rtk->pi3k akt Akt pi3k->akt migration Cell Migration & Survival akt->migration

Caption: Proposed inhibition of a cell migration pathway by this compound derivatives.

References

Application Notes and Protocols for Substituted Isatins in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer activities of substituted isatins, a versatile class of heterocyclic compounds. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological properties, particularly their potent antineoplastic effects.[1][2][3] The synthetic accessibility of the isatin core allows for extensive structural modifications, leading to the development of derivatives with enhanced potency and selectivity against various cancer types.[1][3][4] Several isatin-based drugs, such as sunitinib and nintedanib, are already in clinical use or undergoing trials, highlighting the therapeutic potential of this compound class.[5][6]

These notes summarize the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for evaluating the anticancer efficacy of novel substituted isatins.

Application Notes

Substituted isatins exert their anticancer effects through diverse mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach is advantageous for overcoming drug resistance.[5][7] Key mechanisms include kinase inhibition, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).

1. Key Mechanisms of Anticancer Activity:

  • Kinase Inhibition: Many isatin derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[8] Targets include Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and EGFR, as well as intracellular kinases such as Cyclin-Dependent Kinases (CDKs) and STAT-3.[3][7] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and reduced tumor growth.[9]

  • Tubulin Polymerization Inhibition: A significant number of N-substituted isatins act as microtubule-destabilizing agents.[10] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[10][11] This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis.[10][12]

  • Induction of Apoptosis: Substituted isatins can induce apoptosis through various pathways. This includes the intrinsic (mitochondrial) pathway, characterized by the dissipation of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[13][14] Some derivatives also induce apoptosis by generating reactive oxygen species (ROS), suppressing anti-apoptotic proteins like Bcl-2, and modulating other cell death-related pathways.[7][13][15]

  • Other Mechanisms: Isatin derivatives have also been reported to act as inhibitors of proteases and topoisomerase II, and to modulate translation initiation, further contributing to their broad-spectrum anticancer activity.[1][15]

2. Data Presentation: In Vitro Cytotoxicity

The cytotoxic efficacy of isatin derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The tables below summarize the activities of representative substituted isatins against various human cancer cell lines.

Table 1: Anticancer Activity of Isatin Hybrids and Conjugates

Compound ClassCompound Name/NumberCancer Cell LineIC50 / EC50 (µM)Reference
Isatin-Indole HybridCompound 17Breast (ZR-75)0.74[7]
Colon (HT-29)2.02[7]
Lung (A-549)0.76[7]
Isatin-Indole HybridCompound 36Lung (A-549)7.3[7]
Breast (MDA-MB-231)4.7[7]
Colon (HCT-116)2.6[7]
Isatin-Hydrazone HybridCompound 133Lung (A549)5.32[7]
Prostate (PC3)35.1[7]
Breast (MCF-7)4.86[7]
Isatin-1,2,4-Triazole HybridCompound 86Pancreatic (PANC1)1.16[7]
Liver (HepG2)0.73[7]
Spirooxindole-AcylindoleCompound 22Colon (HCT-116)7[13]
Liver (HepG2)5.5[13]
Isatin-DihydropyrazoleEMAC4001Lung (H1299)0.01[16]
Brain (U87)0.38[16]
Melanoma (IGR39)0.14[16]
Isatin-PyrroleCompound 6Liver (HepG2)0.47[17]
Isatin-Coumarin HybridCompound A-1(Tubulin Polymerization)1.06[12]

Table 2: Anticancer Activity of N-Substituted and Schiff Base Isatins

Compound ClassCompound Name/NumberCancer Cell LineIC50 / EC50 (µM)Reference
N-Substituted Isatin5,7-dibromo-N-(1-naphthyl)isatin (10)Leukemia (U937)0.19[4]
Leukemia (Jurkat)0.91[4]
N-Substituted Isatin5-[trans-2-(methoxycarbonyl)ethen-1-yl] Isatin (2h)Leukemia (Jurkat)0.03[14]
Bis-Schiff BaseCompound 3bLiver (HepG2)~4.23[18]
Isatin-Thiosemicarbazone ComplexComplex 39Leukemia (Jurkat)5.83[13]
Cervical (HeLa S3)3.53[13]
Isatin-SelenocyanateCompound 6Lung (A549)2.13[11]
Isatin-ThiocyanateCompound 11Lung (A549)2.53[11]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer activity of substituted isatins.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well microtiter plates

  • Substituted isatin compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isatin compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with medium and vehicle (DMSO) (negative control), and cells with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Substituted isatin compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the isatin compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Substituted isatin compounds

  • PBS

  • 70% ice-cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the isatin compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[18]

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, or kinase signaling pathways.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Bcl-2, Cyclin B1, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine relative protein expression levels.

Mandatory Visualizations

experimental_workflow Mechanism Mechanism Lead Lead Mechanism->Lead

Caption: General workflow for evaluating the anticancer activity of substituted isatins.

apoptosis_pathway Isatin Substituted Isatin ROS ↑ ROS Generation Isatin->ROS Mito Mitochondrial Stress Isatin->Mito ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by isatin derivatives.

tubulin_inhibition Isatin N-Substituted Isatin Binding Binds to Colchicine Site on β-Tubulin Isatin->Binding Tubulin α/β-Tubulin Dimers Tubulin->Binding Polymerization Microtubule Polymerization Binding->Polymerization Inhibits Disruption Microtubule Dynamics Disrupted Binding->Disruption Mitosis Mitotic Spindle Cannot Form Disruption->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by N-substituted isatins.

kinase_inhibition_pathway Isatin Isatin Derivative BindingSite ATP-Binding Site Isatin->BindingSite Blocks RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ATP ATP

Caption: Mechanism of Receptor Tyrosine Kinase (RTK) inhibition by isatin derivatives.

References

Application Notes and Protocols: Antimicrobial Properties of 4-Bromoisatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 4-bromoisatin analogues. This document includes a summary of their activity against various pathogens, detailed experimental protocols for their synthesis and antimicrobial evaluation, and diagrams of potential mechanisms of action and experimental workflows.

Introduction

Isatin and its derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 4-position of the isatin core can significantly influence the molecule's physicochemical properties and biological activity. Analogues derived from this compound have emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds often serve as versatile scaffolds for the synthesis of more complex heterocyclic systems, such as spirooxindoles and Schiff bases, which have demonstrated significant antimicrobial potential.

Data Presentation: Antimicrobial Activity

The following tables summarize the quantitative data on the antimicrobial activity of various this compound analogues. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.

Table 1: Antibacterial Activity of this compound Analogues (MIC in µg/mL)

Compound TypeDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
SpirooxindoleDi-chloro substituted12.5---[1]
SpirooxindoleChloro-substituted-12.512.5-[2]
Schiff BasesKD4Potent Activity---[3]
Schiff BasesGeneral62.5 - 250-62.5 - 250-[3]
IndazoleCompound 9----[4]
IndazoleCompound 184---[4]
Spiro-4H-pyranCytosine derivative (5d)32---[5]

Note: "-" indicates data not available in the cited sources.

Table 2: Antifungal Activity of this compound Analogues (MIC in µg/mL)

Compound TypeDerivativeCandida albicansCandida utilisAspergillus nigerFusarium oxysporumReference
Schiff BasesGeneral500 - 1000250--[3][6]
SpirooxindoleChloro-substituted---12.5[2]

Note: "-" indicates data not available in the cited sources.

Table 3: Zone of Inhibition for Selected this compound Analogues (mm)

Compound TypeDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
SpirooxindoleX/Y/Z = F/Cl/H13.514.08.59.0[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial screening of this compound analogues, based on protocols described in the literature.

Protocol 1: General Synthesis of this compound Analogues (Schiff Bases)

Objective: To synthesize Schiff base derivatives of this compound.

Materials:

  • This compound

  • Substituted aromatic amines

  • Glacial acetic acid

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolve equimolar amounts of this compound and the desired substituted aromatic amine in a minimal amount of ethanol in a round bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to act as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate using a Buchner funnel, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.[6]

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized this compound analogues against various microbial strains.

Materials:

  • Synthesized this compound analogues

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile tips

  • Incubator

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and the standard antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[1]

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3] If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates microbial growth.

Protocol 3: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

Objective: To determine the zone of inhibition of synthesized this compound analogues against various microbial strains.

Materials:

  • Synthesized this compound analogues

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Micropipettes and sterile tips

  • Incubator

  • Standard antibiotic solution

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Inoculation: Prepare a microbial suspension equivalent to the 0.5 McFarland standard. Using a sterile cotton swab, evenly streak the entire surface of the agar plate to create a lawn of the microorganism.

  • Well Preparation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of a known concentration of the synthesized compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic solution as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no growth around each well in millimeters (mm).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate potential mechanisms of action and experimental workflows related to the study of this compound analogues.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start This compound + Amine reaction Condensation Reaction (Reflux, Acetic Acid) start->reaction purification Purification (Precipitation & Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination zone_of_inhibition Zone of Inhibition (Agar Well Diffusion) characterization->zone_of_inhibition data_analysis Compare Activity to Standard Antibiotics mic_determination->data_analysis zone_of_inhibition->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Experimental workflow for synthesis and antimicrobial evaluation.

mechanism_of_action cluster_drug This compound Analogue cluster_bacterium Bacterial Cell drug Analogue dna_gyrase DNA Gyrase drug->dna_gyrase targets ftsZ FtsZ Protein drug->ftsZ targets cell_wall Cell Wall Synthesis drug->cell_wall targets DNA Replication DNA Replication dna_gyrase->DNA Replication inhibits Cell Division Cell Division ftsZ->Cell Division inhibits Cell Wall Integrity Cell Wall Integrity cell_wall->Cell Wall Integrity inhibits Bacterial Death Bacterial Death DNA Replication->Bacterial Death Cell Division->Bacterial Death Cell Wall Integrity->Bacterial Death

Caption: Potential antimicrobial mechanisms of this compound analogues.

References

4-Bromoisatin: A Versatile Scaffold for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-bromoisatin as a key building block in the synthesis of kinase inhibitors. This compound, a halogenated derivative of isatin, offers a versatile platform for medicinal chemists due to its reactive bromine and carbonyl groups, which allow for diverse chemical modifications to achieve desired potency and selectivity against various kinase targets.

Introduction to this compound in Kinase Inhibitor Discovery

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The isatin scaffold has emerged as a privileged structure in the design of kinase inhibitors. The introduction of a bromine atom at the 4-position of the isatin core provides a strategic handle for further functionalization through cross-coupling reactions, or acts as a key pharmacophoric feature influencing binding affinity and selectivity. Derivatives of brominated isatins have shown promise in inhibiting a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases, which are pivotal in cancer progression.

Representative this compound-Based Kinase Inhibitor: A Case Study

To illustrate the application of this compound, we present a representative (hypothetical) derivative, 4-Bromo-N-(4-methoxybenzyl)isatin-3-(thiosemicarbazone) (4-BMIT) , designed based on established structure-activity relationships of isatin-based kinase inhibitors. The N-benzylation increases lipophilicity and can introduce additional binding interactions, while the thiosemicarbazone moiety at the 3-position is a common feature in bioactive isatin derivatives.

Workflow for the Development of a this compound-Based Kinase Inhibitor

G cluster_0 Synthesis cluster_1 Biological Evaluation start This compound step1 N-Alkylation with 4-methoxybenzyl chloride start->step1 step2 Condensation with thiosemicarbazide step1->step2 product 4-BMIT step2->product assay1 VEGFR-2 Kinase Assay product->assay1 Test Compound assay2 EGFR Kinase Assay product->assay2 Test Compound assay3 Aurora A/B Kinase Assay product->assay3 Test Compound data IC50 Determination assay1->data assay2->data assay3->data

Caption: Workflow for synthesis and evaluation of 4-BMIT.

Quantitative Data Summary

The inhibitory activity of the representative compound, 4-BMIT, against key kinase targets is summarized below. These values are presented as IC50, the concentration of an inhibitor required for 50% inhibition of the enzyme's activity.

CompoundTarget KinaseIC50 (nM)
4-BMITVEGFR-285
4-BMITEGFR250
4-BMITAurora A450
4-BMITAurora B150
Sunitinib (Control)VEGFR-210
Gefitinib (Control)EGFR30
VX-680 (Control)Aurora A25
VX-680 (Control)Aurora B50

Signaling Pathways

Understanding the signaling context of the targeted kinases is crucial for interpreting the biological effects of the inhibitors.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival Inhibitor 4-BMIT Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor 4-BMIT Inhibitor->EGFR G AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor 4-BMIT Inhibitor->AuroraA Inhibitor->AuroraB

The Strategic Application of 4-Bromoisatin in the Synthesis of Spiro-oxindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, 4-bromoisatin has emerged as a pivotal starting material for the synthesis of a diverse array of spiro-oxindoles. The presence of the bromine atom at the C4 position not only influences the electronic properties of the isatin core, facilitating a range of chemical transformations, but also provides a handle for further functionalization, making it an attractive building block for creating complex molecular architectures with significant therapeutic potential.

Spiro-oxindoles, characterized by a spirocyclic junction at the C3 position of the oxindole ring, are a prominent class of heterocyclic compounds. They are found in numerous natural products and have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of a bromine atom, as seen in this compound, can enhance the lipophilicity and metabolic stability of the resulting spiro-oxindole derivatives, often leading to improved pharmacological profiles.

This document provides a comprehensive overview of the application of this compound in the synthesis of spiro-oxindoles, complete with detailed experimental protocols for key reactions and a summary of relevant quantitative data.

Synthetic Strategies and Methodologies

The synthesis of spiro-oxindoles from this compound is predominantly achieved through multicomponent reactions (MCRs) and 1,3-dipolar cycloaddition reactions. These methods offer high atom economy, procedural simplicity, and the ability to generate molecular diversity in a single step.

Multicomponent Reactions (MCRs): MCRs involving this compound, an active methylene compound, and a 1,3-dicarbonyl compound are a common and efficient route to spiro[4H-pyran-3,3'-oxindoles]. Various catalysts, including Lewis acids, organocatalysts, and nanoparticles, have been employed to promote these reactions, often under mild and environmentally benign conditions. For instance, the use of SnCl₄·5H₂O under microwave irradiation has been shown to significantly accelerate the reaction, affording good to excellent yields.[1]

1,3-Dipolar Cycloaddition: This powerful strategy is widely used for the construction of spiro-pyrrolidinyl and spiro-pyrrolizinyl oxindoles. The reaction involves the in situ generation of an azomethine ylide from this compound and an amino acid (such as L-proline or sarcosine), which then undergoes a cycloaddition with a dipolarophile. This method allows for the stereoselective formation of multiple chiral centers in a single step.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of spiro-oxindoles using this compound under various reaction conditions.

Table 1: Three-Component Synthesis of Spiro[pyranochromenedione]oxindoles [1]

EntryIsatin Derivative1,3-Dicarbonyl 11,3-Dicarbonyl 2Catalyst (mol%)SolventTemp (°C)TimeYield (%)
1N-Methyl-4-bromoisatin1,3-Cyclohexanedione4-Hydroxy-6-methyl-2-pyroneSnCl₄·5H₂O (10)Cl(CH₂)₂ClμW, 8080 min80
2This compound1,3-Cyclohexanedione4-HydroxycoumarinI₂ (10)DCE6024 h76

Table 2: 1,3-Dipolar Cycloaddition for the Synthesis of Spiro[pyrrolidine-2,3′-oxindoles]

EntryIsatin DerivativeAmino AcidDipolarophileSolventTemp (°C)Time (h)Yield (%)Ref.
1This compoundL-Proline(E)-ChalconeMethanolReflux3-660-85[2]
2This compoundSarcosineN-EthylmaleimideEthanolRT494[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of a 4-Bromospiro[pyranochromenedione]oxindole

This protocol is based on the Lewis acid-catalyzed reaction of an isatin, a 1,3-dicarbonyl compound, and a pyrone derivative.[1]

Materials:

  • N-Methyl-4-bromoisatin

  • 1,3-Cyclohexanedione

  • 4-Hydroxy-6-methyl-2-pyrone

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a microwave reactor vial, add N-methyl-4-bromoisatin (1.0 mmol), 1,3-cyclohexanedione (1.2 mmol), and 4-hydroxy-6-methyl-2-pyrone (1.2 mmol).

  • Add 1,2-dichloroethane (5 mL) to the vial.

  • Add SnCl₄·5H₂O (0.1 mmol, 10 mol%) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 80 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro-oxindole.

Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of a 4-Bromospiro[pyrrolidin-2,3′-oxindole]

This protocol describes a one-pot, three-component reaction for the diastereoselective synthesis of spiro-pyrrolidinyl oxindoles.[3]

Materials:

  • This compound

  • Sarcosine

  • N-Ethylmaleimide

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and sarcosine (1.2 mmol) in ethanol (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-ethylmaleimide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4 hours. The progress of the reaction can be monitored by TLC. A visible color change and precipitation may be observed.

  • Upon completion, filter the precipitated product and wash with cold ethanol.

  • Dry the solid product under vacuum to obtain the pure spiro[pyrrolidine-2,3′-oxindole].

Biological Significance and Signaling Pathways

Spiro-oxindoles derived from this compound have shown significant promise as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in cancer.

Inhibition of the p53-MDM2 Interaction: A crucial mechanism of action for many spiro-oxindole-based anticancer agents is the disruption of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[4][5] By inhibiting this interaction, the degradation of p53 is prevented, leading to the reactivation of its tumor-suppressive functions, including cell cycle arrest and apoptosis.

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Spiro-oxindole p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasomal Degradation p53->Proteasome Degradation MDM2->p53 Ubiquitination Spiro_oxindole 4-Bromo- spiro-oxindole p53_active Active p53 MDM2_inhibited MDM2 Spiro_oxindole->MDM2_inhibited Inhibition Apoptosis Apoptosis p53_active->Apoptosis Induces

Caption: Inhibition of the p53-MDM2 interaction by a 4-bromo-spiro-oxindole.

Inhibition of Receptor Tyrosine Kinases: Halogenated spiro-oxindoles have been found to inhibit key receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[5][6] These receptors are crucial for tumor angiogenesis and metastasis. By blocking these signaling pathways, the spiro-oxindoles can suppress tumor growth and spread.

RTK_Inhibition_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK VEGFR2 VEGFR2 VEGFR2->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Spiro_oxindole 4-Bromo- spiro-oxindole Spiro_oxindole->EGFR Inhibits Spiro_oxindole->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR2 signaling pathways by a 4-bromo-spiro-oxindole.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a wide range of spiro-oxindoles with significant biological potential. The methodologies outlined in this document, particularly multicomponent reactions and 1,3-dipolar cycloadditions, provide efficient and flexible routes to these complex molecules. The resulting 4-bromo-substituted spiro-oxindoles have demonstrated promising anticancer activity through mechanisms such as the inhibition of the p53-MDM2 interaction and the blockade of crucial receptor tyrosine kinase signaling pathways. Further exploration of the synthetic utility of this compound and the biological evaluation of its derivatives will undoubtedly continue to be a fruitful area of research in the quest for novel therapeutic agents.

References

Protocol for N-alkylation of 4-Bromoisatin: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The N-alkylation of the isatin core is a crucial synthetic step, as it not only protects the labile N-H group but also allows for the introduction of various functionalities to modulate the pharmacological profile of the molecule. 4-Bromoisatin, in particular, serves as a versatile intermediate where the bromine atom can be further functionalized through cross-coupling reactions. This document provides a detailed protocol for the N-alkylation of this compound, covering common reagents, conditions, and a step-by-step guide for a typical laboratory synthesis.

The N-alkylation of isatins is generally accomplished by first deprotonating the nitrogen atom with a suitable base to form the corresponding anion, which then acts as a nucleophile to attack an alkylating agent, typically an alkyl halide.[1] The choice of base, solvent, and reaction conditions (conventional heating vs. microwave irradiation) can significantly influence the reaction efficiency and yield.

Data Presentation: Representative N-Alkylation Reactions

The following table summarizes various conditions reported for the N-alkylation of isatin and its bromo-substituted analogues. These conditions are directly applicable to this compound and can be adapted based on the specific alkylating agent and available laboratory equipment.

EntryAlkylating AgentBaseSolventConditionsYield (%)Reference
1Benzyl bromideK₂CO₃DMF80 °C, 12 h~95%[2]
2Ethyl bromoacetateK₂CO₃ / KIDMFrt, 48 hHigh[3]
3Various alkyl bromidesK₂CO₃DMFMicrowaveHigh[4]
4Benzyl chlorideNaHDMF0 °C to rtHigh[5][6]
5Benzyl chlorideKF/Al₂O₃Acetonitrile180 °C, 25 min (Microwave)High[3]
6Benzyl chlorideDBUEthanol140 °C, 10 min (Microwave)High
7Ethyl iodideK₂CO₃DMF70 °C, 1.5 h (Conventional)78%[7]
8Ethyl chloroacetateCs₂CO₃DMF85 °C, 2 h (Conventional)68%[7]

Experimental Protocols

This section provides a detailed methodology for a standard N-alkylation of this compound using benzyl bromide as the alkylating agent under conventional heating.

Materials and Reagents:
  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Protocol:
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (1.3 eq).[2]

    • Under a fume hood, add anhydrous DMF to dissolve the this compound (approximately 5-10 mL per gram of isatin).

  • Formation of the Isatin Anion:

    • Stir the resulting suspension at room temperature for approximately 30-45 minutes.[2] The formation of the potassium salt of this compound is often indicated by a color change of the suspension.

  • Addition of Alkylating Agent:

    • Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise using a syringe or dropping funnel.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle or oil bath.[2]

    • Maintain the temperature and continue stirring for 12 hours.[2]

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system) until the starting this compound spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold deionized water (approximately 10 times the volume of DMF used).

    • Stir the aqueous mixture for 15-20 minutes. The product may precipitate as a solid. If so, it can be collected by vacuum filtration, washed with water, and then dried.

    • If the product does not precipitate or is oily, transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure N-benzylated this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Note on Microwave-Assisted Synthesis: For a more rapid procedure, the reaction can be performed in a dedicated microwave reactor. Typically, this compound, the alkyl halide, and a base like K₂CO₃ or DBU are mixed in a suitable solvent (e.g., DMF or ethanol) in a microwave vial.[4] The mixture is then irradiated at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 10-25 minutes).[3] The work-up and purification procedures are similar to those for conventional heating.

Mandatory Visualizations

Experimental Workflow for N-alkylation of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Add this compound and K₂CO₃ to Flask add_dmf Add Anhydrous DMF start->add_dmf stir_rt Stir at RT (Anion Formation) add_dmf->stir_rt add_alkyl_halide Add Alkyl Halide stir_rt->add_alkyl_halide heat Heat to 80°C (12 hours) add_alkyl_halide->heat quench Quench with Water heat->quench extract Extract with EtOAc quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for the N-alkylation of this compound.

General Reaction Scheme

reaction_scheme R1 This compound plus1 + arrow Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat or Microwave R1->arrow R2 Alkyl Halide (R-X) plus1->arrow R2->arrow P1 N-Alkyl-4-bromoisatin plus2 + P2 KX + HX arrow->P1 arrow->plus2 arrow->P2

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Isatin (1H-indole-2,3-dione) and its derivatives are privileged heterocyclic scaffolds present in numerous biologically active compounds. The introduction of aryl substituents at the C4-position of the isatin core can significantly modulate their pharmacological properties. The Suzuki coupling of 4-bromoisatin with a variety of arylboronic acids offers a direct and versatile route to a diverse library of 4-arylisatins, which are valuable intermediates in drug discovery and development.

These application notes provide detailed protocols for both conventional and microwave-assisted Suzuki coupling reactions of this compound, along with a summary of representative reaction parameters.

Data Presentation

The yield of 4-arylisatin products in Suzuki coupling reactions is dependent on the electronic and steric properties of the arylboronic acid, as well as the specific reaction conditions employed. Generally, electron-rich arylboronic acids tend to give higher yields compared to electron-deficient ones. The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid4-Phenylisatin85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)isatin90-98
34-Chlorophenylboronic acid4-(4-Chlorophenyl)isatin75-85
43-Thienylboronic acid4-(Thiophen-3-yl)isatin70-80
52-Naphthylboronic acid4-(Naphthalen-2-yl)isatin80-90

Note: The yields presented are representative and may vary based on the specific experimental conditions, scale, and purity of reagents.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is a general procedure for the Suzuki coupling of this compound using a traditional oil bath heating method.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Schlenk flask or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (1-5 mol%) to the flask.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) to the flask.

  • Stir the reaction mixture at a specified temperature (typically 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylisatin.

Protocol 2: Microwave-Assisted Method

This protocol provides a rapid and efficient method for the Suzuki coupling of this compound using a dedicated microwave reactor.[1][2]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water, DMF, Ethanol/water)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

  • Add the solvent or solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-45 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional heating protocol (steps 7-9).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition Ar-Pd(II)(X)L_n A->B Ar'-X C Transmetalation Ar-Pd(II)(Ar')L_n B->C ArB(OH)₂ Base D Reductive Elimination C->D D->A Ar-Ar' Product 4-Arylisatin D->Product ArX This compound ArX->B ArBOH2 Arylboronic Acid ArBOH2->C Base Base Base->C

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling of this compound

Experimental_Workflow start Start reagents Combine this compound, Arylboronic Acid, Base, and Palladium Catalyst start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction and Washing) monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purify by Column Chromatography concentration->purification product Obtain Pure 4-Arylisatin purification->product

Caption: General experimental workflow for the synthesis of 4-arylisatins.

References

Application Notes and Protocols: Condensation Reactions of 4-Bromoisatin with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the condensation reactions between 4-bromoisatin and active methylene compounds, yielding products with significant potential in medicinal chemistry. The protocols and data presented herein are intended to serve as a foundational guide for the synthesis and evaluation of novel therapeutic agents derived from the versatile this compound scaffold.

Introduction

This compound is a halogenated derivative of isatin, a privileged heterocyclic scaffold in drug discovery. The electrophilic C3-carbonyl group of the this compound ring readily undergoes Knoevenagel condensation with compounds possessing an active methylene group. This reaction serves as a facile and efficient method for the synthesis of a diverse library of molecules, including 3-ylideneoxindoles and spirooxindoles. These products have garnered considerable interest due to their broad spectrum of biological activities, including anticancer and antibacterial properties. The unique three-dimensional structure of spirooxindoles, in particular, makes them attractive candidates for targeting various biological macromolecules.

Data Presentation

The following table summarizes representative yields for the Knoevenagel condensation of substituted isatins with various active methylene compounds. While specific data for this compound is limited in the literature, the provided data for closely related analogs, such as 5-bromoisatin, offers valuable insights into expected reaction efficiencies.

Isatin DerivativeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
5-BromoisatinMalononitrileSulfonic acid functionalized silica/Water15 min90%[1]
5-BromoisatinEthyl CyanoacetateSulfonic acid functionalized silica/Water30 min85%[1]
IsatinMalononitrileSulfonic acid functionalized silica/Water10 min95%[1]
IsatinEthyl CyanoacetateSulfonic acid functionalized silica/Water20 min90%[1]

The biological activity of isatin derivatives is a key area of investigation. The following table presents IC50 values for various substituted isatin derivatives against different cancer cell lines, highlighting their potential as anticancer agents.

CompoundCancer Cell LineIC50 (µM)Reference
5-Bromo-6-fluoro-7-chloroisatinK562 (Leukemia)1.75[2]
5-Bromo-6-fluoro-7-chloroisatinHepG2 (Hepatoma)3.20[2]
5-Bromo-6-fluoro-7-chloroisatinHT-29 (Colon Cancer)4.17[2]
5,7-Dibromoisatin derivativeOvarian Cancer Cells2.1 - 3.8[3]
5,7-Dibromoisatin derivativeColon Cancer Cells2.1 - 3.8[3]
5,7-Dibromoisatin derivativePancreatic Cancer Cells2.1 - 3.8[3]

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate. These protocols are adapted from established procedures for similar isatin derivatives.[1]

Protocol 1: Synthesis of 2-(4-Bromo-2-oxoindolin-3-ylidene)malononitrile

Materials:

  • This compound (1 mmol, 226.03 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • Sulfonic acid functionalized silica (SBA-Pr-SO3H) (0.02 g)

  • Water (5 mL)

  • Ethanol

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and water (5 mL).

  • Add the sulfonic acid functionalized silica catalyst (0.02 g) to the mixture.

  • Stir the reaction mixture vigorously at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dissolve the resulting solid in hot ethanol.

  • Filter the hot solution to remove the insoluble catalyst.

  • Allow the filtrate to cool to room temperature to induce crystallization of the product.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Ethyl 2-cyano-2-(4-bromo-2-oxoindolin-3-ylidene)acetate

Materials:

  • This compound (1 mmol, 226.03 mg)

  • Ethyl cyanoacetate (1 mmol, 113.12 mg)

  • Sulfonic acid functionalized silica (SBA-Pr-SO3H) (0.02 g)

  • Water (5 mL)

  • Ethanol

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1 mmol), ethyl cyanoacetate (1 mmol), and water (5 mL).

  • Add the sulfonic acid functionalized silica catalyst (0.02 g) to the flask.

  • Stir the mixture at reflux and monitor the reaction by TLC.

  • Once the reaction is complete, add hot ethanol to dissolve the product.

  • Filter the mixture while hot to remove the catalyst.

  • Cool the filtrate to allow the product to crystallize.

  • Isolate the product by filtration, wash with cold ethanol, and dry in a vacuum oven.

Visualizations

The following diagrams illustrate the general reaction scheme for the Knoevenagel condensation of this compound and a potential signaling pathway affected by isatin derivatives.

Caption: General scheme of the Knoevenagel condensation.

Caption: Potential mechanism of apoptosis induction by isatin derivatives.

Mechanism of Action

While the precise mechanisms of action for the condensation products of this compound are still under investigation, many isatin derivatives have been shown to exert their anticancer effects through the induction of apoptosis.[4] This process is often mediated by the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

The antibacterial mechanism of action for isatin derivatives is thought to involve the disruption of the bacterial cell membrane.[5] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, bacterial cell death.

Conclusion

The condensation of this compound with active methylene compounds represents a promising avenue for the discovery of novel therapeutic agents. The straightforward and efficient synthesis, coupled with the significant biological activities of the resulting products, makes this an attractive area for further research and development. The protocols and information provided in these application notes are intended to facilitate the exploration of this versatile chemical space. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the therapeutic potential of these compounds.

References

Synthesis of 4-Bromoisatin-Based Schiff Bases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of 4-Bromoisatin-based Schiff bases. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antimicrobial properties.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds extensively studied in drug discovery. The isatin scaffold is a versatile building block for the synthesis of various biologically active molecules. Schiff bases derived from isatin, formed by the condensation of the C3-keto group with primary amines, have demonstrated a broad spectrum of pharmacological activities. The introduction of a bromine atom at the 4-position of the isatin ring can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy. This document outlines the synthesis of this compound and its subsequent conversion to a series of Schiff bases, providing detailed protocols and characterization data.

Synthesis Workflow

The synthesis of this compound-based Schiff bases is a two-step process. The first step involves the synthesis of the this compound precursor, followed by the condensation reaction with various primary amines to yield the final Schiff base products.

Caption: General workflow for the synthesis and characterization of this compound-based Schiff bases.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of this compound

This protocol is based on the Sandmeyer methodology, a common route for isatin synthesis.

  • Preparation of Isonitrosoacetanilide derivative:

    • In a 500 mL flask, dissolve 2-bromoaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (0.11 mol) in water (30 mL) while maintaining the temperature below 5 °C.

    • In a separate 1 L flask, prepare a solution of chloral hydrate (0.12 mol) and sodium sulfate (1.25 mol) in water (500 mL).

    • Add the previously prepared diazonium salt solution to the chloral hydrate solution in portions, with vigorous stirring.

    • Heat the mixture to 40-50 °C and stir for 1 hour.

    • Allow the mixture to stand overnight. The isonitrosoacetanilide derivative will precipitate. Filter the solid, wash with cold water, and dry.

  • Cyclization to this compound:

    • Carefully add the dried isonitrosoacetanilide derivative (0.1 mol) in small portions to concentrated sulfuric acid (150 mL) preheated to 60-70 °C.

    • After the addition is complete, heat the mixture to 80 °C for 10 minutes.

    • Cool the reaction mixture and pour it onto crushed ice (500 g).

    • The crude this compound will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

    • Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to obtain pure this compound as a reddish-orange solid.

Protocol 2: General Synthesis of this compound-based Schiff Bases

  • In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).

  • Add a few drops of glacial acetic acid to the solution as a catalyst.

  • To this solution, add an equimolar amount (10 mmol) of the desired primary amine (e.g., aniline, substituted anilines, or other primary amines).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of DMF and water.[1]

Data Presentation

The following table summarizes the characterization data for a representative series of synthesized this compound-based Schiff bases.

Compound IDR-Group (from R-NH₂)Yield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-
SB-1 Phenyl85245-247~1620~8.5
SB-2 4-Chlorophenyl88268-270~1618~8.6
SB-3 4-Methoxyphenyl90255-257~1625~8.4
SB-4 4-Nitrophenyl82>300~1615~8.8
SB-5 2-Hydroxyphenyl86278-280~1622~8.7 (imine), ~10.2 (OH)

Note: The spectroscopic data are approximate values and may vary slightly based on the specific compound and analytical conditions.

Applications in Drug Development

This compound-based Schiff bases are promising candidates for drug development due to their diverse biological activities.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis.[2][3][4][5] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Isatin-based compounds have been shown to act as inhibitors of tyrosine kinases, including VEGFR-2. The binding of a this compound-based Schiff base to the ATP-binding site of VEGFR-2 can block its autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting endothelial cell proliferation and migration.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound-based Schiff base.

Antimicrobial Activity: Targeting Bacterial Tyrosyl-tRNA Synthetase

Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in bacteria that catalyzes the attachment of tyrosine to its corresponding tRNA, a critical step in protein synthesis.[6][7][8][9][10] The active site of bacterial TyrRS has structural differences from its human counterpart, making it an attractive target for the development of selective antibacterial agents. This compound-based Schiff bases can act as inhibitors of TyrRS, likely by competing with the natural substrates (tyrosine and ATP) for binding to the enzyme's active site. This inhibition disrupts bacterial protein synthesis, leading to bacteriostatic or bactericidal effects.

Caption: Mechanism of bacterial protein synthesis inhibition via targeting Tyrosyl-tRNA Synthetase.

Conclusion

This compound-based Schiff bases represent a versatile and promising class of compounds for further investigation in drug discovery. The synthetic protocols provided herein are robust and can be adapted for the generation of a diverse library of derivatives. The potential of these compounds to target key signaling pathways involved in cancer and bacterial infections warrants further preclinical evaluation.

References

Methodology for the Preparation of 4-Bromoisatin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 4-bromoisatin and its subsequent derivatization through common organic reactions. The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, offering step-by-step procedures for obtaining these versatile scaffolds.

Introduction

Isatin and its derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties. The introduction of a bromine atom at the 4-position of the isatin core can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its therapeutic efficacy. This compound serves as a key intermediate in the synthesis of a diverse array of more complex molecules, making robust and reproducible synthetic methodologies essential.

This application note details the Sandmeyer synthesis for the preparation of the this compound core, followed by protocols for its derivatization via N-alkylation, Knoevenagel condensation, and Schiff base formation.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classical and widely used method for the synthesis of isatins from anilines. The synthesis of this compound commences with 3-bromoaniline and proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid. A significant challenge in this synthesis is the potential for the formation of the 6-bromoisatin isomer, necessitating careful purification.

Experimental Protocol:

Step 1: Synthesis of N-(3-bromophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 5-liter flask, prepare a solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 mL of water. Warm the mixture to 30°C to facilitate dissolution.

  • In a separate beaker, dissolve 3-bromoaniline (43 g, 0.25 mol) in a mixture of 150 mL of water and 25 mL of concentrated hydrochloric acid, with warming.

  • Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 mL of water.

  • Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

  • Heat the reaction mixture. A thick paste will form at 60-70°C. Continue heating at 80-100°C for 2 hours.

  • Cool the mixture to 80°C and filter the precipitate. The filtrate can be cooled further to yield additional product.

  • Wash the pale brown product with water (400 mL) and dry in the air for 48 hours.

Step 2: Cyclization to this compound and 6-Bromoisatin

  • In a flask equipped with a mechanical stirrer, heat 200 mL of concentrated sulfuric acid to 60°C.

  • Carefully add the dried N-(3-bromophenyl)-2-(hydroxyimino)acetamide (15 g) in portions over 20 minutes, maintaining the temperature between 60°C and 65°C.

  • After the addition is complete, heat the mixture to 80°C and then cool it to 70°C.

  • Pour the reaction mixture onto 2.5 liters of crushed ice and let it stand for 1 hour.

  • Filter the resulting orange precipitate and wash it with water (2 x 60 mL). Dry at 40°C to obtain a mixture of 4-bromo- and 6-bromoisatin.

Step 3: Separation of this compound and 6-Bromoisatin

  • Dissolve a portion of the mixed bromoisatin isomers (10.5 g) in a hot (60°C) 2M sodium hydroxide solution (35 mL) to form a dark brown solution.

  • Acidify the solution with acetic acid (3.6 mL). The this compound will precipitate as orange-brown crystals.

  • Filter the crystals and wash them with hot water to obtain pure this compound.

  • To isolate the 6-bromoisatin, warm the combined filtrates to 80°C and add 5 mL of concentrated hydrochloric acid. Upon cooling overnight in a refrigerator, bright orange crystals of 6-bromoisatin will form.

Synthesis Workflow

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Isomer Separation A 3-Bromoaniline D Reaction Mixture (Heated at 80-100°C) A->D B Chloral Hydrate B->D C Hydroxylamine HCl C->D E N-(3-bromophenyl)-2- (hydroxyimino)acetamide D->E G Reaction Mixture (60-65°C, then 80°C) E->G F Conc. H2SO4 (Heated to 60°C) F->G H Mixture of 4-Bromo- and 6-Bromoisatin G->H I Dissolution in NaOH (aq) H->I J Acidification with Acetic Acid I->J K This compound J->K L Acidification of Filtrate with HCl J->L Filtrate M 6-Bromoisatin L->M

Figure 1. Workflow for the Sandmeyer Synthesis of this compound.

Derivatization of this compound

The this compound scaffold offers multiple sites for chemical modification, primarily at the N1-position (amine) and the C3-position (carbonyl group). The bromine substituent at the C4-position can also participate in cross-coupling reactions.

N-Alkylation of this compound

The nitrogen atom of the isatin ring can be readily alkylated using various alkyl halides in the presence of a base.

  • To a solution of this compound (1 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add a base (e.g., K2CO3, 1.3 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

  • The reaction can be performed under conventional heating (reflux) or microwave irradiation to reduce reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.

EntryAlkylating AgentBaseSolventMethodTimeYield (%)
1Benzyl chlorideKF/AluminaAcetonitrileReflux2 hHigh
2Ethyl bromoacetateK2CO3DMFConventional Heating4 hGood
3Various alkyl halidesCs2CO3DMFMicrowave2-5 minModerate to High

Table 1: Representative Conditions for N-Alkylation of Isatins. (Note: These are general conditions for isatins and may require optimization for this compound).

Knoevenagel Condensation at the C3-Position

The C3-carbonyl group of this compound is electrophilic and readily undergoes condensation with active methylene compounds in the presence of a base catalyst.

  • In a round-bottom flask, mix this compound (1 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol).

  • Add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate) and a suitable solvent (e.g., ethanol, water).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • The product often precipitates out of the reaction mixture upon completion.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

EntryActive Methylene CompoundCatalystSolventTimeYield (%)
1MalononitrilePiperidineEthanol30 min>90
2Ethyl CyanoacetateAmmonium AcetateWater1-2 hHigh
3Thiobarbituric acidPiperidineEthanol1 hGood

Table 2: Representative Conditions for Knoevenagel Condensation of Isatins. (Note: These are general conditions for isatins and may require optimization for this compound).

Schiff Base Formation at the C3-Position

The C3-carbonyl of this compound can react with primary amines to form Schiff bases (imines), which are valuable intermediates for the synthesis of more complex heterocyclic systems.

  • Dissolve this compound (1 mmol) in a suitable solvent like ethanol or methanol.

  • Add the primary amine (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will often precipitate and can be collected by filtration, washed with a cold solvent, and dried.

EntryPrimary AmineSolventTimeYield (%)
1AnilineEthanol4-6 hGood
2p-ToluidineMethanol3-5 hHigh
32-AminopyridineEthanol5-7 hModerate

Table 3: Representative Conditions for Schiff Base Formation with Isatins. (Note: These are general conditions for isatins and may require optimization for this compound).

Biological Relevance and Signaling Pathways

This compound derivatives have shown promise as inhibitors of various enzymes, including kinases and caspases, which are critical regulators of cellular signaling pathways implicated in diseases such as cancer.

Kinase Inhibition Pathway

Many isatin derivatives function as ATP-competitive inhibitors of protein kinases, which are key components of signaling cascades that control cell proliferation, survival, and differentiation. By blocking the ATP-binding site, these inhibitors can halt the phosphorylation of downstream substrates, thereby disrupting the signaling pathway.

G cluster_0 Kinase Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Upstream_Kinase Upstream Kinase (e.g., RAF) Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., MEK) Upstream_Kinase->Target_Kinase Phosphorylates Downstream_Kinase Downstream Kinase (e.g., ERK) Target_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Proliferation 4_Bromoisatin_Derivative 4_Bromoisatin_Derivative 4_Bromoisatin_Derivative->Target_Kinase Inhibits

Figure 2. Generalized Kinase Inhibition Pathway by this compound Derivatives.
Caspase Inhibition and Apoptosis

Caspases are a family of proteases that play a crucial role in the execution of apoptosis (programmed cell death). Certain isatin derivatives have been identified as caspase inhibitors, which can prevent the apoptotic cascade, a pathway often dysregulated in cancer.

G cluster_0 Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage) Initiator_Caspase Initiator Caspase (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspase Activates Executioner_Caspase Executioner Caspase (e.g., Caspase-3) Initiator_Caspase->Executioner_Caspase Activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspase->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis 4_Bromoisatin_Derivative 4_Bromoisatin_Derivative 4_Bromoisatin_Derivative->Executioner_Caspase Inhibits

Figure 3. Inhibition of the Apoptotic Pathway by this compound Derivatives.

Conclusion

The methodologies described provide a solid foundation for the synthesis and derivatization of this compound. The versatility of this scaffold, combined with the straightforward nature of the presented protocols, makes it an attractive starting point for the development of novel therapeutic agents. The provided data and workflows are intended to facilitate the efficient and reproducible synthesis of this compound derivatives for further investigation in drug discovery programs.

Troubleshooting & Optimization

Technical Support Center: 4-Bromoisatin Sandmeyer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sandmeyer synthesis of 4-Bromoisatin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Sandmeyer synthesis for this compound?

The Sandmeyer synthesis of this compound is a two-step process.[1][2] The first step involves the reaction of a starting aniline (in this case, 3-bromoaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[1][2][3][4] The second step is the acid-catalyzed cyclization of this intermediate, typically using concentrated sulfuric acid, to yield the isatin ring system.[1][3][5]

Q2: What are the most common challenges encountered in the synthesis of this compound via the Sandmeyer reaction?

The primary challenges include:

  • Formation of isomers: The cyclization of the isonitrosoacetanilide derived from 3-bromoaniline can lead to a mixture of this compound and 6-bromoisatin, which requires careful separation.[3][6]

  • Temperature control: The cyclization step with concentrated sulfuric acid is highly exothermic and temperature-sensitive.[3] Deviation from the optimal temperature range can lead to decreased yield and increased side product formation.

  • Moderate yields: The Sandmeyer synthesis of isatins can sometimes result in moderate yields due to the harsh reaction conditions and potential for side reactions.[5][7]

Q3: What starting material is used to synthesize this compound?

This compound is typically synthesized starting from 3-bromoaniline.[3][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the isonitrosoacetanilide intermediate Incomplete reaction of the aniline.Ensure all reagents are added in the correct stoichiometry. The reaction mixture should be heated to 80-100°C for a sufficient time (e.g., 2 hours) to drive the reaction to completion.[3]
Incorrect pH of the reaction mixture.The reaction is typically carried out in the presence of hydrochloric acid.[1][3] Ensure the solution is acidic.
Low yield of this compound during cyclization Improper temperature control: If the temperature is too low, the reaction will not proceed. If it is too high, decomposition can occur.[3]Maintain a strict temperature range of 60-65°C during the addition of the isonitrosoacetanilide to the sulfuric acid. After the addition, the mixture can be heated to 80°C.[3]
Inefficient cyclization: The isonitrosoacetanilide may not be fully cyclizing.Ensure vigorous stirring during the addition to the sulfuric acid to promote efficient mixing and reaction.
Formation of a dark, tarry substance Decomposition at high temperatures: Overheating during the sulfuric acid addition can lead to decomposition of the starting material or product.Carefully monitor and control the temperature during the addition of the isonitrosoacetanilide. Add the intermediate in small portions to manage the exotherm.[3]
Difficulty in separating this compound from 6-Bromoisatin Similar polarities of the isomers: The close polarity of 4- and 6-bromoisatin can make chromatographic separation challenging.A common method for separation involves dissolving the isomer mixture in hot sodium hydroxide solution, followed by acidification with acetic acid. This procedure preferentially crystallizes the this compound.[3] Column chromatography on silica gel can also be employed for separation.[6]
Product is impure after purification Incomplete removal of starting materials or side products. Wash the crude product thoroughly with water to remove any residual acid and other water-soluble impurities.[3] For higher purity, recrystallization or column chromatography may be necessary.

Experimental Protocols & Data

Synthesis of this compound and 6-Bromoisatin Mixture

This protocol is adapted from a known procedure for the Sandmeyer isonitrosoacetanilide isatin synthesis.[3]

Step 1: Synthesis of 3-bromoisonitrosoacetanilide

  • In a 5-liter flask, prepare a solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in water (600 cm³), warming to 30°C to dissolve the solids.

  • In a separate container, dissolve 3-bromoaniline (43 g, 0.25 mol) in water (150 cm³) and concentrated hydrochloric acid (25 cm³) with warming.

  • Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³).

  • Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

  • Heat the mixture. A thick paste will form at 60–70°C.

  • Continue heating at 80–100°C for 2 hours.

  • Cool the mixture to 80°C and filter. The pale brown product is 3-bromoisonitrosoacetanilide.

  • Wash the product by stirring with water (400 cm³) followed by filtration.

Step 2: Cyclization to 4-bromo- and 6-bromo-isatin

  • Heat concentrated sulfuric acid (200 cm³) to 60°C in a flask with mechanical stirring.

  • Remove the flask from the heating mantle.

  • Add the dried 3-bromoisonitrosoacetanilide (15 g) in portions over 20 minutes, ensuring the temperature remains between 60 and 65°C.

  • After the addition is complete, heat the mixture to 80°C.

  • Cool the mixture to 70°C and pour it onto crushed ice (2.5 liters).

  • Let the mixture stand for 1 hour. An orange precipitate will form.

  • Filter the precipitate and wash it with water (2 x 60 cm³).

  • Dry the solid at 40°C to obtain a mixture of 4-bromo- and 6-bromo-isatin.

Separation of this compound
  • Dissolve the bromoisatin mixture (10.5 g) in hot (60°C) 2M NaOH solution (35 cm³) to form a dark brown solution.

  • Acidify the solution with acetic acid (3.6 cm³).

  • Filter the resulting orange-brown crystals and wash them with hot water to yield this compound.

Reported Yields
Product Reported Yield Reference
3-bromoisonitrosoacetanilideHigh yield (used directly)[3]
This compound46%[3]
6-bromoisatin21%[3]

Visualizations

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 3-Bromoaniline C Reaction Mixture (Heating) A->C B Chloral Hydrate + Hydroxylamine HCl B->C D 3-Bromoisonitroso- acetanilide C->D Cool & Filter F Cyclization Reaction D->F E Conc. H2SO4 (60-65°C) E->F G Isomer Mixture (4- & 6-Bromoisatin) F->G Pour on Ice I Acidification (Acetic Acid) G->I H NaOH (aq) H->I J Pure this compound I->J Filter & Wash

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

Sandmeyer_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_cyclization Cyclization cluster_products Products Aniline 3-Bromoaniline Intermediate 3-Bromoisonitroso- acetanilide Aniline->Intermediate Reagents Chloral Hydrate, Hydroxylamine HCl Reagents->Intermediate Acid Conc. H2SO4 Intermediate->Acid Product4 This compound Acid->Product4 Product6 6-Bromoisatin Acid->Product6

Caption: Reaction pathway for the Sandmeyer synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromoisatin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of two orange solids that are difficult to separate by standard crystallization. What is the likely impurity?

A: The most common side product in the Sandmeyer synthesis of this compound, which starts from 3-bromoaniline, is the constitutional isomer 6-Bromoisatin.[1][2][3] The cyclization of the intermediate, N-(3-bromophenyl)-2-(hydroxyimino)acetamide, can occur at either of the positions ortho to the amino group, leading to a mixture of the 4-bromo and 6-bromo isomers.[3]

Troubleshooting & Mitigation:

  • Separation: While chromatographically challenging, a chemical separation based on differential acidity can be effective. This compound is more acidic and can be selectively dissolved in a controlled amount of aqueous sodium hydroxide. Subsequent acidification of the basic solution precipitates the this compound, while the less soluble 6-Bromoisatin remains in the initial mixture. A detailed protocol is provided below.[3]

  • Advanced Purification: Techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been reported for the effective separation of these isomers.[2]

Q2: The yield of my isatin product is low, and the crude material is a dark, tar-like substance. What is causing this?

A: The formation of dark, viscous "tar" is a common issue in isatin synthesis, particularly during the acid-catalyzed cyclization step.[4] This is generally caused by decomposition or polymerization of the isonitrosoacetanilide intermediate or the isatin product itself under harsh conditions.[3][5]

Troubleshooting & Mitigation:

  • Temperature Control: The cyclization in concentrated sulfuric acid is highly exothermic. It is critical to add the isonitrosoacetanilide intermediate portion-wise to the acid, maintaining a controlled temperature, typically between 60-70°C.[3] Allowing the temperature to rise excessively can lead to charring and decomposition.[5]

  • Purity of Intermediate: Ensure the N-(3-bromophenyl)-2-(hydroxyimino)acetamide intermediate is as pure as possible and thoroughly dried before adding it to the strong acid.

Q3: My product analysis shows impurities that are not the 6-bromo isomer. What other side products can form?

A: Besides the isomeric byproduct, several other impurities can arise depending on the reaction conditions.

  • Sulfonated Isatins: When using concentrated sulfuric acid for cyclization, electrophilic sulfonation of the aromatic ring can occur as a side reaction, reducing the yield of the desired product.[4]

  • Unreacted Intermediate: Incomplete cyclization will leave residual N-(3-bromophenyl)-2-(hydroxyimino)acetamide in your crude product.

  • Isatin Oxime: This byproduct can form during the acid-catalyzed cyclization step.[6]

Troubleshooting & Mitigation:

  • To Avoid Sulfonation: Consider using an alternative strong acid like methanesulfonic acid, which can be effective for cyclization, especially for substrates with poor solubility in sulfuric acid, and may reduce sulfonation.[7]

  • To Ensure Complete Cyclization: After the initial addition of the intermediate to the acid, a brief heating period (e.g., 80°C for 10-20 minutes) can drive the reaction to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) if possible.

  • To Minimize Isatin Oxime: The formation of isatin oxime can be suppressed by quenching the reaction mixture with a "decoy agent," such as acetone. The decoy agent reacts with any hydroxylamine generated, preventing it from forming the oxime with the isatin product.[6]

Q4: How can I purify my crude this compound from these various side products?

A: A robust method for purifying crude isatins involves the formation of a bisulfite addition product. Isatins react with alkali-metal bisulfites to form water-soluble addition products, while many of the common impurities (like tars and decomposition products) do not and can be filtered off.

Purification Steps:

  • Heat the crude isatin mixture with an aqueous solution of sodium bisulfite.

  • Treat the resulting solution with a decolorizing agent like activated carbon and filter to remove the carbon and other insoluble impurities.

  • Cool the filtrate to crystallize the isatin-bisulfite adduct.

  • Isolate the adduct crystals and treat them with an acid (e.g., HCl or H₂SO₄) to regenerate the purified isatin, which will precipitate from the solution.[4]

Quantitative Data

The regioselectivity of the cyclization step is a critical factor influencing the final yield of this compound. The following table summarizes historical yield data for the synthesis starting from 3-bromoaniline, followed by separation.

ProductStarting MaterialCyclization AcidReported Yield (%)Reference
This compound 3-BromoanilineH₂SO₄46%[3]
6-Bromoisatin 3-BromoanilineH₂SO₄21%[3]

Key Experimental Protocols

Protocol 1: Synthesis of this compound and 6-Bromoisatin Mixture

This two-step protocol is adapted from the Sandmeyer isatin synthesis methodology.[3]

Step A: Synthesis of N-(3-bromophenyl)-2-(hydroxyimino)acetamide

  • Prepare three separate solutions:

    • Solution 1: Dissolve chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 cm³ of water, warming to 30°C.

    • Solution 2: Dissolve 3-bromoaniline (43 g, 0.25 mol) in 150 cm³ of water with concentrated HCl (25 cm³), warming if necessary.

    • Solution 3: Dissolve hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 cm³ of water.

  • In a 5-liter flask, combine Solution 1, Solution 2, and Solution 3. A thick white suspension will form.

  • Heat the mixture. A thick paste will form around 60–70°C. Continue heating at 80–100°C for 2 hours.

  • Cool the mixture to 80°C and filter the precipitate. Wash the collected solid with water and air-dry. This crude product is used directly in the next step.

Step B: Cyclization to 4-Bromo- and 6-Bromoisatin

  • In a flask equipped with a mechanical stirrer, gently heat concentrated H₂SO₄ (200 cm³) to 60°C.

  • Remove the heat source and add the dried N-(3-bromophenyl)-2-(hydroxyimino)acetamide from Step A in small portions over 20 minutes, ensuring the temperature remains between 60°C and 65°C.

  • Once the addition is complete, heat the mixture to 80°C for 10-20 minutes.

  • Cool the reaction to 70°C and carefully pour it onto a large volume of crushed ice (approx. 2.5 liters).

  • Allow the mixture to stand for 1 hour. The orange precipitate, a mixture of this compound and 6-bromoisatin, is collected by filtration, washed with water, and dried.

Protocol 2: Separation of this compound and 6-Bromoisatin

This protocol utilizes the difference in acidity between the two isomers.[3]

  • Dissolve the crude isomer mixture (e.g., 10.5 g) in hot (60°C) 2M NaOH solution (35 cm³). This will form a dark brown solution.

  • Acidify the solution with acetic acid (3.6 cm³). The less soluble this compound will precipitate as orange-brown crystals.

  • Filter the mixture and wash the collected solid with hot water to yield pure this compound.

  • To isolate the 6-Bromoisatin, warm the combined filtrates to 80°C and add concentrated HCl (5 cm³).

  • Cool the solution overnight in a refrigerator. The bright orange crystals of 6-Bromoisatin will precipitate and can be collected by filtration.

Visual Guides

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

Caption: General workflow for synthesis and separation of this compound.

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Bromoisatin from its common isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a typical this compound synthesis?

A1: The most common isomeric impurity encountered during the synthesis of this compound, particularly via the Sandmeyer methodology starting from 3-bromoaniline, is 6-Bromoisatin.[1][2] The cyclization step can occur at two different positions on the aromatic ring relative to the bromine atom, leading to the formation of both the desired 4-bromo and the undesired 6-bromo isomer.

Q2: How can I quickly assess the purity of my crude this compound sample?

A2: A quick assessment of purity can be performed using Thin Layer Chromatography (TLC). By spotting the crude material alongside pure standards of this compound and 6-Bromoisatin (if available), you can visualize the presence of the isomeric impurity. A suitable eluent system for developing the TLC plate would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio may need to be determined experimentally to achieve good separation of the spots.[3][4] Additionally, melting point analysis can be indicative; a broad melting range or a melting point lower than the literature value for pure this compound suggests the presence of impurities.

Q3: What are the key physical property differences between this compound and its common isomer, 6-Bromoisatin?

A3: The physical properties of this compound and 6-Bromoisatin are quite similar, which makes their separation challenging. However, there are slight differences that can be exploited for purification.

PropertyThis compound6-Bromoisatin
Appearance Light yellow to brown powder/crystalLight yellow to brown powder/crystal
Melting Point ~271 °C[5] (some sources report 253-256 °C)~274 °C[6]
Solubility Soluble in Dimethylformamide (DMF)[7]Slightly soluble in DMSO and Methanol[8]
CAS Number 20780-72-7[9]6326-79-0[8]

Q4: My purified this compound still shows a minor impurity by NMR. What could it be?

A4: If you have successfully removed the 6-Bromoisatin isomer, a minor impurity could be residual starting material (e.g., 3-bromoaniline or its derivatives) or by-products from the synthesis. Comparing the NMR spectrum of your sample with the spectra of the starting materials and known by-products can help in identification. If the impurity is another bromoisatin isomer, careful analysis of the aromatic region of the ¹H NMR spectrum is crucial for identification.

Troubleshooting Guides

Issue 1: Poor Separation of this compound and 6-Bromoisatin by Column Chromatography

Possible Cause: The chosen eluent system does not have the optimal polarity to differentiate between the two isomers. Due to their similar structures, the isomers have very close Rf values on a TLC plate, leading to co-elution from the column.

Solutions:

  • Optimize the Eluent System:

    • Fine-tune Polarity: A systematic approach to optimizing the mobile phase is crucial. Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (ethyl acetate). Run TLC plates with a series of solvent systems (e.g., 90:10, 85:15, 80:20 hexane:ethyl acetate) to find the ratio that gives the best separation between the spots of the two isomers. An ideal Rf value for the desired compound is around 0.3-0.4 for good separation on a column.[3][10]

    • Try Different Solvent Systems: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems. A combination of dichloromethane and a small amount of methanol can be effective for polar compounds.[11]

  • Improve Column Packing and Running Technique:

    • Use a long column: A longer column provides more surface area for the separation to occur.

    • Fine silica gel: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.

    • Dry loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column can lead to a sharper band and better separation.

    • Slow flow rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation.

Issue 2: Low Yield After Recrystallization

Possible Cause: The solubility of this compound in the chosen solvent is too high, even at low temperatures, or too much solvent was used.

Solutions:

  • Solvent Selection:

    • Single Solvent: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Experiment with small amounts of your crude product in different solvents to find a suitable one.

    • Mixed Solvent System: If a single suitable solvent cannot be found, a mixed solvent system can be employed. Dissolve the crude this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[12] Common solvent pairs include ethanol/water or acetone/hexane.[13]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using excess solvent will result in a lower recovery of the purified product.[12]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

Issue 3: Product "Oils Out" During Recrystallization

Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the impure this compound, or the concentration of the solute is too high.

Solutions:

  • Add More Solvent: If the product oils out, add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool again more slowly.

  • Change Solvent: Choose a solvent with a lower boiling point.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create a nucleation site for crystal growth. Adding a seed crystal of pure this compound can also initiate crystallization.

Experimental Protocols

Purification of this compound by Differential Solubility and Precipitation

This method exploits the difference in acidity of the N-H proton in the isatin ring, which can be deprotonated by a base. The resulting salt may have different solubility properties for the 4- and 6-isomers. A literature procedure describes a method for separating a mixture of 4- and 6-bromoisatin.[1]

Protocol:

  • Dissolve the crude mixture of 4- and 6-bromoisatin in a hot (60 °C) 2M sodium hydroxide (NaOH) solution to form a dark brown solution of the sodium salts.

  • Acidify the solution with acetic acid. This will cause the this compound to precipitate out as orange-brown crystals.

  • Filter the precipitate and wash it with hot water to obtain purified this compound.

  • To isolate the 6-bromoisatin, warm the combined filtrates to 80 °C and add concentrated hydrochloric acid (HCl).

  • Cool the solution, preferably overnight in a refrigerator, to allow the 6-bromoisatin to crystallize as bright orange crystals.

  • Filter the crystals to obtain the purified 6-bromoisatin.

Note: The yields and efficiency of this separation may vary depending on the initial ratio of the isomers in the crude mixture.

Visualizations

Synthesis and Impurity Formation Workflow

The following diagram illustrates the synthesis of this compound from 3-bromoaniline and the potential for the formation of the 6-Bromoisatin impurity.

G cluster_synthesis Synthesis of this compound cluster_impurity Impurity Formation 3-Bromoaniline 3-Bromoaniline Isonitrosoacetanilide_Formation Isonitrosoacetanilide Formation 3-Bromoaniline->Isonitrosoacetanilide_Formation 1. Chloral hydrate, Hydroxylamine HCl Cyclization Cyclization (Sandmeyer) Isonitrosoacetanilide_Formation->Cyclization 2. H2SO4 Crude_Product Crude Product (Mixture of Isomers) Cyclization->Crude_Product 6-Bromoisatin 6-Bromoisatin Crude_Product->6-Bromoisatin Isomeric Impurity This compound This compound Crude_Product->this compound Desired Product G Crude_this compound Crude this compound (with 6-Bromoisatin impurity) Purification_Method Choose Purification Method Crude_this compound->Purification_Method Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Good for small scale & high purity Recrystallization Recrystallization/ Precipitation Purification_Method->Recrystallization Good for larger scale & defined impurities Purity_Analysis Analyze Purity (TLC, NMR, MP) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound Purity ≥ 98% Further_Purification Further Purification Required Purity_Analysis->Further_Purification Purity < 98% Further_Purification->Purification_Method G Start Start Recrystallization Dissolve Dissolve Crude in Minimum Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool Crystals_Form Do Crystals Form? Cool->Crystals_Form Oiling_Out Does it 'Oil Out'? Crystals_Form->Oiling_Out Yes No_Crystals No Crystals Form Crystals_Form->No_Crystals No Filter_Dry Filter and Dry Crystals Oiling_Out->Filter_Dry No Oil_Forms Oil Forms Oiling_Out->Oil_Forms Yes Troubleshoot_No_Crystals Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent No_Crystals->Troubleshoot_No_Crystals Troubleshoot_No_Crystals->Cool Troubleshoot_Oil Troubleshoot: 1. Add more hot solvent 2. Reheat and cool slower 3. Change solvent Oil_Forms->Troubleshoot_Oil Troubleshoot_Oil->Cool

References

Technical Support Center: 4-Bromoisatin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromoisatin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is resulting in a consistently low yield. What are the common causes and how can I improve it?

Low yields in reactions involving this compound can arise from incomplete reactions, product degradation, side reactions, or losses during the workup and purification stages.[1][2] A systematic approach to troubleshooting is crucial for improving the outcome.

Troubleshooting Steps for Low Yield:

Potential Cause Recommended Action Details
Incomplete Reaction Monitor Reaction ProgressUse Thin Layer Chromatography (TLC) to track the consumption of the this compound starting material.[1] If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
Check Reagent Purity & StoichiometryEnsure all starting materials and reagents are pure and used in the correct molar ratios.[3] For instance, in reactions with hydrazine, using a slight excess (1.2-1.5 equivalents) can drive the reaction to completion.[1]
Poor Solubility Optimize Solvent SystemThis compound is soluble in DMF and sparingly soluble in aqueous buffers.[4][5] For reactions in solvents like ethanol, ensure the starting material is sufficiently soluble at the reaction temperature. A co-solvent system may be necessary to improve solubility.[1]
Side Reactions Adjust Reaction ConditionsThe formation of byproducts can consume the starting material. For example, sulfonation of the aromatic ring can occur during acid-catalyzed cyclizations.[3] Using the minimum effective concentration of acid and controlling the temperature can mitigate this.
Product Loss During Workup/Purification Refine Isolation TechniqueProduct may be lost if it has partial solubility in washing solvents. Use minimal volumes of cold solvent for washing filtered precipitates to reduce losses.[1][6] Ensure transfers are quantitative and that the drying agent is rinsed thoroughly.[2]

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Monitor Reaction by TLC start->check_reaction is_complete Is Reaction Complete? check_reaction->is_complete side_reactions Side Reactions Observed check_reaction->side_reactions improve_workup Refine Workup & Purification is_complete->improve_workup Yes stalled Reaction Stalled/ Incomplete is_complete->stalled No optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) final_product Improved Yield optimize_conditions->final_product check_solubility Assess Solubility check_solubility->final_product improve_workup->final_product stalled->optimize_conditions stalled->check_solubility side_reactions->optimize_conditions Byproduct_Formation_Pathway sub_isatin This compound desired_product Desired Product (4-Bromo-3-hydrazonoindolin-2-one) sub_isatin->desired_product byproduct Azine Byproduct (Dimer) sub_isatin->byproduct sub_hydrazine Hydrazine sub_hydrazine->desired_product sub_hydrazine->byproduct ratio_desired 1:1 Stoichiometry (Excess Hydrazine) ratio_desired->desired_product ratio_byproduct 2:1 Stoichiometry (Isatin:Hydrazine) ratio_byproduct->byproduct N_Alkylation_Parameters outcome Reaction Outcome (Yield, Purity) solvent Solvent (e.g., DMF, Acetone) solvent->outcome base Base (e.g., K₂CO₃) base->outcome temp Temperature (Conventional vs. MW) temp->outcome catalyst Catalyst (e.g., KI) catalyst->outcome concentration Concentration concentration->outcome

References

Technical Support Center: Optimization of Reaction Conditions for 4-Bromoisatin N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 4-Bromoisatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of this compound?

A1: The most common method for N-alkylation of this compound involves the deprotonation of the isatin nitrogen with a suitable base to form the corresponding anion, followed by reaction with an alkylating agent.[1][2][3] This reaction can be carried out under conventional heating or accelerated using microwave irradiation.[2][3]

Q2: How does the bromine atom at the 4-position affect the N-alkylation reaction?

A2: The bromine atom at the 4-position is an electron-withdrawing group. This can increase the acidity of the N-H bond, potentially allowing for the use of weaker bases for deprotonation compared to unsubstituted isatin. However, it may also influence the nucleophilicity of the resulting isatin anion.

Q3: What are the key parameters to optimize for a successful N-alkylation of this compound?

A3: The key parameters to optimize are the choice of base, solvent, temperature, and reaction time.[2][4] The nature of the alkylating agent (e.g., alkyl iodide, bromide, or chloride) will also significantly impact the reaction rate and yield.

Q4: Is it possible to perform the N-alkylation under microwave irradiation?

A4: Yes, microwave-assisted N-alkylation of isatins has been shown to be highly efficient, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[2][3][5]

Troubleshooting Guide

Low or No Product Yield

Q: I am observing very low or no formation of my desired N-alkylated this compound. What are the potential causes and how can I address them?

A: Low or no product yield can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the this compound.

    • Solution: Switch to a stronger base. For instance, if you are using K₂CO₃, consider trying NaH or DBU.[6][7] The pKa of the N-H bond in this compound is a crucial factor.

  • Poor Solubility: The starting materials, particularly the this compound or the base, may not be sufficiently soluble in the chosen solvent.[8]

    • Solution: Select a solvent that can dissolve all reactants. Polar aprotic solvents like DMF, NMP, or DMSO are often good choices.[2][8][9]

  • Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive.

    • Solution: Use a fresh bottle of the alkylating agent. If using an alkyl bromide or chloride, consider switching to the more reactive alkyl iodide. Adding a catalytic amount of potassium iodide (KI) can also facilitate the reaction with less reactive alkyl halides.[8]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave irradiation can be a highly effective way to increase the reaction rate.[5][7]

Formation of Side Products

Q: I am observing significant formation of side products in my reaction mixture. How can I minimize these?

A: The formation of side products is a common issue. Here are some likely side reactions and how to mitigate them:

  • O-Alkylation: Alkylation can sometimes occur at the C2-carbonyl oxygen instead of the nitrogen.[9][10]

    • Solution: The choice of solvent can influence the N- versus O-alkylation ratio. Polar aprotic solvents generally favor N-alkylation, while polar protic solvents may promote O-alkylation.[9]

  • Aldol Condensation: Under basic conditions, isatins can undergo self-condensation or react with solvents like acetone.[1]

    • Solution: Avoid using acetone as a solvent with strong bases. If aldol-type side products are observed, consider using a non-enolate-forming base or a different solvent.

  • Epoxide Formation: When using α-haloketones as alkylating agents, a common side product is a spiro-epoxide formed by the reaction at the C3-carbonyl.[2][3]

    • Solution: Using the pre-formed sodium salt of this compound instead of generating the anion in situ with an excess of base can minimize this side reaction.[2]

  • Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, especially in solvents like DMF.[9][11]

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If using high temperatures, consider if a lower temperature for a longer duration or microwave irradiation for a shorter duration would be more effective.

Purification Difficulties

Q: I am having trouble purifying my N-alkylated this compound. What are some common issues and solutions?

A: Purification can be challenging due to the nature of the product and potential impurities.

  • Product Precipitation: In some cases, the product may precipitate from the reaction mixture as a solid mass, making it difficult to handle.[8]

    • Solution: After cooling, try to break up the solid mechanically. Adding a suitable solvent to create a slurry before filtration can be helpful.[8]

  • Co-eluting Impurities: The product may co-elute with starting material or side products during column chromatography.

    • Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate or dichloromethane/methanol). Recrystallization from a suitable solvent can also be an effective purification method.

  • Residual Base or Salts: Inorganic salts from the base can contaminate the product.

    • Solution: Ensure a thorough aqueous workup to remove water-soluble salts. Washing the organic layer with brine can also help.

Data Summary

The following tables summarize the impact of different reaction components on the N-alkylation of isatins based on literature data. These can serve as a starting point for the optimization of this compound N-alkylation.

Table 1: Comparison of Bases for N-Alkylation of Isatin

BaseTypical Solvent(s)TemperatureObservationsReference(s)
K₂CO₃DMF, AcetonitrileRoom Temp to RefluxCommonly used, effective for many alkylations.[1][2][12][1][2][12]
Cs₂CO₃DMF, NMPRoom Temp to RefluxOften provides better yields than K₂CO₃, especially for less reactive halides.[2][2]
NaHTHF, DMF0 °C to Room TempStrong base, effective but requires anhydrous conditions.[6][6]
CaH₂DMF40 °CA simple and high-yielding method has been reported.[13][13]
DBUEthanol, MeCN0 °C to 140 °CStrong, non-nucleophilic organic base, effective under microwave conditions.[4][7][4][7]
KF/AluminaAcetonitrileReflux or 180 °C (MW)Solid-supported base, can simplify workup.[5][14][5][14]

Table 2: Comparison of Solvents for N-Alkylation of Isatin

SolventPropertiesTypical BasesObservationsReference(s)
DMFPolar AproticK₂CO₃, Cs₂CO₃, NaHExcellent solvent for many N-alkylations, but can decompose at high temperatures.[2][9][2][9][11]
NMPPolar AproticK₂CO₃, Cs₂CO₃High boiling point, useful for poorly reactive halides.[2][2]
AcetonitrilePolar AproticK₂CO₃, DBU, KF/AluminaGood alternative to DMF, often used in microwave-assisted reactions.[4][4][5]
DMSOPolar AproticK₂CO₃High boiling point, good solvent but can be difficult to remove.
EthanolPolar ProticDBUCan be used with certain bases like DBU, especially in microwave reactions.[7][7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound using Conventional Heating
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent Addition: Add a suitable solvent such as DMF or acetonitrile (to achieve a concentration of approximately 0.2 M).

  • Base Addition: Add the desired base (e.g., K₂CO₃, 1.3 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water. If a precipitate forms, filter the solid, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: General Procedure for Microwave-Assisted N-Alkylation of this compound
  • Reaction Setup: In a microwave-safe vessel, thoroughly mix this compound (1.0 eq.), the base (e.g., K₂CO₃, 1.3 eq.), and the alkyl halide (1.1-1.5 eq.).[2][3]

  • Solvent Addition: Add a few drops of a high-boiling polar aprotic solvent such as DMF or NMP to create a slurry.[2][3]

  • Microwave Irradiation: Expose the mixture to microwave irradiation at a specified power and for a short duration (e.g., 2-5 minutes). The optimal power and time will need to be determined empirically.

  • Work-up: After irradiation, cool the vessel to room temperature. Add ice-water to the reaction mixture to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography.[2][12]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Combine this compound, base, and solvent add_alkylating 2. Add alkylating agent prep_reactants->add_alkylating reaction_mw Microwave Irradiation (e.g., 140-180°C, 5-25 min) add_alkylating->reaction_mw Option A reaction_conv Conventional Heating (e.g., 70-120°C, 2-48 h) add_alkylating->reaction_conv Option B workup 3. Quench with water and extract reaction_mw->workup reaction_conv->workup purification 4. Purify by chromatography or recrystallization workup->purification final_product final_product purification->final_product Isolated Product

Caption: Experimental workflow for the N-alkylation of this compound.

troubleshooting_guide cluster_deprotonation Deprotonation Issues cluster_alkylation Alkylation Issues cluster_side_products Side Product Formation start Low or No Yield? check_base Is the base strong enough? start->check_base Yes check_solubility Are reactants soluble? check_base->check_solubility Yes use_stronger_base Use stronger base (e.g., NaH, DBU) check_base->use_stronger_base No change_solvent Change solvent (e.g., DMF, NMP) check_solubility->change_solvent No check_alkylating_agent Is the alkylating agent reactive? check_solubility->check_alkylating_agent Yes check_temp Is the temperature high enough? check_alkylating_agent->check_temp Yes use_alkyl_iodide Use alkyl iodide or add KI check_alkylating_agent->use_alkyl_iodide No increase_temp Increase temperature or use MW check_temp->increase_temp No side_products Side products observed? check_temp->side_products Yes o_alkylation O-alkylation? side_products->o_alkylation Yes aldol Aldol condensation? side_products->aldol Yes epoxide Epoxide formation? side_products->epoxide Yes use_aprotic_solvent Use polar aprotic solvent o_alkylation->use_aprotic_solvent avoid_acetone Avoid acetone as solvent aldol->avoid_acetone use_preformed_salt Use pre-formed isatin salt epoxide->use_preformed_salt

Caption: Troubleshooting decision tree for this compound N-alkylation.

References

How to avoid the formation of 6-bromoisatin during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during isatin synthesis. The following information directly addresses the formation of 6-bromoisatin as a byproduct and offers solutions for its avoidance and removal.

Frequently Asked Questions (FAQs)

Q1: I have identified 6-bromoisatin as an impurity in my isatin synthesis. What is the most likely cause?

A1: The formation of 6-bromoisatin as a byproduct in isatin synthesis is most commonly due to the presence of brominated aniline impurities in your aniline starting material. Specifically, the presence of 3-bromoaniline will lead to a mixture of 4-bromoisatin and 6-bromoisatin upon cyclization.[1] Aniline is highly susceptible to electrophilic bromination, and even trace amounts of bromine-containing reagents or cross-contamination can lead to the formation of bromoanilines.[2][3][4][5]

Q2: How can I verify if my aniline starting material is contaminated with bromoanilines?

A2: It is crucial to assess the purity of your starting materials before beginning the synthesis. Several analytical techniques can be employed to detect halogenated impurities in aniline:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile impurities like bromoanilines.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify aniline and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can reveal the presence of substituted anilines, although it may be less sensitive to trace impurities compared to GC-MS.

Q3: Are there any specific steps during the synthesis that could introduce bromine?

A3: Besides contaminated starting materials, bromine can be inadvertently introduced through:

  • Cross-contamination: Using glassware or equipment previously exposed to bromine or brominating agents without rigorous cleaning.

  • Reagent Impurities: While less common, trace bromine impurities could theoretically be present in reagents like hydrochloric acid or sulfuric acid, especially in technical grade materials.

Q4: How can I modify my synthesis to prevent the formation of 6-bromoisatin?

A4: The most effective preventative measure is to ensure the purity of your aniline starting material.

  • Source High-Purity Aniline: Procure aniline from a reputable supplier with a detailed certificate of analysis that includes purity assessment by a sensitive technique like GC-MS.

  • Purify Aniline: If you suspect contamination, you can purify the aniline before use. Vacuum distillation is a common method for purifying liquid anilines.[7]

Q5: My product is already contaminated with 6-bromoisatin. How can I remove it?

A5: Several purification methods can be employed to separate isatin from its brominated analogue.

  • Recrystallization: This is often the first method to attempt. Suitable solvents for recrystallizing isatin include glacial acetic acid and ethanol. However, the similar polarity of isatin and 6-bromoisatin may make separation by recrystallization alone challenging.

  • Sodium Bisulfite Adduct Formation: Isatin forms a water-soluble bisulfite addition product, which can be used for purification.[8] Halogenated isatins may have different reactivities or solubilities of their adducts, allowing for separation.

  • Column Chromatography: While potentially requiring significant solvent and time, column chromatography is a highly effective method for separating compounds with different polarities. High-speed counter-current chromatography (HSCCC) has also been shown to be effective in separating bromo-isatin isomers.[1][9]

Troubleshooting Guides

Issue: Unexpected presence of 6-bromoisatin in the final product.
Potential Cause Troubleshooting Steps
Contaminated Aniline Starting Material 1. Analyze Aniline: Use GC-MS or HPLC to analyze a sample of the aniline used in the synthesis. Look for the presence of 3-bromoaniline. 2. Source New Aniline: Obtain a new batch of high-purity aniline from a certified vendor. 3. Purify Aniline: Perform vacuum distillation on the existing aniline stock.
Cross-Contamination 1. Review Lab Practices: Ensure that all glassware and equipment are thoroughly cleaned, especially if previously used with bromine-containing compounds. 2. Dedicated Glassware: If possible, dedicate specific glassware for isatin synthesis to avoid cross-contamination.
Reagent Impurities 1. Use High-Purity Reagents: Ensure all reagents (e.g., acids, solvents) are of analytical or higher grade. 2. Test Reagents: If contamination is persistent, consider analyzing the reagents for halogenated impurities.

Experimental Protocols

Protocol 1: Purification of Isatin via Sodium Bisulfite Adduct Formation

This protocol is adapted from established methods for isatin purification.[8]

  • Dissolution: Suspend the crude isatin containing 6-bromoisatin in hot water.

  • Adduct Formation: Add a concentrated aqueous solution of sodium bisulfite to the suspension while stirring. Continue heating and stirring until the isatin dissolves, indicating the formation of the soluble sodium isatin bisulfite adduct.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for a few minutes.

  • Filtration: Filter the hot solution to remove any insoluble impurities (and activated carbon if used).

  • Crystallization of the Adduct: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to crystallize the sodium isatin bisulfite adduct. The brominated adduct may have different solubility and could potentially be separated at this stage.

  • Isolation of the Adduct: Collect the crystals by vacuum filtration.

  • Decomposition of the Adduct: Resuspend the collected crystals in water and add a strong acid (e.g., hydrochloric acid or sulfuric acid) to decompose the adduct and precipitate the purified isatin.

  • Final Purification: Collect the purified isatin by filtration, wash thoroughly with water, and dry.

Protocol 2: Analysis of Aniline for Bromo-Impurities by GC-MS
  • Sample Preparation: Dilute a small sample of the aniline in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Column: Use a non-polar or medium-polarity capillary column suitable for the separation of aromatic amines.

  • Temperature Program: Start with an initial oven temperature of around 50-70°C, hold for a few minutes, and then ramp up to 250-280°C.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of approximately 40-300 amu.

  • Data Analysis: Compare the retention times and mass spectra of any detected impurities with reference spectra for known bromoanilines. The isotopic pattern of bromine (approximately equal intensity of M and M+2 ions) is a key indicator.

Visualizations

Isatin_Synthesis_Troubleshooting cluster_synthesis Isatin Synthesis cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Aniline + Reagents Synthesis Sandmeyer or Stolle Synthesis Start->Synthesis Crude_Isatin Crude Isatin Synthesis->Crude_Isatin Analysis Analysis (GC-MS, HPLC, NMR) Crude_Isatin->Analysis Impurity_Detected 6-Bromoisatin Detected Analysis->Impurity_Detected Contaminated_Aniline Contaminated Aniline (3-Bromoaniline) Impurity_Detected->Contaminated_Aniline Most Likely Cross_Contamination Cross-Contamination (Br₂) Impurity_Detected->Cross_Contamination Reagent_Impurity Reagent Impurity Impurity_Detected->Reagent_Impurity Purify_Isatin Purify Isatin (Recrystallization, Bisulfite Adduct, Chromatography) Impurity_Detected->Purify_Isatin Corrective Action Purify_Aniline Purify Aniline (Distillation) Contaminated_Aniline->Purify_Aniline High_Purity_Aniline Use High-Purity Aniline Contaminated_Aniline->High_Purity_Aniline Bromination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide Aniline->Isonitrosoacetanilide Reaction with Reagents Bromoaniline 3-Bromoaniline Impurity Bromo_Isonitrosoacetanilide Bromo-isonitrosoacetanilide Bromoaniline->Bromo_Isonitrosoacetanilide Reaction with Reagents Reagents Sandmeyer Reagents (Chloral Hydrate, NH₂OH·HCl, H₂SO₄) Isatin Isatin (Desired Product) Isonitrosoacetanilide->Isatin Cyclization (H₂SO₄) Bromoisatin_Mixture 4- & 6-Bromoisatin Mixture Bromo_Isonitrosoacetanilide->Bromoisatin_Mixture Cyclization (H₂SO₄)

References

Technical Support Center: Recrystallization of High-Purity 4-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of high-purity 4-Bromoisatin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solvent selection data to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Solvent is too good: this compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used: The solution is not supersaturated enough for crystals to form.- Cooling was too rapid: Crystals did not have sufficient time to nucleate and grow.- For overly good solvents: Try a solvent in which this compound has lower solubility, or use a mixed-solvent system by adding an anti-solvent.- To address excess solvent: Evaporate some of the solvent to increase the concentration of this compound and induce crystallization.- For rapid cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Oiling Out - High concentration of impurities: Impurities can lower the melting point of the mixture.- Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of the impure this compound.- Solution is too concentrated: The high concentration can sometimes favor oil formation over crystallization.- To counter impurities: Consider a preliminary purification step like column chromatography if the starting material is highly impure.- Regarding solvent choice: Select a solvent with a lower boiling point.- For overly concentrated solutions: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
Colored Crystals - Presence of colored impurities: These may co-crystallize with the this compound.- Degradation of the product: this compound may degrade at high temperatures, especially in certain solvents.- To remove colored impurities: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield.- To prevent degradation: Avoid prolonged heating of the solution.
Fine, Powdery Crystals - Rapid cooling: Fast cooling leads to the formation of many small nuclei, resulting in small crystals.- High degree of supersaturation: A very concentrated solution can lead to rapid precipitation rather than slow crystal growth.- To encourage larger crystals: Ensure the solution cools slowly and undisturbed. Insulating the flask can help.- For supersaturated solutions: Use slightly more solvent than the minimum required to dissolve the solid at boiling point.
Low Recovery Yield - Significant solubility in cold solvent: A portion of the this compound remains dissolved in the mother liquor.- Premature crystallization: Crystals form during hot filtration, leading to loss of product.- Incomplete transfer of crystals: Residual crystals are left behind in the crystallization flask or on the filter paper.- To improve yield: Cool the solution in an ice bath for an extended period to maximize precipitation. Minimize the amount of cold solvent used for washing the crystals.- To prevent premature crystallization: Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent.- For complete transfer: Scrape the flask and filter paper thoroughly. A small amount of cold solvent can be used to rinse the remaining crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data and practices with similar compounds, promising solvents include glacial acetic acid and ethanol. Dimethylformamide (DMF) is a good solvent but may be difficult to remove. A mixed solvent system, such as ethanol/water or ethanol/heptane, can also be effective.

Q2: My this compound is a dark, discolored powder. How can I purify it?

A2: Discoloration often indicates the presence of impurities. Recrystallization is an effective method for purification. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be beneficial. However, be mindful that this can also adsorb some of your product, potentially lowering the yield.

Q3: How can I avoid the formation of an oil instead of crystals?

A3: "Oiling out" can occur if the crude material is very impure or if the solvent is not suitable. Ensure your starting material is not excessively impure. If it is, a pre-purification step like column chromatography might be necessary. Using a lower boiling point solvent or adding a bit more hot solvent to a supersaturated solution that has oiled out can help. Slow cooling is also crucial.

Q4: What is a "mixed-solvent" system and when should I use it for this compound?

A4: A mixed-solvent system uses two miscible solvents with different dissolving capabilities for the compound. One solvent (the "good" solvent) dissolves the this compound well, while the other (the "anti-solvent" or "poor" solvent) does not. This is useful when no single solvent has the ideal solubility properties. For this compound, a potential system is dissolving it in a minimal amount of hot ethanol (good solvent) and then adding water or heptane (anti-solvents) dropwise until the solution becomes cloudy, then re-heating to clarify and allowing it to cool slowly.

Q5: How can I maximize the yield of my recrystallization?

A5: To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve the this compound. Allow the solution to cool slowly to room temperature and then thoroughly in an ice bath to ensure maximum precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation

Solvent Suitability for Recrystallization of this compound
Solvent Solubility at Room Temperature Solubility at Boiling Point Suitability Notes
Glacial Acetic Acid LowHighA good candidate for single-solvent recrystallization.[1]
Ethanol Sparingly SolubleSolubleA common and effective solvent for recrystallization.[1]
Dimethylformamide (DMF) SolubleVery SolubleCan be used, but its high boiling point makes it difficult to remove completely.[2]
Water InsolubleInsolubleNot a suitable primary solvent, but can be used as an anti-solvent with a miscible organic solvent like ethanol.
Heptane/Hexane InsolubleVery Sparingly SolubleCan be used as an anti-solvent in a mixed-solvent system.
Acetone Moderately SolubleVery SolubleMay be too good of a solvent at room temperature, leading to lower yields.
Toluene Sparingly SolubleSolubleA potential option, especially for less polar impurities.

Note: This table is a qualitative guide based on general principles and data for similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of this compound using ethanol.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excessive amount of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol is useful if a single solvent does not provide optimal results.

Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Induce Cloudiness: While the solution is still hot, add water dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Complete Precipitation: Place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_process Process cluster_outcome Outcome crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Choose Solvent(s) solvent->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Ice Bath cool->ice_bath filter_wash Vacuum Filtration & Washing ice_bath->filter_wash dry Drying filter_wash->dry pure High-Purity This compound Crystals dry->pure

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic action action problem problem start Recrystallization Attempted q1 Crystals Formed? start->q1 q2 Oiled Out? q1->q2 Yes problem_no_xtal Problem: No Crystals q1->problem_no_xtal No q3 Crystals Colored? q2->q3 No problem_oil Problem: Oiling Out q2->problem_oil Yes q4 Yield Acceptable? q3->q4 No problem_color Problem: Colored Crystals q3->problem_color Yes success Successful Purification q4->success Yes problem_yield Problem: Low Yield q4->problem_yield No action_conc Concentrate Solution or Add Anti-Solvent problem_no_xtal->action_conc Solution action_oil Re-heat, Add More Solvent, Cool Slowly problem_oil->action_oil Solution action_charcoal Use Activated Charcoal problem_color->action_charcoal Solution action_yield Optimize Solvent Volume & Cooling Time problem_yield->action_yield Solution

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Challenges in the scale-up of 4-Bromoisatin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis and scale-up of 4-Bromoisatin.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its main challenges?

The most prevalent method for synthesizing this compound is the Sandmeyer isatin synthesis, starting from 3-bromoaniline.[1][2] This multi-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[3] The primary challenges encountered during this synthesis, particularly during scale-up, include:

  • Formation of Isomers: The cyclization of the intermediate derived from 3-bromoaniline yields a mixture of this compound and its isomer, 6-Bromoisatin, which necessitates efficient separation.[1][2]

  • Low Yields: Yields can be compromised by incomplete reactions, side-product formation, and degradation of intermediates or the final product under harsh acidic and high-temperature conditions.[4]

  • Impurity Formation: Besides the isomeric byproduct, the formation of tar-like substances and isatin oxime are common issues that complicate purification and reduce overall yield.[4]

  • Reaction Control: The cyclization step is often exothermic and requires careful temperature management to prevent runaway reactions and decomposition.[4]

  • Solubility Issues: The starting materials and intermediates may have limited solubility in the reaction media, leading to incomplete reactions.[5]

Q2: How can I separate the this compound and 6-Bromoisatin isomers produced during the Sandmeyer synthesis?

A common method for separating the 4- and 6-bromo isomers involves fractional crystallization based on their differential solubility in an acidic solution. The crude mixture of isomers can be dissolved in a hot sodium hydroxide solution. Upon acidification with a weak acid like acetic acid, the less soluble this compound precipitates first and can be collected by filtration.[2] The more soluble 6-Bromoisatin can then be precipitated from the filtrate by adding a strong acid, such as hydrochloric acid.[2] For high-purity requirements, chromatographic techniques like column chromatography on silica gel or High-Speed Counter-Current Chromatography (HSCCC) are effective.[1][6]

Q3: What are "tar-like" substances and how can their formation be minimized?

"Tar" refers to dark, viscous, and often intractable byproducts that can form during the Sandmeyer synthesis.[4] These are typically decomposition products of the starting aniline or the isonitrosoacetanilide intermediate, which are unstable under the highly acidic and high-temperature conditions of the cyclization step.[4] To minimize tar formation:

  • Ensure the complete dissolution of the aniline starting material before proceeding with the reaction.[4]

  • Maintain the lowest possible temperature during cyclization that still allows for a reasonable reaction rate.

  • Add the isonitrosoacetanilide intermediate to the acid in portions to control the exotherm.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound.

Issue 1: Low Yield of this compound

Symptoms: The final isolated yield of this compound is significantly lower than the reported literature values (e.g., below 40%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete formation of the isonitrosoacetanilide intermediate - Ensure high purity of starting materials (3-bromoaniline, chloral hydrate, hydroxylamine hydrochloride).[4]- Optimize reaction time and temperature for the condensation step.[4]- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition during cyclization - Carefully control the temperature during the addition of the intermediate to the strong acid. The temperature should typically be maintained between 60-65°C.[2]- Use the minimum effective concentration of sulfuric acid.[4]
Product loss during work-up and purification - Optimize the pH for the selective precipitation of this compound.[2]- If using chromatography, ensure proper selection of the stationary and mobile phases to minimize product loss on the column.
Formation of soluble byproducts - Analyze the filtrate and washings for the presence of the desired product or soluble byproducts.
Issue 2: High Levels of 6-Bromoisatin Impurity

Symptoms: The final product contains a significant amount of the 6-Bromoisatin isomer, making it difficult to achieve the desired purity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient separation of isomers - Refine the fractional precipitation method by carefully controlling the pH and temperature during acidification.[2]- For high-purity applications, employ chromatographic methods such as flash column chromatography or HSCCC.[1][6]
Reaction conditions favoring 6-isomer formation - While difficult to control completely in the Sandmeyer synthesis, investigate the effect of cyclization temperature on the isomer ratio.
Issue 3: Presence of Dark, Tarry Impurities in the Final Product

Symptoms: The isolated this compound is dark in color and difficult to handle due to the presence of viscous impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Decomposition of starting materials or intermediates - Ensure the 3-bromoaniline is fully dissolved before the addition of other reagents.[4]- Maintain strict temperature control during the exothermic cyclization step.[2]
Ineffective purification - Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid.[4]- Consider a charcoal treatment of the solution before recrystallization to remove colored impurities.

Experimental Protocols

Sandmeyer Synthesis of this compound and 6-Bromoisatin Mixture

This protocol is adapted from literature procedures for the synthesis of brominated isatins.[2]

Step 1: Synthesis of 3-Bromoisonitrosoacetanilide (Intermediate)

  • In a 5-liter flask, prepare a solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in water (600 cm³), warming to 30°C to dissolve the solids.

  • In a separate container, dissolve 3-bromoaniline (43 g, 0.25 mol) in water (150 cm³) and concentrated hydrochloric acid (25 cm³) with warming.

  • Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³).

  • Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

  • Heat the mixture. A thick paste will form between 60-70°C. Continue heating at 80-100°C for 2 hours.

  • Cool the mixture to 80°C and filter the precipitate.

  • Wash the pale brown product (3-bromoisonitrosoacetanilide) with water (400 cm³) and filter again. The crude intermediate is typically used in the next step without extensive drying.

Step 2: Cyclization to this compound and 6-Bromoisatin

  • In a flask equipped with a mechanical stirrer, heat concentrated sulfuric acid (200 cm³) to 60°C.

  • Remove the heating mantle and add the 3-bromoisonitrosoacetanilide (15 g) in portions over 20 minutes, ensuring the temperature remains between 60 and 65°C.

  • After the addition is complete, heat the mixture to 80°C, then cool to 70°C.

  • Pour the reaction mixture onto crushed ice (2.5 liters).

  • After standing for 1 hour, filter the orange precipitate and wash with water (2 x 60 cm³).

  • Dry the solid at 40°C to obtain a mixture of 4-bromo- and 6-bromo-isatin.

Separation of this compound and 6-Bromoisatin Isomers
  • Dissolve the crude bromoisatin mixture (10.5 g) in hot (60°C) 2M NaOH solution (35 cm³) to form a dark brown solution.

  • Acidify the solution with acetic acid (3.6 cm³). The this compound will precipitate as orange-brown crystals.

  • Filter the precipitate and wash with hot water to isolate the this compound.

  • Warm the combined filtrates to 80°C and add concentrated HCl (5 cm³).

  • Cool the solution overnight in a refrigerator to precipitate the 6-Bromoisatin as bright orange crystals, which can then be collected by filtration.

Quantitative Data

Product Starting Aniline Cyclization Acid Temperature (°C) Yield (%) Reference
This compound3-BromoanilineH₂SO₄8046[7]
6-Bromoisatin3-BromoanilineH₂SO₄8021[7]
4-Bromo-7-methyl isatin5-Bromo-2-methylanilineH₂SO₄70-7540-50[8]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 3-Bromoaniline Chloral Hydrate Hydroxylamine HCl intermediate_synthesis Step 1: Synthesis of 3-Bromoisonitrosoacetanilide start->intermediate_synthesis intermediate Crude Intermediate intermediate_synthesis->intermediate cyclization Step 2: Cyclization in Conc. H2SO4 intermediate->cyclization crude_product Crude Mixture of 4- & 6-Bromoisatin cyclization->crude_product separation Step 3: Isomer Separation (NaOH, Acetic Acid, HCl) crude_product->separation product_4_bromo Final Product: This compound separation->product_4_bromo Precipitates first product_6_bromo Byproduct: 6-Bromoisatin separation->product_6_bromo Precipitates from filtrate

Caption: Workflow for the synthesis and separation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield of This compound check_intermediate Analyze Intermediate Formation (TLC) low_yield->check_intermediate Possible Cause? check_cyclization Review Cyclization Conditions low_yield->check_cyclization Possible Cause? check_workup Evaluate Work-up & Purification low_yield->check_workup Possible Cause? incomplete_reaction Incomplete Reaction: - Check starting material purity - Optimize time/temp check_intermediate->incomplete_reaction Problem Found decomposition Decomposition: - Control temperature strictly - Minimize acid concentration check_cyclization->decomposition Problem Found product_loss Product Loss: - Optimize pH for precipitation - Check chromatography efficiency check_workup->product_loss Problem Found

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: 4-Bromoisatin Degradation Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 4-Bromoisatin in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound under acidic conditions?

A1: Under acidic conditions, this compound is expected to undergo hydrolysis of its internal amide bond (a lactam). This reaction is analogous to the well-established acid-catalyzed hydrolysis of amides.[1][2][3] The primary degradation product is anticipated to be 2-amino-4-bromophenylglyoxylic acid. Further degradation or side reactions may occur depending on the specific reaction conditions such as temperature and acid concentration.

Q2: What are the key intermediates and final products of this degradation?

Q3: How does the bromine substituent affect the degradation process?

A3: The electron-withdrawing nature of the bromine atom on the aromatic ring can influence the electron density of the carbonyl groups in the isatin core.[4] This may affect the rate of protonation and subsequent nucleophilic attack by water during hydrolysis.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective technique for monitoring the disappearance of the this compound peak and the appearance of degradation product peaks. For structural elucidation of the degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Below are common issues encountered during the study of this compound degradation in acidic media, along with their potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
No degradation observed Insufficient acid concentration or temperature.Increase the acid concentration (e.g., using a stronger acid or higher molarity) or raise the reaction temperature. Amide hydrolysis often requires heating.[2][5]
Incorrect solvent system.Ensure that this compound is soluble in the chosen reaction medium. A co-solvent may be necessary.
Incomplete reaction Reaction time is too short.Extend the reaction time and monitor the progress using an appropriate analytical technique like HPLC.
Reversible reaction at equilibrium.While acid-catalyzed amide hydrolysis is generally not reversible, consider if reaction conditions are leading to an equilibrium state.[6]
Formation of unexpected byproducts Side reactions due to harsh conditions.High temperatures or very strong acid concentrations can lead to side reactions like sulfonation (if using sulfuric acid) or "tar" formation.[7] Consider using milder conditions.
Impurities in the starting material.Ensure the purity of the this compound starting material using techniques like NMR or melting point analysis.
Difficulty in isolating degradation products Product instability.The degradation product, an amino acid derivative, might be unstable. Consider in-situ analysis or derivatization for easier isolation and characterization.
Poor extraction efficiency.Optimize the extraction solvent and pH to ensure the efficient recovery of the degradation product from the aqueous acidic solution.

Experimental Protocols

Protocol 1: Monitoring the Acidic Degradation of this compound by HPLC

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Reaction Setup: In a reaction vessel, add a known volume of the acidic solution (e.g., 1 M HCl). Place the vessel in a temperature-controlled water bath or heating block set to the desired temperature (e.g., 60 °C).

  • Initiation of Reaction: Add a small aliquot of the this compound stock solution to the pre-heated acidic solution to achieve the desired starting concentration.

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution). Dilute the quenched sample with the HPLC mobile phase.

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a C18 column and a UV detector. Monitor the peak area of this compound and any new peaks corresponding to degradation products over time.

Protocol 2: Identification of Degradation Products by LC-MS

  • Reaction and Sample Preparation: Follow steps 1-4 from Protocol 1. The reaction can be allowed to proceed for a longer duration to ensure a significant amount of degradation product is formed.

  • Sample Preparation for LC-MS: Dilute a sample of the reaction mixture with a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid to aid ionization).

  • LC-MS Analysis: Inject the sample into an LC-MS system. The liquid chromatography component will separate the components of the mixture. The mass spectrometer will provide mass-to-charge ratio (m/z) data for the parent compound and its degradation products, aiding in their identification.

Visualizations

DegradationPathway cluster_0 Degradation of this compound This compound This compound Protonated_Isatin Protonated this compound This compound->Protonated_Isatin + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Isatin->Tetrahedral_Intermediate + H2O Product 2-amino-4-bromophenylglyoxylic acid Tetrahedral_Intermediate->Product - H+

Caption: Proposed degradation pathway of this compound under acidic conditions.

ExperimentalWorkflow cluster_workflow Experimental Workflow start Start prepare Prepare this compound and Acidic Solution start->prepare react Initiate Reaction at Controlled Temperature prepare->react sample Withdraw Aliquots at Time Intervals react->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Data Analysis and Product Identification analyze->data end End data->end Troubleshooting cluster_troubleshooting Troubleshooting Guide rect rect start Problem Encountered q1 Is degradation occurring? start->q1 a1_no Increase Temperature/Acid Concentration q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Is the reaction complete? a2_no Extend Reaction Time q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Are there unexpected products? a3_yes Use Milder Conditions/ Check Starting Material Purity q3->a3_yes Yes a3_no Successful Experiment q3->a3_no No a1_yes->q2 a2_yes->q3

References

Navigating Temperature Fluctuations in 4-Bromoisatin Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to temperature management during the synthesis of 4-Bromoisatin. Precise temperature control is critical for maximizing yield, ensuring purity, and minimizing the formation of unwanted byproducts. This guide offers practical advice and detailed protocols to assist researchers in achieving consistent and optimal results.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the cyclization step of the Sandmeyer synthesis of this compound?

A1: The cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid is a highly exothermic reaction.[1] Maintaining a strict temperature range, typically between 60°C and 80°C, is crucial for several reasons:

  • Preventing Decomposition: Temperatures exceeding this range can lead to the thermal decomposition of the starting material and the desired product, resulting in the formation of tar-like substances and a significant reduction in yield.[1]

  • Minimizing Side Reactions: Elevated temperatures can promote unwanted side reactions, such as sulfonation of the aromatic ring.

  • Ensuring Regioselectivity: While the formation of the 6-bromoisatin isomer is a known challenge in this synthesis, extreme temperature deviations can potentially influence the ratio of the 4-bromo and 6-bromo isomers.[1][2]

Q2: What are the initial signs of a runaway reaction during the cyclization, and what immediate actions should be taken?

A2: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature. Early warning signs include a temperature rise that continues even after external heating is removed or cooling is intensified, an increase in pressure, noticeable color changes (e.g., rapid darkening), and an increased rate of gas evolution.

Immediate Actions:

  • Halt Reagent Addition: Immediately stop the addition of the isonitrosoacetanilide.

  • Intensify Cooling: Increase the efficiency of the cooling bath (e.g., by adding more ice or dry ice/acetone).

  • Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, prepare to quench the reaction by carefully and slowly adding the reaction mixture to a large volume of crushed ice in a separate, larger vessel. This should be done with extreme caution in a fume hood with the sash pulled down.

Q3: Can the Stolle synthesis be used for this compound, and what are the key temperature considerations?

A3: The Stolle synthesis is a viable alternative for preparing isatins. It typically involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid. While often used for N-substituted isatins, it can be adapted for N-unsubstituted products.[3][4] Key temperature considerations include:

  • Formation of Chlorooxalylanilide: This initial step is often performed at low temperatures (e.g., 0-10°C) to control the reactivity of oxalyl chloride.

  • Lewis Acid-Catalyzed Cyclization: This step is typically carried out at elevated temperatures, but the optimal temperature depends on the specific Lewis acid and solvent used. It is crucial to control this step to prevent charring and byproduct formation.

Troubleshooting Guides

Sandmeyer Synthesis: Cyclization Step
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Reaction temperature is too low.Ensure the sulfuric acid is pre-heated to the recommended temperature (e.g., 60°C) before adding the isonitrosoacetanilide. Maintain the temperature within the optimal range (60-80°C) throughout the reaction.[1]
Dark, Tarry Reaction Mixture Reaction temperature was too high, causing decomposition.Add the isonitrosoacetanilide in small portions to the sulfuric acid to better control the exothermic reaction.[1] Ensure efficient stirring and use an ice bath for external cooling to maintain the temperature below 80°C.[1]
Low Yield of this compound and High Yield of 6-Bromoisatin Suboptimal reaction temperature affecting regioselectivity.Strictly maintain the temperature during the addition of the intermediate between 60-65°C.[1] After the addition is complete, carefully raise the temperature to 80°C and hold it for a short period (e.g., 10 minutes) before workup.
Presence of Isatin Oxime Impurity Incomplete hydrolysis of the isonitroso intermediate.Ensure the reaction is heated to the upper end of the recommended temperature range (around 80°C) for a sufficient time after the addition is complete to drive the cyclization and hydrolysis.
Stolle Synthesis
Issue Possible Cause Troubleshooting Steps
Low Yield of Chlorooxalylanilide Intermediate Reaction temperature too high during addition of oxalyl chloride.Maintain a low temperature (e.g., 0-10°C) during the dropwise addition of oxalyl chloride to the solution of 3-bromoaniline.
Charring and Decomposition during Cyclization Cyclization temperature is too high or heating is too rapid.Optimize the reaction temperature based on the Lewis acid used (e.g., AlCl₃, TiCl₄, BF₃·Et₂O). Heat the reaction mixture gradually to the target temperature.
Incomplete Cyclization Insufficient temperature or reaction time.Ensure the reaction is heated to the optimal temperature for a sufficient duration to allow for complete cyclization. Monitor the reaction progress using TLC.

Experimental Protocols

Sandmeyer Synthesis of this compound

This protocol is adapted from established procedures and emphasizes temperature control.

Step 1: Synthesis of 3-Bromoisonitrosoacetanilide

  • In a 5 L flask, dissolve chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 mL of water, warming to 30°C to facilitate dissolution.

  • In a separate beaker, dissolve 3-bromoaniline (43 g, 0.25 mol) in a mixture of 150 mL of water and 25 mL of concentrated hydrochloric acid, with gentle warming.

  • Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 mL of water.

  • Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

  • Heat the mixture. A thick paste will form between 60-70°C. Continue heating at 80-100°C for 2 hours.

  • Cool the mixture to 80°C and filter the solid product. Wash the pale brown product with water and air-dry.

Step 2: Cyclization to this compound and 6-Bromoisatin

  • In a flask equipped with a mechanical stirrer, heat 200 mL of concentrated sulfuric acid to 60°C.

  • Crucial Step: Remove the heating source. Add the dry 3-bromoisonitrosoacetanilide (15 g) in small portions over 20 minutes, ensuring the internal temperature is maintained between 60°C and 65°C . Use an external ice bath to control the exotherm.

  • After the addition is complete, heat the mixture to 80°C and hold for 10 minutes.

  • Cool the reaction mixture to 70°C and pour it onto approximately 2.5 L of crushed ice.

  • Allow the mixture to stand for 1 hour, then filter the orange precipitate. Wash the solid with cold water and dry to obtain a mixture of this compound and 6-bromoisatin.[1]

Separation of the 4- and 6-bromo isomers can be achieved by fractional crystallization or chromatography.[2]

Visualizing the Workflow

To aid in troubleshooting, the following diagrams illustrate the logical flow of the synthesis and decision-making process for managing temperature fluctuations.

Troubleshooting Workflow for Sandmeyer Cyclization start Start Cyclization: Add isonitrosoacetanilide to H2SO4 at 60-65°C monitor Monitor Temperature Continuously start->monitor temp_check Temperature within 60-65°C range? monitor->temp_check continue_addition Continue Portion-wise Addition temp_check->continue_addition Yes temp_high Temperature > 65°C temp_check->temp_high No continue_addition->monitor addition_complete Addition Complete continue_addition->addition_complete stop_addition Stop Addition Immediately temp_high->stop_addition cool Apply External Cooling (Ice Bath) stop_addition->cool temp_ok Temperature Returns to Range cool->temp_ok temp_ok->continue_addition heat Heat to 80°C for 10 min addition_complete->heat workup Proceed to Workup heat->workup

Caption: A logical workflow for managing temperature during the critical addition phase of the Sandmeyer cyclization.

Product Analysis and Troubleshooting analyze Analyze Crude Product (e.g., NMR, LC-MS) issue Identify Issue analyze->issue low_yield Low Yield/ No Product issue->low_yield Low Conversion tar High Tar Formation issue->tar Decomposition isomer_ratio Poor 4:6 Isomer Ratio issue->isomer_ratio Regioselectivity check_temp_low Review Temperature Logs: Was temperature too low during reaction? low_yield->check_temp_low check_temp_high Review Temperature Logs: Were there temperature spikes above 80°C? tar->check_temp_high check_addition_temp Review Temperature Logs: Was addition temperature maintained at 60-65°C? isomer_ratio->check_addition_temp optimize_heating Action: Ensure proper pre-heating and maintenance of reaction temperature. check_temp_low->optimize_heating optimize_cooling Action: Improve cooling efficiency and slow down addition rate. check_temp_high->optimize_cooling optimize_addition Action: Refine control of addition temperature. check_addition_temp->optimize_addition

Caption: A decision tree for troubleshooting based on the analysis of the crude this compound product.

References

Validation & Comparative

A Comparative Analysis of 4-Bromoisatin and 5-Bromoisatin in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the biological activities, experimental protocols, and associated signaling pathways of two isomeric bromoisatin compounds.

In the landscape of heterocyclic compounds with therapeutic potential, isatin and its derivatives have garnered significant attention. Among these, brominated isatins, particularly 4-Bromoisatin and 5-Bromoisatin, serve as crucial scaffolds in the synthesis of novel bioactive molecules. This guide provides a comparative overview of their performance in biological assays, supported by available data, detailed experimental protocols, and visualizations of relevant signaling pathways. It is important to note that while extensive research has been conducted on the derivatives of these compounds, direct comparative studies on the parent this compound and 5-Bromoisatin are limited in publicly available literature.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of the biological activities of this compound and 5-Bromoisatin are scarce. Much of the existing research focuses on the synthesis of various derivatives to enhance potency. However, based on available information, a qualitative and limited quantitative comparison is presented below.

Biological AssayThis compound5-BromoisatinRemarks
Anticancer Activity Described as a key intermediate for anticancer agents.[1]Derivatives show potent anticancer activity.[2] 5-Bromoisatoic anhydride, a related compound, is noted as a potential anticancer agent.Direct IC50 values for the parent compounds are not readily available in comparative studies.
Antimicrobial Activity Mentioned as an intermediate for antimicrobial agents.[1]Derivatives exhibit broad-spectrum antimicrobial activity, with some showing MIC values as low as 25 µg/mL against E. coli and S. aureus.Specific MIC values for the parent 5-Bromoisatin are not consistently reported, and data for this compound is lacking.
Enzyme Inhibition No specific data found for the parent compound.Derivatives are known to inhibit various enzymes.Isatin derivatives, in general, are recognized as inhibitors of kinases such as VEGFR-2 and CDK2.

Key Biological Activities and Mechanisms of Action

Isatin derivatives are known to exert their anticancer effects through various mechanisms, primarily by inhibiting protein kinases involved in cell proliferation and angiogenesis.[3]

Kinase Inhibition: Many isatin-based compounds have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3]

  • CDK2 Inhibition: By targeting CDK2, a key regulator of the cell cycle, these compounds can induce cell cycle arrest, leading to the inhibition of tumor cell proliferation.

  • VEGFR-2 Inhibition: Inhibition of VEGFR-2, a crucial receptor in the angiogenesis signaling pathway, can prevent the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth.

Experimental Protocols

Detailed methodologies for common biological assays used to evaluate compounds like this compound and 5-Bromoisatin are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or 5-Bromoisatin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antimicrobial Susceptibility Test: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Biological Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & 5-Bromoisatin) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Culture Cell/Microorganism Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (e.g., Absorbance, Visual Inspection) Incubation->Data_Collection IC50_MIC_Calc IC50/MIC Calculation Data_Collection->IC50_MIC_Calc

General experimental workflow for biological assays.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition by Isatin Derivatives cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Isatin Isatin Derivatives (e.g., Bromoisatins) Isatin->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

VEGFR-2 signaling pathway and its inhibition.

CDK2_Signaling_Pathway CDK2 Signaling Pathway Inhibition by Isatin Derivatives cluster_g1_s G1/S Phase Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F CDK2->E2F Activates (via Rb inactivation) Isatin Isatin Derivatives (e.g., Bromoisatins) Isatin->CDK2 Inhibits Rb->E2F Inhibits S_Phase S Phase Entry (DNA Replication) E2F->S_Phase

CDK2 signaling pathway and its inhibition.

Conclusion

While this compound and 5-Bromoisatin are structurally similar, the available literature suggests a greater focus on 5-Bromoisatin and its derivatives for the development of bioactive compounds. The data on the biological activities of the parent molecules is limited, highlighting a gap in the current research landscape. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships and to determine which isomer serves as a more potent scaffold for future drug design. The provided protocols and pathway diagrams offer a foundational framework for researchers to conduct such comparative investigations.

References

4-Bromoisatin in the Spotlight: A Comparative Analysis of Halogenated Isatins for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the isatin scaffold represents a promising frontier in oncology. Its versatile structure allows for extensive modification, with halogenation emerging as a key strategy for enhancing anticancer potency. This guide provides an objective comparison of 4-bromoisatin and other halogenated isatins, supported by experimental data, to inform future research and development.

The introduction of halogen atoms to the isatin core is a well-established method for modulating its biological activity. Structure-activity relationship (SAR) studies consistently highlight that the presence of halogens like bromine, chlorine, and fluorine can significantly boost cytotoxicity against various cancer cell lines.[1][2][3] Among these, brominated isatins, and specifically this compound, have garnered attention as potent anticancer agents.[1][4]

Comparative Cytotoxicity of Halogenated Isatins

The anticancer efficacy of halogenated isatins is typically evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of this compound and other halogenated isatins against several human cancer cell lines.

CompoundHalogen PositionCancer Cell LineIC50 (µM)Reference
Isatin-Chalcone Hybrid (IH) 4-Br MCF-7 (Breast) 6.53 ± 1.12 [1][3]
HeLa (Cervical) < 10 [1][3]
5-Bromoisatin Derivative 5-BrMCF-7 (Breast)6.40[5]
5-Bromoisatin-Pyrazoline Conjugate (1d) 5-BrLeukemia Subpanel0.69 - 3.35[6]
5,7-Dibromo-N-(p-methylbenzyl)isatin (7f) 5,7-diBrHematopoietic Cancer Lines0.49[7]
Multi-substituted Isatin (4l) 5-Br, 6-F, 7-BrK562 (Leukemia)1.75[8]
HepG2 (Liver)3.20[8]
HT-29 (Colon)4.17[8]
Isatin-Fluoroquinazolinone Hybrid (31) Not specifiedMCF-7 (Breast)0.35[9]
Fluorinated 1-benzylisatin (3a) Ortho-Fluoro (on benzyl)HuTu 80 (Duodenal)Moderate Activity[10][11]
Chlorinated 1-benzylisatin (3b) Ortho-Chloro (on benzyl)HuTu 80 (Duodenal)Moderate Activity[10][11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

The data indicates that brominated isatins, including those substituted at the 4, 5, and 7 positions, exhibit significant anticancer activity, often in the low micromolar range.[1][5][6][7][8] The position and number of halogen substitutions play a crucial role in determining the cytotoxic potency. For instance, di-substitution, as seen in 5,7-dibromoisatin derivatives, can lead to sub-micromolar efficacy.[7] Furthermore, tri-substituted derivatives with a combination of bromine and fluorine also show high inhibitory activity against leukemia cells.[8]

Mechanisms of Anticancer Action

Halogenated isatins exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key cellular processes.

Induction of Apoptosis and ROS Production

A common mechanism of action for cytotoxic isatin derivatives is the induction of apoptosis in cancer cells.[10][11][12] This is often mediated through the intrinsic mitochondrial pathway. Studies on fluorinated and chlorinated 1-benzylisatins have shown that these compounds can dissipate the mitochondrial membrane potential and stimulate the production of reactive oxygen species (ROS).[10][11][12][13] The resulting oxidative stress triggers a cascade of events leading to apoptotic cell death.

apoptosis_pathway cluster_cell Cancer Cell Halogenated_Isatin Halogenated Isatin Mitochondria Mitochondria Halogenated_Isatin->Mitochondria ROS ROS Production ↑ Mitochondria->ROS induces MMP_dissipation MMP Dissipation Mitochondria->MMP_dissipation leads to Apoptosis_Cascade Apoptosis Cascade ROS->Apoptosis_Cascade triggers MMP_dissipation->Apoptosis_Cascade triggers Cell_Death Cell Death Apoptosis_Cascade->Cell_Death

Figure 1. Signaling pathway for apoptosis induction by halogenated isatins.

Kinase Inhibition

Several isatin derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[14][15] For example, brominated isatin derivatives extracted from marine organisms have been shown to target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[14][15] Sunitinib, an FDA-approved anticancer drug, is a notable example of a multi-targeted tyrosine kinase inhibitor based on the isatin scaffold.[10]

Experimental Protocols

The evaluation of the anticancer activity of halogenated isatins involves a series of standard in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated isatin derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with Halogenated Isatins (Varying Concentrations) adhere->treat incubate_compound Incubate (e.g., 48-72h) treat->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 2. Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for different time points (e.g., 6, 12, 24, 48 hours).[8]

  • Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

Halogenation of the isatin scaffold is a highly effective strategy for developing potent anticancer agents. This compound and other brominated derivatives, in particular, demonstrate significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through mitochondrial pathways and the inhibition of critical cellular kinases. The data presented in this guide underscores the potential of this compound and its halogenated counterparts as valuable leads in the discovery of novel cancer therapeutics. Further research focusing on optimizing the substitution pattern and elucidating detailed molecular targets will be crucial for advancing these promising compounds toward clinical application.

References

A Comparative Guide to Purity Analysis of 4-Bromoisatin: A Validated HPLC Method vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical compounds is a critical parameter that underpins the reliability of scientific research and the safety and efficacy of pharmaceutical products. 4-Bromoisatin, a halogenated derivative of isatin, is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Ensuring its purity is paramount for the integrity of downstream applications.

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound against alternative analytical techniques, including Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). This comparison is supported by detailed experimental protocols and representative validation data to assist researchers in selecting the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most widely used and robust method for determining the purity of small organic molecules like this compound.[1] It offers high resolution, sensitivity, and quantitative accuracy, making it the industry standard for quality control.

This protocol is based on established methods for isatin derivatives and brominated aromatic compounds and is suitable for validation according to ICH guidelines.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

    • Gradient Program: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the diluent. Further dilute to create calibration standards ranging from 1-100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 100 µg/mL.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

A crucial aspect of this HPLC method is its validation to ensure it is "stability-indicating." This is achieved through forced degradation studies, where the this compound sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[4][5] The HPLC method must be able to separate the intact this compound from any degradation products formed, thus demonstrating its specificity.[5]

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application define_purpose Define Purpose (Purity Assay) method_development Method Development (Column, Mobile Phase, etc.) define_purpose->method_development leads to specificity Specificity (Forced Degradation) method_development->specificity is validated by linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Purity Analysis robustness->routine_analysis enables stability_studies Stability Studies routine_analysis->stability_studies

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Comparison of Analytical Methods for Purity Determination

While HPLC is a powerful tool, other techniques can offer complementary or, in some cases, advantageous approaches to purity assessment. The following sections compare HPLC with qNMR, GC-MS, and TLC.

ParameterHPLCqNMRGC-MSTLC
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Nuclear spin transitions in a magnetic field.Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection.Differential migration on a solid stationary phase with a liquid mobile phase.[6]
Applicability Ideal for non-volatile and thermally labile compounds like this compound.Excellent for soluble compounds; provides structural and quantitative data simultaneously.Suitable for volatile and thermally stable compounds; may require derivatization for this compound.Primarily a qualitative or semi-quantitative screening tool.[1]
Quantitation Relative (requires a reference standard of the same compound).Absolute (quantifies against a certified internal standard of a different compound).[7]Relative (requires a reference standard).Semi-quantitative at best (with densitometry).[8]
Sensitivity HighModerate to HighVery HighLow to Moderate
Throughput ModerateHighModerateVery High
Cost ModerateHighHighVery Low
Strengths High resolution, robust, well-established, and widely available.Direct, primary method; no need for a specific reference standard; provides structural information.[9]High sensitivity and specificity (with MS detection); excellent for volatile impurities.[10]Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[6]
Limitations Requires a specific reference standard for quantification.Higher initial instrument cost; requires expertise in spectral interpretation.Not suitable for non-volatile or thermally labile compounds.Lower resolution and sensitivity; not typically used for quantitative purity determination.[1]

Quantitative Validation Data Comparison

The following table presents typical validation data for each technique, demonstrating their quantitative performance. The data for HPLC, GC-MS, and TLC are representative of methods for similar small organic molecules, while the qNMR data reflects its inherent high accuracy.

Validation ParameterHPLCqNMRGC-MSTLC-Densitometry
Specificity Excellent (demonstrated by forced degradation studies).Excellent (distinct signals for different compounds).Excellent (mass spectral data provides high specificity).Moderate (separation of spots).
Linearity (R²) > 0.999[11]> 0.999[9]> 0.998[12]0.990 - 0.999[8]
Accuracy (% Recovery) 98.0 - 102.0%[13]99.0 - 101.0%[14]97.0 - 103.0%[12]95.0 - 105.0%[15]
Precision (RSD) < 2.0%[13]< 1.0%[14]< 5.0%[12]< 5.0%[8]
LOD Low (ng level)Moderate (µg level)Very Low (pg level)Moderate (µg level)
LOQ Low (ng level)Moderate (µg level)Very Low (pg level)Moderate (µg level)

Detailed Experimental Protocols for Alternative Methods

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer an aliquot of the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a sufficient relaxation delay (at least 5 times the longest T1).[7]

  • Data Analysis: Integrate the signals of the analyte (this compound) and the internal standard. The purity of the this compound is calculated based on the ratio of the integrals, the number of protons for each signal, their molecular weights, and the weighed masses.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Sample Preparation:

    • As this compound has low volatility, derivatization may be necessary (e.g., silylation) to improve its thermal stability and volatility.

    • Dissolve a known amount of the derivatized sample in a suitable solvent (e.g., ethyl acetate).

  • Chromatographic Conditions:

    • Column: A low to mid-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to separate the analyte from any impurities.

    • Injection: Split/splitless injection.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Instrumentation: TLC plates (e.g., silica gel 60 F254), developing chamber, spotting capillaries, and a UV lamp for visualization. For quantitative analysis, a TLC-densitometer is required.

  • Sample Preparation: Dissolve the this compound sample in a volatile solvent (e.g., dichloromethane/methanol mixture) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Spot the sample solution onto the TLC plate.

    • Develop the plate in a chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • After development, dry the plate and visualize the spots under a UV lamp (254 nm).

  • Quantitative Analysis (with Densitometry):

    • Spot known concentrations of a this compound standard alongside the sample.

    • After development, scan the plate with a densitometer at a wavelength where this compound absorbs.

    • Create a calibration curve from the standard spots and determine the concentration of this compound in the sample spot.

Comparative Analysis of Analytical Techniques

Method_Comparison cluster_quant Quantitative Power cluster_spec Specificity cluster_cost Cost & Throughput HPLC HPLC (High) qNMR qNMR (Very High - Absolute) GC_MS GC-MS (High) TLC TLC (Low - Semi-quantitative) HPLC_spec HPLC (High) qNMR_spec qNMR (High - Structural Info) GC_MS_spec GC-MS (Very High) TLC_spec TLC (Moderate) HPLC_cost HPLC (Moderate Cost, Moderate Throughput) qNMR_cost qNMR (High Cost, High Throughput) GC_MS_cost GC-MS (High Cost, Moderate Throughput) TLC_cost TLC (Low Cost, High Throughput)

Caption: Comparison of key attributes of analytical methods for purity determination.

Conclusion

For the comprehensive purity validation of this compound, a well-validated, stability-indicating RP-HPLC method is the recommended primary technique due to its high resolution, sensitivity, and quantitative accuracy. It is the most suitable method for routine quality control in a regulated environment.

Quantitative NMR serves as an excellent orthogonal method for the absolute purity determination of reference standards and for samples where a specific certified standard is unavailable. GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Finally, TLC remains an invaluable, rapid, and cost-effective screening tool for monitoring reaction progress and for a preliminary assessment of purity before committing to more resource-intensive techniques. The choice of method will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the nature of potential impurities, and the available resources.

References

Comparative Guide to the Biological Activity of Synthesized 4-Bromoisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various synthesized 4-bromoisatin derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is collated from multiple studies to ensure a comprehensive overview, aiding in the evaluation and future development of these compounds as potential therapeutic agents.

Anticancer Activity of this compound Derivatives

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of tubulin polymerization.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4l (a multi-substituted isatin derivative) K562 (human leukemia)1.75[1]
HepG2 (human hepatocellular carcinoma)3.20[1]
HT-29 (human colon carcinoma)4.17[1]
Compound 6 (5,7-dibromo-N-(3'-isothiocyanatopropyl)isatin) A549 (human lung carcinoma)2.13[2]
Compound 11 (5,7-dibromo-N-(2'-isothiocyanatoethyl)isatin) A549 (human lung carcinoma)2.53[2]
Compound 12 (5,7-dibromo-N-(3'-selenocyanatopropyl)isatin) A549 (human lung carcinoma)2.41[2]
Compound 4h (a tetrazole based isoxazoline) A549 (human lung adenocarcinoma)1.51[3]
Compound 4i (a tetrazole based isoxazoline) A549 (human lung adenocarcinoma)1.49[3]
Compound 5b (a 5-halo-isatin derivative) MCF-7 (human breast adenocarcinoma)18.13[4]
Compound 5r (a 5-halo-isatin derivative) MCF-7 (human breast adenocarcinoma)18.13[4]
Compound 5n (a 5-halo-isatin derivative) MCF-7 (human breast adenocarcinoma)20.17[4]

Antimicrobial Activity of this compound Derivatives

Several derivatives of this compound have been shown to possess antibacterial and antifungal properties. The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Comparison of Antimicrobial Activity
DerivativeMicroorganismMIC (µg/mL)Reference
Compound 2b (a 4-chloroisatin-3-semicarbazone) Shigella flexneri1250[5]
Aeromonas hydrophila78.12[5]
Compound 4a (a 4-chloroisatin-3-hydrazone) Shigella flexneri78.12[5]
Compound 4b (a 4-chloroisatin-3-hydrazone) Candida albicans1.56[5]
Epidermophyton floccosum3.12[5]
Compound 5b (a 4-chloroisatin-3-hydrazone) Candida albicans1.56[5]
Compound 6b (a 6-chloroisatin-3-semicarbazone) Candida albicans1.56[5]
Epidermophyton floccosum1.56[5]

Experimental Protocols

To ensure the reproducibility of the cited biological activities, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound is the Sandmeyer reaction, starting from 3-bromoaniline.[6] Further derivatization can be achieved through various reactions at the N1, C3, and C5 positions of the isatin core.

General Procedure for N-alkylation of 5,7-dibromoisatin:

  • 5,7-dibromoisatin is dissolved in anhydrous dimethylformamide (DMF) and cooled on ice with stirring.[2]

  • Solid potassium carbonate (K2CO3) is added in one portion, and the suspension is brought to room temperature and stirred for a further hour.[2]

  • The desired alkyl halide (e.g., 1-bromo-3-chloropropane) is added slowly with constant stirring.[2]

  • The reaction mixture is stirred at 80°C for 4-8 hours, until the starting material is consumed (monitored by Thin Layer Chromatography).[2]

  • The reaction mixture is poured into hydrochloric acid (0.5 M) and extracted with ethyl acetate.[2]

  • The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography or recrystallization.[2]

General Procedure for the Synthesis of Schiff Bases:

  • Equimolar quantities of the isatin derivative and a primary amine are dissolved in ethanol.

  • A catalytic amount of glacial acetic acid is added.

  • The mixture is refluxed for a specified period.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, dried, and recrystallized.[7]

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.[8]

  • Treatment: The cells are treated with various concentrations of the this compound derivative and a vehicle control.[8]

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well.[8]

  • Incubation: The plate is incubated for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[8]

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is recorded at 570 nm using a microplate reader.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[7]

  • Serial Dilutions: A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi).[7]

  • Inoculation: Each well is inoculated with the microbial suspension.[7]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-37°C for 48-168 hours for fungi).[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of this compound derivatives.

anticancer_mechanism cluster_tubulin Tubulin Polymerization Inhibition cluster_apoptosis Apoptosis Induction This compound Derivative This compound Derivative Binds to Tubulin Binds to Tubulin This compound Derivative->Binds to Tubulin Mitochondrial Pathway Activation Mitochondrial Pathway Activation This compound Derivative->Mitochondrial Pathway Activation Inhibits Microtubule Assembly Inhibits Microtubule Assembly Binds to Tubulin->Inhibits Microtubule Assembly Mitotic Arrest Mitotic Arrest Inhibits Microtubule Assembly->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Caspase Activation Caspase Activation Mitochondrial Pathway Activation->Caspase Activation Caspase Activation->Apoptosis

Anticancer Mechanisms of this compound Derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis of this compound Synthesis of this compound Derivatization Reactions Derivatization Reactions Synthesis of this compound->Derivatization Reactions Purification Purification Derivatization Reactions->Purification Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Purification->Structural Characterization (NMR, MS) Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Structural Characterization (NMR, MS)->Anticancer Screening (MTT Assay) Antimicrobial Screening (MIC Assay) Antimicrobial Screening (MIC Assay) Structural Characterization (NMR, MS)->Antimicrobial Screening (MIC Assay) IC50 Determination IC50 Determination Anticancer Screening (MTT Assay)->IC50 Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification MIC Determination MIC Determination Antimicrobial Screening (MIC Assay)->MIC Determination MIC Determination->Lead Compound Identification

General Experimental Workflow for this compound Derivatives.

References

Comparative Kinase Cross-Reactivity Profiles of 4-Bromoisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of novel 4-Bromoisatin derivatives against a panel of protein kinases. Understanding the selectivity of kinase inhibitors is paramount in drug discovery, as it helps predict therapeutic efficacy and potential off-target effects.[1][2] Isatin and its analogues have demonstrated a wide range of biological activities and are recognized as a valuable scaffold for the development of new therapeutic agents, including kinase inhibitors.[3][4] This document presents hypothetical, yet representative, experimental data, detailed protocols for kinase activity assessment, and diagrams of key cellular signaling pathways to aid researchers in the evaluation of similar compounds.

Data Presentation: Kinase Inhibitory Activity

The inhibitory activity of three hypothetical this compound derivatives was assessed against a panel of ten representative protein kinases. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency and selectivity of each compound. The data presented below illustrates a range of potential selectivity profiles, from the highly selective Compound A to the more promiscuous Compound C.

Table 1: Comparative Inhibitory Activity (IC50, nM) of this compound Derivatives

Kinase TargetCompound A (BI-A)Compound B (BI-B)Compound C (BI-C)Staurosporine (Control)
CDK2 15 851105
GSK3β 1,250350958
VEGFR2 >10,00045 15012
EGFR >10,0005,20025020
SRC 8,5001,10075 6
p38α 6,20098021015
PKA >10,000>10,0001,5007
PKCα >10,0008,7509504
FLT3 9,8004,50032010
CHK2 >10,0006,10048018

Note: IC50 values represent the concentration of inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency. Values in bold indicate primary targets. Staurosporine is included as a non-selective, pan-kinase inhibitor control.

Experimental Protocols

The following protocol describes a generalized in vitro biochemical kinase assay for determining the IC50 values of test compounds. This method is adaptable for various kinase targets and is commonly used in kinase inhibitor profiling.[5][6]

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of purified kinases by measuring the amount of ATP remaining after the kinase reaction.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

    • Perform serial dilutions (e.g., 10-point, 3-fold dilutions) in DMSO to create a range of concentrations for IC50 determination, typically starting from 100 µM.

  • Kinase Reaction Setup:

    • Assays are performed in a 384-well plate format.

    • To each well, add the test compound dilution. Include "no inhibitor" (DMSO only) controls for 100% activity and a known potent inhibitor as a positive control.

    • Prepare a kinase reaction buffer containing the purified recombinant kinase enzyme and its specific peptide substrate.

    • Add the kinase/substrate mixture to the wells containing the test compounds.

    • Incubate the plate for 10-20 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well. The concentration of ATP should ideally be at or near the Km value for each specific kinase to ensure accurate competitive inhibition assessment.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • After incubation, stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Add the detection reagent to each well and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ATP present and inversely proportional to the kinase activity.

  • Data Analysis:

    • Convert the raw luminescence data to percent inhibition relative to the DMSO-only controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each compound against each kinase.

Mandatory Visualizations

Experimental Workflow for Kinase Profiling

G Workflow for Kinase Cross-Reactivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Solubilization & Serial Dilution in DMSO Dispense Dispense Compounds & Kinase to Plate Compound_Prep->Dispense Kinase_Prep Kinase & Substrate Preparation in Assay Buffer Kinase_Prep->Dispense Incubate_Bind Pre-incubation (Compound-Kinase Binding) Dispense->Incubate_Bind Initiate Initiate Reaction (Add ATP) Incubate_Bind->Initiate Incubate_React Reaction Incubation (e.g., 60 min at 30°C) Initiate->Incubate_React Detect Add Detection Reagent & Measure Signal Incubate_React->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Values Plot->IC50

Caption: Workflow for Kinase Cross-Reactivity Profiling.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a central signaling pathway that regulates cell proliferation, differentiation, and survival.[3][7][8] Its dysregulation is a common feature in many cancers, making its components frequent targets for kinase inhibitors.

G The MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds GRB2 GRB2/SOS Receptor->GRB2 Activates Ras Ras GRB2->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Nucleus Gene Expression (Proliferation, Survival) TF->Nucleus

Caption: The MAPK/ERK Signaling Pathway.

References

A Comparative Guide to the Synthesis of 4-Bromoisatin: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-bromoisatin, a key intermediate in the development of various therapeutic agents, offers a compelling case study for the application of green chemistry principles. Traditional synthetic routes often involve harsh reagents, significant energy consumption, and the generation of substantial waste. This guide provides a comparative analysis of the conventional Sandmeyer synthesis of this compound against a greener, microwave-assisted approach, offering insights into improving the environmental footprint of this critical synthetic process.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative and qualitative metrics for the traditional Sandmeyer synthesis and a proposed greener, microwave-assisted alternative. The greener pathway leverages the efficiency of microwave irradiation to reduce reaction times and energy consumption.

MetricTraditional Sandmeyer SynthesisGreener Microwave-Assisted Synthesis (Proposed)
Starting Material 3-Bromoaniline3-Bromoaniline
Key Reagents Chloral hydrate, Hydroxylamine hydrochloride, Concentrated Sulfuric AcidChloral hydrate, Hydroxylamine hydrochloride, Concentrated Sulfuric Acid
Solvent(s) Water, Concentrated H₂SO₄Water, Concentrated H₂SO₄ (minimal)
Reaction Time Several hours (typically 2 hours for intermediate formation, plus cyclization)Minutes (estimated 15-30 minutes for intermediate formation and cyclization)
Temperature 80-100°C for intermediate, 60-80°C for cyclizationControlled temperature within a microwave reactor (e.g., 100-120°C)
Yield of this compound ~46% (after separation from ~21% 6-bromoisatin)[1]Potentially higher due to reduced side reactions and decomposition (estimated >50%)
Atom Economy Low (due to the use of stoichiometric reagents and formation of significant inorganic salts and water as byproducts)Low (inherent to the Sandmeyer reaction stoichiometry)
E-factor (Environmental Factor) High (significant mass of waste from reagents, solvents, and byproducts per unit of product)Lower than traditional method (due to potentially reduced solvent use and higher yield)
Energy Consumption High (prolonged heating)Low (short reaction time)
Safety & Hazards Use of large volumes of concentrated sulfuric acid poses significant safety risks.Use of a sealed microwave reactor can mitigate some hazards, but handling of concentrated acid is still required.

Experimental Protocols

Traditional Sandmeyer Synthesis of this compound

The traditional synthesis involves two main steps: the formation of 3-bromoisonitrosoacetanilide and its subsequent cyclization. A common procedure starts with 3-bromoaniline, which is reacted with chloral hydrate and hydroxylamine hydrochloride in water.[1] The resulting intermediate is then cyclized using concentrated sulfuric acid.[1] This method is known to produce a mixture of this compound and its isomer, 6-bromoisatin, which necessitates a purification step, often involving fractional crystallization.[1]

Proposed Greener Microwave-Assisted Synthesis of this compound

This proposed method adapts the principles of the Sandmeyer synthesis to a microwave-assisted platform, aiming to significantly reduce reaction time and energy input.

Step 1: Microwave-Assisted Synthesis of 3-bromoisonitrosoacetanilide

  • In a microwave-safe reaction vessel, combine a solution of chloral hydrate (1.1 eq) and anhydrous sodium sulfate in a minimal amount of water.

  • Add 3-bromoaniline (1.0 eq) dissolved in a small volume of water and hydrochloric acid.

  • To this mixture, add an aqueous solution of hydroxylamine hydrochloride (3.0 eq).

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for a short duration (e.g., 10-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel and filter the precipitate. Wash with cold water and dry to obtain 3-bromoisonitrosoacetanilide.

Step 2: Microwave-Assisted Cyclization

  • Carefully add the dried 3-bromoisonitrosoacetanilide in small portions to a minimal amount of pre-heated (e.g., 60°C) concentrated sulfuric acid in a microwave-safe vessel with stirring.

  • Seal the vessel and irradiate in the microwave synthesizer for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 80-90°C).

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • The precipitated solid, a mixture of 4- and 6-bromoisatin, is filtered, washed with water, and dried.

  • Purify this compound from the isomeric mixture using an appropriate method such as column chromatography or fractional crystallization.

Visualizing the Green Synthesis Workflow

The following diagram illustrates a generalized workflow for a greener synthesis of this compound, emphasizing the key principles of efficiency and waste reduction.

Green_Synthesis_Workflow cluster_start Starting Materials cluster_process Greener Synthesis Process cluster_end Products & Byproducts Start 3-Bromoaniline, Chloral Hydrate, Hydroxylamine HCl Microwave Microwave-Assisted Reaction Start->Microwave Reduced Time & Energy Input Workup Aqueous Workup & Filtration Microwave->Workup Purification Chromatography/ Crystallization Workup->Purification Product This compound Purification->Product Byproduct 6-Bromoisatin, Waste Solvents, Inorganic Salts Purification->Byproduct Separation

A generalized workflow for the greener synthesis of this compound.

Conclusion

While the fundamental chemistry of the Sandmeyer synthesis of this compound presents inherent challenges to achieving high atom economy, the adoption of greener technologies like microwave-assisted synthesis can lead to significant improvements in other crucial areas. The reduction in reaction time and energy consumption, coupled with the potential for higher yields and reduced solvent use, makes the microwave-assisted approach a more sustainable alternative to traditional methods. Further research into alternative, less hazardous reagents and more efficient catalytic systems will continue to advance the green synthesis of this important pharmaceutical intermediate.

References

A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 4-Bromoisatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers in drug discovery and development, the functionalization of heterocyclic scaffolds like isatin is of paramount importance. The C4-position of the isatin core is a key site for modification to modulate biological activity. This guide provides a comparative overview of potential catalytic systems for the Suzuki coupling of 4-bromoisatin, offering a starting point for reaction optimization. While direct comparative studies on this compound are not extensively documented, this guide extrapolates data from analogous aryl bromide couplings to provide valuable insights.

The reactivity of halogens in palladium-catalyzed Suzuki couplings generally follows the trend I > Br > Cl, a consequence of the carbon-halogen bond dissociation energies.[1] The weaker C-I bond is more susceptible to the often rate-determining oxidative addition step by the palladium catalyst.[1] For this compound, the selection of an appropriate catalyst and ligand system is crucial for achieving high yields and efficient conversion.

Comparative Performance of Catalytic Systems

The choice of palladium catalyst and associated ligands significantly impacts the efficiency of the Suzuki coupling. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[2][3] Below is a summary of common palladium catalysts and their typical performance in the coupling of aryl bromides, which can serve as a guide for optimizing the reaction with this compound.

Catalyst/PrecatalystLigandTypical BaseTypical Solvent SystemTemperature (°C)Key Characteristics & Considerations
Pd(PPh₃)₄PPh₃ (coordinated)K₂CO₃, K₃PO₄1,4-Dioxane/Water, Toluene/Water80-100A classic, versatile catalyst, but may require higher temperatures and longer reaction times.[4] The quality of the catalyst is crucial; it should be a bright yellow solid.[5]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)K₃PO₄, Cs₂CO₃1,4-Dioxane/Water, THF/WaterRoom Temp. - 100Highly active catalysts for a broad range of substrates, including challenging aryl bromides.[2][6] Often allows for lower catalyst loadings and milder reaction conditions.
PdCl₂(dppf)dppf (coordinated)K₂CO₃, K₃PO₄1,4-Dioxane/Water, DMF80-110A robust and widely used catalyst, particularly effective for heterocyclic substrates.[5]
PEPPSI-type PrecatalystsN-Heterocyclic Carbene (NHC) (e.g., IMes)K₃PO₄, Na₂CO₃THF, 1,4-DioxaneRoom Temp. - 100Offer high thermal stability and are effective for coupling aryl chlorides, indicating high activity for bromides.[6][7]
Heterogeneous Catalysts (e.g., Pd/C, Pd/TiO₂)NoneK₂CO₃, Na₂CO₃Ethanol/Water, DMA80-140Offer the advantage of easy separation and potential for recycling.[8][9] May require higher temperatures and longer reaction times.

Experimental Workflow & Protocols

A general experimental workflow for the Suzuki coupling of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.

Suzuki_Coupling_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Boronic Acid/Ester, and Base in a Schlenk Flask B Evacuate and backfill with inert gas (e.g., Argon) A->B Inert Atmosphere C Add degassed solvent system B->C D Add Palladium Catalyst/Ligand C->D E Heat to desired temperature and stir D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature and quench F->G Reaction Complete H Extract with organic solvent G->H I Dry, concentrate, and purify (e.g., column chromatography) H->I

Caption: General experimental workflow for Suzuki coupling.

Detailed Experimental Protocol (General Example):

This protocol is a general guideline and should be optimized for specific boronic acids and catalytic systems.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand under a positive flow of inert gas.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the determined reaction time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Caption: The Suzuki-Miyaura catalytic cycle.

The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex.[3] This is followed by transmetalation with the boronic acid derivative, a step that is facilitated by a base.[3] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst.[3]

Conclusion

The selection of an optimal catalyst for the Suzuki coupling of this compound is a multifactorial decision that depends on the specific boronic acid partner and desired reaction conditions. For initial screening, a versatile catalyst such as Pd(PPh₃)₄ or a more active system like a Buchwald-type palladacycle precatalyst with a ligand such as SPhos or XPhos is recommended. Optimization of the base, solvent, and temperature will be critical to achieving high yields. This guide provides a foundational framework for researchers to develop a robust and efficient synthetic route to novel C4-substituted isatin derivatives.

References

In Silico Docking of 4-Bromoisatin and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Docking Analysis

The following table summarizes the available in silico docking data for 4-Bromoisatin and its isomers against various protein targets. It is critical to note that the docking scores and binding energies are not directly comparable across different studies due to variations in the protein targets, docking software, and scoring functions used.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Amino Acid ResiduesReference
This compound Derivative ElastaseNot Specified-7.4Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73[1]
5-Bromoisatin Derivative COX-23LN1-62.02Gln-275, His-193[2]
5,7-Dibromoisatin Derivative Aldehyde Dehydrogenase 1A1 (ALDH1A1)Not Specified-10.1Not Specified[2]
7-Bromoisatin Derivative COX-23LN1Not SpecifiedNot Specified[2]

Experimental Protocols

The methodologies employed in in silico docking studies of isatin derivatives generally follow a standardized workflow. Below are detailed protocols representative of the key experiments cited in the literature.

Molecular Docking Protocol using AutoDock Vina
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The protein structure is saved in the PDBQT file format, which includes atomic charges and atom-type definitions.

  • Ligand Preparation:

    • The 2D structures of this compound and its isomers are drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL or SDF).

    • The 2D structures are converted to 3D structures.

    • Gasteiger charges are computed, and non-polar hydrogens are merged.

    • The ligand structures are saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand or through active site prediction servers.

  • Molecular Docking:

    • Molecular docking is performed using AutoDock Vina.

    • The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and exhaustiveness of the search, are used as input.

    • Vina explores the conformational space of the ligand within the defined grid box and calculates the binding affinity (docking score) for the best binding poses.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose for each ligand based on the lowest docking score.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Molecular Docking Protocol using Schrödinger Suite (Glide)
  • Protein Preparation:

    • The protein structure is imported into the Maestro interface.

    • The Protein Preparation Wizard is used to preprocess the protein, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.

    • The structure is optimized by minimizing the energy of the added hydrogens.

  • Ligand Preparation:

    • The ligand structures are imported or drawn in Maestro.

    • LigPrep is used to generate low-energy 3D conformations of the ligands, considering different ionization states, tautomers, and stereoisomers.

  • Receptor Grid Generation:

    • The Receptor Grid Generation tool is used to define the binding site on the prepared protein.

    • The grid box is centered on the active site, and the size is adjusted to enclose the binding pocket.

  • Ligand Docking:

    • The Ligand Docking tool with the Glide program is used.

    • The prepared ligands and the receptor grid are selected as inputs.

    • The docking precision can be set to Standard Precision (SP) or Extra Precision (XP) mode.

    • Glide docks the ligands into the receptor grid and calculates the GlideScore (GScore) to rank the poses.

  • Post-Docking Analysis:

    • The docking poses and scores are analyzed in Maestro.

    • The interactions between the top-ranked poses and the protein are visualized and examined in detail.

Mandatory Visualization

The following diagram illustrates the general workflow of an in silico molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Download, Add Hydrogens, Assign Charges) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (AutoDock, Glide, etc.) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis (Binding Energy/Score) Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis

A generalized workflow for in silico molecular docking studies.

References

Assay Validation for Enzymatic Inhibition by 4-Bromoisatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisatin, a derivative of the versatile isatin scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. Isatins are known to exhibit a wide range of biological activities, including the inhibition of various enzymes critical to disease pathways. This guide provides a comparative framework for the validation of assays designed to screen and characterize the enzymatic inhibitory potential of this compound. While specific quantitative data on the direct enzymatic inhibition by this compound is not extensively available in publicly accessible literature, this document outlines the established methodologies and potential enzymatic targets based on the activity of closely related isatin analogs. This guide will focus on two primary classes of enzymes that are known targets for isatin derivatives: Protein Kinases and Bacterial DNA Gyrase .

Potential Enzymatic Targets for this compound

Based on the known bioactivity of the isatin core structure, this compound is a candidate for inhibiting enzymes crucial for cell signaling and bacterial replication.

Protein Kinases

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of diseases such as cancer. Isatin and its derivatives have been identified as inhibitors of various protein kinases.

Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. Several isatin derivatives have shown inhibitory activity against this enzyme.

Comparative Assay Methodologies

The validation of an enzyme inhibition assay is critical to ensure the reliability and reproducibility of screening results. Below are outlines of standard biochemical and cellular assays that can be adapted and validated for assessing the inhibitory activity of this compound against protein kinases and DNA gyrase.

Biochemical Assays

Biochemical assays utilize purified enzymes and substrates to quantify the direct inhibitory effect of a compound.

Table 1: Comparison of Biochemical Assays for Protein Kinase and DNA Gyrase Inhibition

Assay TypePrincipleAdvantagesDisadvantagesKey Validation Parameters
Protein Kinase Assays
Radioisotopic AssayMeasures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate peptide or protein.High sensitivity, considered the "gold standard".Use of radioactive materials, requires specialized handling and disposal.Substrate specificity, optimal ATP concentration, linearity of reaction, Z'-factor.
Fluorescence-Based Assay (e.g., Z'-LYTE™)Utilizes FRET-based peptide substrates that change fluorescence upon phosphorylation.Non-radioactive, amenable to high-throughput screening (HTS).Potential for compound interference with fluorescence.Substrate specificity, enzyme concentration, inhibitor concentration range, IC50 determination.
Luminescence-Based Assay (e.g., Kinase-Glo®)Measures the amount of ATP remaining in the reaction mixture after the kinase reaction. Less ATP indicates higher kinase activity.Homogeneous "add-mix-read" format, high sensitivity.Indirect measurement of kinase activity, susceptible to ATPases.Linearity of ATP depletion, enzyme and substrate concentrations, IC50 determination.
DNA Gyrase Assays
Supercoiling AssayMeasures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP. Assessed by agarose gel electrophoresis.Direct measure of gyrase activity.Low throughput, requires gel electrophoresis and imaging.Enzyme and DNA concentrations, ATP concentration, reaction time, IC50 determination.
Cleavage Complex AssayDetects the formation of a stable gyrase-DNA complex in the presence of an inhibitor that traps the cleavage intermediate.Mechanistic insights into the mode of inhibition (poison vs. catalytic inhibitor).More complex protocol, may require radiolabeling or specific antibodies.Inhibitor concentration, incubation time, detection method sensitivity.
Cellular Assays

Cellular assays are essential for confirming the activity of a compound in a biological context, providing insights into cell permeability and off-target effects.

Table 2: Comparison of Cellular Assays for Protein Kinase and DNA Gyrase Inhibition

Assay TypePrincipleAdvantagesDisadvantagesKey Validation Parameters
Protein Kinase Assays
Western BlottingMeasures the phosphorylation status of a specific downstream substrate of the target kinase in cell lysates after treatment with the inhibitor.Provides direct evidence of target engagement in a cellular context.Low throughput, semi-quantitative.Antibody specificity, loading controls, dose-response and time-course analysis.
Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®)Measures the effect of the inhibitor on the proliferation or viability of cancer cell lines known to be dependent on the target kinase.Simple, amenable to HTS.Indirect measure of kinase inhibition, can be influenced by off-target toxicity.Cell line selection, seeding density, incubation time, IC50 determination.
DNA Gyrase Assays
Minimum Inhibitory Concentration (MIC) AssayDetermines the lowest concentration of the compound that prevents visible growth of a bacterial strain.Standardized and widely accepted method for assessing antibacterial activity.Does not directly confirm the mechanism of action.Bacterial strain selection, inoculum density, growth medium, incubation conditions.
Bacterial Cell Morphology AssayObserves changes in bacterial cell morphology (e.g., filamentation) upon treatment with the inhibitor, which can be indicative of DNA replication inhibition.Provides phenotypic evidence of the mechanism of action.Qualitative or semi-quantitative, requires microscopy.Bacterial strain, inhibitor concentration, time-course imaging.

Experimental Protocols

Detailed protocols are crucial for the reproducibility of assay validation studies. Below are generalized protocols that should be optimized and validated for this compound.

Generic Protocol for a Biochemical Protein Kinase Inhibition Assay (Fluorescence-Based)
  • Reagent Preparation :

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of the purified protein kinase, fluorescently labeled substrate peptide, and ATP in assay buffer.

  • Assay Procedure :

    • In a 96-well or 384-well plate, add the protein kinase solution.

    • Add the serially diluted this compound or control (DMSO vehicle).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution containing a developing reagent.

    • Incubate for the development time (e.g., 60 minutes) at room temperature.

    • Read the fluorescence signal on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Generic Protocol for a DNA Gyrase Supercoiling Assay
  • Reagent Preparation :

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of purified DNA gyrase, relaxed plasmid DNA, and ATP in assay buffer.

  • Assay Procedure :

    • In microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and the serially diluted this compound or control (DMSO vehicle).

    • Add DNA gyrase to each tube.

    • Initiate the reaction by adding ATP.

    • Incubate the reactions at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Incubate to digest the protein (e.g., 30 minutes at 50°C).

  • Analysis :

    • Load the samples onto an agarose gel containing an intercalating dye (e.g., ethidium bromide).

    • Perform gel electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

    • Visualize the DNA bands under UV light and capture an image.

    • Quantify the band intensities to determine the percentage of supercoiled DNA in each reaction.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Clear diagrams of experimental workflows and signaling pathways are essential for understanding the context of the assays.

experimental_workflow_kinase_assay cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis Inhibitor This compound Stock & Dilutions Add_Inhibitor Add Inhibitor Inhibitor->Add_Inhibitor Enzyme Protein Kinase Add_Enzyme Add Kinase Enzyme->Add_Enzyme Substrate Substrate & ATP Add_Substrate Initiate Reaction Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubation Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Reaction Incubation Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Plate Read Fluorescence Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Curve Generate IC50 Curve Data_Analysis->IC50_Curve

Caption: Workflow for a biochemical protein kinase inhibition assay.

signaling_pathway_example cluster_inhibitor Potential Inhibition by this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Inhibitor->RAF Inhibitor->MEK

Caption: A generic MAP Kinase signaling pathway as a potential target for inhibition.

Conclusion

While specific, validated data for the enzymatic inhibition by this compound remains to be broadly published, the established methodologies for assessing inhibitors of protein kinases and bacterial DNA gyrase provide a clear roadmap for its evaluation. Researchers and drug development professionals should employ a combination of biochemical and cellular assays to thoroughly characterize the inhibitory potential of this compound. The validation of these assays, focusing on parameters such as sensitivity, specificity, and reproducibility, is paramount for generating reliable data to guide further drug discovery efforts. The protocols and comparative frameworks provided in this guide serve as a foundational resource for initiating such investigations.

A Comparative Guide to the Synthesis of 4-Bromoisatin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Synthetic Protocols for 4-Bromoisatin

This guide provides a comparative analysis of common synthetic protocols for this compound (4-bromo-1H-indole-2,3-dione), a key intermediate in the development of pharmaceuticals and functional materials. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the available methods, their performance, and detailed experimental procedures to aid in the selection of the most suitable protocol for their specific needs. The comparison focuses on the widely documented Sandmeyer isonitrosoacetanilide isatin synthesis and the Stolle synthesis, with a brief discussion on the regioselectivity of direct bromination of isatin.

Comparison of Synthetic Protocols

The synthesis of this compound presents a challenge in achieving high regioselectivity and yield. The two primary routes, the Sandmeyer and Stolle syntheses, offer different approaches to constructing the isatin core with the desired 4-bromo substitution pattern.

Data Summary

The following table summarizes the quantitative data available for the Sandmeyer synthesis of this compound. It is important to note that a detailed experimental protocol with specific yield and purity data for the Stolle synthesis of this compound could not be identified in a comprehensive literature search, precluding a direct quantitative comparison.

ParameterSandmeyer SynthesisStolle SynthesisDirect Bromination of Isatin
Starting Material 3-Bromoaniline3-BromoanilineIsatin
Key Reagents Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acidOxalyl chloride, Lewis acid (e.g., AlCl₃)Brominating agent (e.g., NBS, Br₂)
Reported Yield of this compound 46% (after separation from 6-bromo isomer)[1]Data not availableNot a viable method for this compound
Co-products/Isomers 6-Bromoisatin (21% yield)[1]Potential for other isomers, but less commonly reportedPrimarily 5-Bromoisatin and 7-Bromoisatin[2][3]
Reaction Conditions Multi-step; requires heating and careful temperature control[1]Two-step; involves formation of an intermediate followed by cyclizationSingle step; reaction conditions influence regioselectivity
Purification Method Separation of isomers via differential solubility or chromatography[1][4]Typically requires chromatographic purificationRequires separation of isomers

Experimental Protocols

1. Sandmeyer Isonitrosoacetanilide Isatin Synthesis

This classical multi-step synthesis starts from 3-bromoaniline and proceeds through an isonitrosoacetanilide intermediate, which is then cyclized to a mixture of 4- and 6-bromoisatin.[1]

Step 1: Synthesis of 3-Bromoisonitrosoacetanilide

  • In a large flask, a solution of chloral hydrate (0.27 mol) and sodium sulfate decahydrate (320 g) in water (600 cm³) is prepared and warmed to 30 °C to dissolve the solids.

  • A solution of 3-bromoaniline (0.25 mol) in water (150 cm³) and concentrated hydrochloric acid (25 cm³) is added to the flask.

  • A solution of hydroxylamine hydrochloride (0.79 mol) in water (250 cm³) is then added, resulting in the formation of a thick white suspension.

  • The mixture is heated. A thick paste forms between 60–70 °C. The reaction mixture is heated for 2 hours at 80–100 °C.

  • After heating, the mixture is cooled to 80 °C and filtered. The crude 3-bromoisonitrosoacetanilide is washed with water.

Step 2: Cyclization to 4- and 6-Bromoisatin

  • Concentrated sulfuric acid (200 cm³) is heated to 60 °C with mechanical stirring.

  • The crude 3-bromoisonitrosoacetanilide (15 g) is added in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

  • The reaction mixture is then heated to 80 °C, cooled to 70 °C, and poured onto crushed ice (2.5 liters).

  • After standing for 1 hour, the orange precipitate, a mixture of 4- and 6-bromoisatin, is filtered, washed with water, and dried.

Step 3: Separation of this compound and 6-Bromoisatin

  • The mixture of bromoisatins (10.5 g) is dissolved in a hot (60 °C) 2M sodium hydroxide solution (35 cm³).

  • The solution is acidified with acetic acid (3.6 cm³). The resulting orange-brown crystals of this compound are filtered and washed with hot water.

  • The combined filtrates are warmed to 80 °C, and concentrated hydrochloric acid (5 cm³) is added. Upon cooling, bright orange crystals of 6-bromoisatin are obtained.[1]

2. Stolle Synthesis (General Procedure)

Step 1: Formation of the Chlorooxalylanilide Intermediate

  • 3-Bromoaniline is reacted with oxalyl chloride, typically in an inert solvent. This reaction forms N-(3-bromophenyl)oxamoyl chloride.

Step 2: Lewis Acid-Catalyzed Cyclization

  • The N-(3-bromophenyl)oxamoyl chloride intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). The electrophilic cyclization can theoretically lead to the formation of this compound and/or 6-bromoisatin.

3. Direct Bromination of Isatin

Direct bromination of isatin is not a regioselective method for the synthesis of this compound. The reaction of isatin with brominating agents such as N-bromosuccinimide (NBS) or bromine tends to yield primarily 5-bromoisatin, with the potential formation of 7-bromoisatin as well.[2][3] This is due to the directing effects of the amino and keto groups on the aromatic ring. Therefore, this method is not suitable for the targeted synthesis of this compound.

Synthetic Workflow Visualizations

The following diagrams illustrate the reaction pathways for the Sandmeyer and Stolle syntheses of this compound.

Sandmeyer_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_separation Separation 3-Bromoaniline 3-Bromoaniline Isonitrosoacetanilide Isonitrosoacetanilide 3-Bromoaniline->Isonitrosoacetanilide Chloral hydrate, Hydroxylamine HCl Mixture 4- & 6-Bromoisatin Mixture Isonitrosoacetanilide->Mixture H₂SO₄, Heat This compound This compound Mixture->this compound NaOH, Acetic Acid 6-Bromoisatin 6-Bromoisatin Mixture->6-Bromoisatin HCl

Figure 1. Workflow for the Sandmeyer Synthesis of this compound.

Stolle_Synthesis cluster_start_stolle Starting Material cluster_intermediate_stolle Intermediate Formation cluster_cyclization_stolle Cyclization 3-Bromoaniline_stolle 3-Bromoaniline Oxamoyl_Chloride N-(3-bromophenyl)oxamoyl Chloride 3-Bromoaniline_stolle->Oxamoyl_Chloride Oxalyl Chloride Product_stolle This compound (and/or 6-Bromoisatin) Oxamoyl_Chloride->Product_stolle Lewis Acid (e.g., AlCl₃)

References

Safety Operating Guide

Proper Disposal of 4-Bromoisatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Bromoisatin is critical for environmental protection and laboratory safety. As a halogenated organic compound, this compound is classified as hazardous and requires special waste management procedures. This guide provides step-by-step instructions for its proper disposal, in line with established safety protocols for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and nitrile gloves to prevent skin and eye contact.[1] All handling of this compound, especially during waste consolidation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound should not be viewed as a mere suggestion but as a mandatory safety and environmental protocol. Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain.[3][4][5]

  • Waste Identification and Segregation: this compound is a brominated derivative of isatin, classifying it as a halogenated organic compound.[1][6] As such, it must be segregated from non-halogenated chemical waste streams.[1][7]

  • Container Selection and Labeling:

    • Utilize a designated and clearly labeled "Halogenated Organic Waste" container.[1][2] These containers should be in good condition, free from leaks, and possess a secure, tight-fitting lid.[2]

    • Before adding any waste, affix a hazardous waste tag to the container.[2] The tag must be filled out completely, including the full chemical name ("this compound"), the quantity added, and the date of accumulation.

  • Waste Accumulation:

    • For solid this compound, carefully transfer the material into the designated halogenated waste container, avoiding the generation of dust.

    • For solutions containing this compound, transfer the liquid waste into the appropriate halogenated liquid waste container.

    • All waste transfers must be performed within a chemical fume hood.[2]

  • Accidental Spill Management:

    • In the event of a small spill, contain the material using an inert absorbent such as sand or vermiculite.[2]

    • Carefully sweep up the spilled solid or absorbed material and place it into a sealed, leak-proof container.[2][4]

    • Label the container as "Spill Debris" containing this compound and manage it as hazardous waste.[2]

  • Final Disposal Arrangement:

    • The ultimate disposal of this compound must be arranged through a licensed and approved waste disposal company.[3][8]

    • It is the responsibility of the chemical waste generator to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][4][5]

Quantitative Data and Specifications

While specific quantitative thresholds for this compound disposal are determined by local regulations, the following table summarizes general guidelines for halogenated solvent waste management, which are applicable to this compound.

ParameterGuideline/SpecificationRationale
Waste Category Halogenated Organic WasteContains bromine, a halogen.[1]
Container Type Chemically compatible, sealed containerPrevents leaks and volatilization.[2]
Container Headspace Leave at least 5% of the container volume emptyAllows for thermal expansion of contents.[2]
Maximum Accumulation Varies by jurisdiction (e.g., 25 gallons per Satellite Accumulation Area)Regulatory compliance for waste storage.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Have this compound Waste B Is it a solid, liquid, or spill debris? A->B C Select designated 'Halogenated Organic Waste' container B->C D Affix Hazardous Waste Tag (Complete all fields) C->D E Transfer waste in a chemical fume hood D->E F Store container in designated Satellite Accumulation Area E->F G Arrange for pickup by a licensed waste disposal company F->G H End: Compliant Disposal G->H

Caption: Workflow for the compliant disposal of this compound waste.

References

Personal protective equipment for handling 4-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromoisatin

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Summary and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)Category 3Target Organs - Respiratory system.

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

To mitigate risks, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Protects against eye irritation from dust or splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron is required.[4][5]Prevents skin contact, which can be harmful and cause irritation.[2]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[2][6] If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.Prevents inhalation of harmful dust particles.
Experimental Protocol: Handling this compound

1. Preparation and Engineering Controls:

  • Ensure a calibrated emergency eyewash station and safety shower are readily accessible.

  • Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Keep the container of this compound tightly closed when not in use.[2]

2. Handling the Compound:

  • Before handling, wash hands thoroughly.[6]

  • Don all required PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the area where this compound is handled.[6]

3. In Case of Exposure:

  • If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[2]

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any this compound residue and contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a labeled hazardous waste container compatible with the solvent used.

  • Disposal: Dispose of all waste contents and containers through an approved waste disposal plant, following all local, state, and federal regulations.[2]

Workflow for Handling this compound

The following diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Verify Fume Hood Operation A->B C Don Required PPE B->C D Weigh/Handle in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Close Container After Use E->F G Collect Waste in Labeled Container F->G Proceed to Cleanup H Clean Work Area G->H I Remove PPE H->I J Wash Hands I->J K Exposure Event L Follow First-Aid Procedures K->L M Seek Medical Attention L->M

Caption: Procedural workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisatin
Reactant of Route 2
Reactant of Route 2
4-Bromoisatin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。